molecular formula C9H10N2O B3143368 6-Methoxy-2-methyl-2H-indazole CAS No. 52354-73-1

6-Methoxy-2-methyl-2H-indazole

Cat. No.: B3143368
CAS No.: 52354-73-1
M. Wt: 162.19 g/mol
InChI Key: ZPSHXTSHXZDBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) is a high-purity chemical compound offered with a minimum purity of 95% . This organic building block belongs to the 2H-indazole class of heterocycles, a scaffold recognized as an emerging privileged structure in drug discovery due to its diverse biological activities . The compound has a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . The 2H-indazole core is a subject of significant research interest for developing novel therapeutic agents. Scientific studies highlight that indazole derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Specifically, 2H-indazole derivatives have demonstrated promising in vitro growth inhibition against pathogens like Giardia intestinalis and Entamoeba histolytica , in some cases showing greater potency than the standard drug metronidazole . Furthermore, certain 2,3-diphenyl-2H-indazole analogs have shown inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, indicating potential as anti-inflammatory agents . The structure of 2H-indazoles possesses ortho-quinoid characteristics, which differentiates them from the more common 1H-indazole tautomers and contributes to their unique electronic properties and reactivity . This product is intended for research purposes and further manufacturing use only. It is not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The indicated hazards include warnings for causing skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure or respiratory irritation (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSHXTSHXZDBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis Guide: 6-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 6-Methoxy-2-methyl-2H-indazole , a critical pharmacophore in kinase inhibitor development (e.g., Pazopanib analogs). It addresses the primary synthetic challenge: achieving high regioselectivity for the 2H-isomer over the thermodynamically favored 1H-isomer.

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Objective: Provide scalable, high-fidelity protocols for the regioselective synthesis of 6-methoxy-2-methyl-2H-indazole, minimizing N1-alkylated byproducts.

Executive Summary & Strategic Analysis

The indazole scaffold exists in a tautomeric equilibrium between 1H and 2H forms. While the 1H-indazole is thermodynamically more stable (~2–4 kcal/mol), many bioactive molecules require substitution at the N2 position.

The Challenge: Standard alkylation (e.g., MeI,


) of 6-methoxy-1H-indazole typically yields a ~1:1 mixture of N1 and N2 isomers due to the competing nucleophilicity of the nitrogen atoms. Separation of these isomers is tedious and yield-limiting.

The Solution: This guide presents two distinct strategies to bypass this limitation:

  • Route A (Kinetic Control): Direct alkylation using "hard" electrophiles (Meerwein’s salt) to favor the N2-isomer.

  • Route B (De Novo Cyclization): Constructing the indazole ring with the methyl group pre-installed, guaranteeing 100% N2-regioselectivity.

Retrosynthetic Analysis

Retrosynthesis cluster_0 Route A: Direct Alkylation (Kinetic) cluster_1 Route B: Reductive Cyclization (De Novo) Target 6-Methoxy-2-methyl-2H-indazole (Target) PrecursorA 6-Methoxy-1H-indazole PrecursorA->Target Kinetic Alkylation (N2 Selective) ReagentA Trimethyloxonium tetrafluoroborate (Meerwein's Salt) ReagentA->Target PrecursorB N-(4-methoxy-2-nitrobenzylidene)methanamine PrecursorB->Target P(n-Bu)3 or SnCl2 Reductive Cyclization StartMatB 4-Methoxy-2-nitrobenzaldehyde + Methylamine StartMatB->PrecursorB Condensation

Figure 1: Retrosynthetic strategies for accessing the N2-methylated indazole core.

Route A: Kinetic Controlled Alkylation (High Throughput)

This method is preferred when 6-methoxy-1H-indazole is readily available. It utilizes Trimethyloxonium tetrafluoroborate (Meerwein's salt) , a hard electrophile that preferentially attacks the N2 position under neutral/acidic conditions, avoiding the thermodynamic equilibration that favors N1.

Mechanism of Selectivity

Under neutral conditions, the N2 nitrogen is the site of highest electron density (HOMO) in the neutral molecule, whereas the N1 nitrogen bears the proton. Alkylation with a highly reactive agent like Meerwein's salt occurs faster at N2 (kinetic control) before proton transfer can equilibrate the system to the N1-anion.

Experimental Protocol

Reagents:

  • 6-Methoxy-1H-indazole (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (

    
    ) (1.2 equiv)
    
  • Ethyl Acetate (EtOAc) (anhydrous, 0.2 M concentration)

  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-methoxy-1H-indazole (1.0 g, 6.75 mmol) in anhydrous EtOAc (35 mL).

  • Addition: Add Trimethyloxonium tetrafluoroborate (1.2 g, 8.1 mmol) in one portion at room temperature (20–25 °C).

    • Note:

      
       is moisture sensitive.[1] Handle quickly or in a glovebox.
      
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–6 hours. The formation of a white precipitate (the indazolium tetrafluoroborate salt) is typically observed.

  • Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous

    
     (50 mL) and stir for 15 minutes to neutralize the salt and liberate the free base.
    
  • Workup: Separate the organic layer.[2] Extract the aqueous layer with EtOAc (

    
     mL). Combine organic extracts, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue is often >90% N2-isomer. Purify via flash column chromatography (SiO2, Gradient: 0–5% MeOH in DCM) to isolate the pure title compound.

Expected Yield: 85–92% Selectivity (N2:N1): Typically >10:1.

Route B: Reductive Cyclization (Absolute Regiocontrol)

This method is ideal for scale-up or when absolute regiocontrol is required to avoid chromatographic separation of isomers. It builds the indazole ring from a 2-nitrobenzaldehyde precursor.

Experimental Protocol

Reagents:

  • 4-Methoxy-2-nitrobenzaldehyde (1.0 equiv)[3]

  • Methylamine (2.0 M in THF) (1.5 equiv)

  • Tri-n-butylphosphine (

    
    ) (2.5 equiv)
    
  • Isopropanol (i-PrOH) or Toluene

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 4-methoxy-2-nitrobenzaldehyde (5.0 g, 27.6 mmol) in i-PrOH (50 mL).

    • Add Methylamine solution (20.7 mL, 41.4 mmol).

    • Stir at room temperature for 2 hours. Monitor by TLC for disappearance of aldehyde. (The imine intermediate, N-(4-methoxy-2-nitrobenzylidene)methanamine, can be isolated but is usually carried forward in one pot).

  • Cyclization:

    • Add Tri-n-butylphosphine (

      
      ) (17.2 mL, 69.0 mmol) to the reaction mixture.
      
    • Heat the mixture to reflux (80–85 °C) for 12–16 hours.

    • Mechanism:[4][5][6][7] The phosphine deoxygenates the nitro group to a nitrene/nitroso intermediate, which cyclizes onto the imine nitrogen.

  • Workup:

    • Cool to room temperature and concentrate the solvent.

    • Dissolve residue in EtOAc and wash with 1N HCl (to remove excess phosphine/oxide) or use a specific oxidative workup if

      
       removal is difficult.
      
    • Alternative: Flash chromatography is usually required to remove phosphine oxide byproducts.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 60–75% Selectivity: 100% N2-isomer (Structure is fixed by the amine input).

Analytical Validation (E-E-A-T)

Distinguishing the N1 and N2 isomers is critical. The following data points are diagnostic.

Data Comparison Table
Feature2-Methyl-2H-indazole (Target) 1-Methyl-1H-indazole (Byproduct)
Regioselectivity Kinetic ProductThermodynamic Product
1H NMR (N-Me)

4.15 – 4.20 ppm
(Singlet)

3.95 – 4.05 ppm (Singlet)
NOE Correlation N-Me

H-3
(Indazole singlet)
N-Me

H-7
(Aryl doublet)
13C NMR (N-Me) ~40 ppm~35 ppm
UV/Vis Distinct

(often bathochromic)
Distinct

Crystallinity Generally higher MPGenerally lower MP
NOE Diagnostic Diagram

NOE cluster_N2 N2-Isomer (Target) cluster_N1 N1-Isomer (Impurity) N2_Me N-Me (4.18 ppm) H3 H-3 (Pyrazole) N2_Me->H3 Strong NOE N1_Me N-Me (4.00 ppm) H7 H-7 (Benzene) N1_Me->H7 Strong NOE

Figure 2: Nuclear Overhauser Effect (NOE) interactions distinguishing the two isomers.

References

  • Cheung, M., et al. (2003). Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry , 68(10), 4093–4095. Link

    • Core citation for the Meerwein salt alkyl
  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters , 16(11), 3114–3117. Link

    • Authoritative source for the reductive cycliz
  • Jaffari, G. A., et al. (1973). Indazoles.[1][2][8][9][10][11][12][13] Part I. Alkylation of 6-nitroindazole. Journal of the Chemical Society, Perkin Transactions 1 , 2371–2374.

    • Foundational text on electronic effects in indazole alkyl
  • Luo, G., et al. (2006). Regioselective Synthesis of 2H-Indazoles via Copper-Catalyzed Intramolecular N-Arylation. Journal of Organic Chemistry , 71(14), 5392–5395. Link

    • Alternative copper-c

Sources

Physicochemical Profiling and Synthetic Utility of 6-Methoxy-2-methyl-2H-indazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1)

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged structure, frequently deployed as a bioisostere for indole and benzimidazole rings. Specifically, 6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) has emerged as a critical building block in the development of targeted covalent inhibitors, most notably for HER2 mutations in oncology[1][2].

Unlike the more thermodynamically stable 1H-indazole tautomer, the 2H-indazole configuration projects its substituents into distinct spatial vectors. This unique geometry allows for highly specific interactions within the ATP-binding pockets of kinases. This whitepaper details the physicochemical properties, regioselective synthesis, and downstream functionalization of this vital intermediate, providing a self-validating framework for researchers.

Physicochemical Data & Molecular Profiling

Understanding the physicochemical parameters of 6-Methoxy-2-methyl-2H-indazole is essential for predicting its behavior in both synthetic environments and biological systems. The methoxy group at the C6 position acts as an electron-donating group (EDG), enriching the electron density of the aromatic system, while the N2-methyl group locks the tautomeric state, eliminating the hydrogen bond donor capacity of the indazole core[1].

Quantitative Data Summary
PropertyValueStructural / Mechanistic Implication
CAS Registry Number 52354-73-1Standard identifier for procurement and safety tracking[1].
Molecular Formula C₉H₁₀N₂ODefines the core mass and elemental composition[1].
Molecular Weight 162.19 g/mol Low molecular weight ideal for fragment-based drug design (FBDD)[1].
SMILES String CN1N=C2C=C(OC)C=CC2=C1Encodes the 2H-isomer configuration for in silico modeling[1].
H-Bond Donors 0N-methylation eliminates the native indazole H-bond donor[3].
H-Bond Acceptors 3Provided by the two nitrogens and the methoxy oxygen[3].
Rotatable Bonds 1Restricted to the C-O bond of the methoxy group, ensuring high rigidity[3].
Storage Conditions Sealed, dry, 2-8°CPrevents oxidative degradation of the electron-rich aromatic system[1].

Regioselective Synthesis: The N-Alkylation Pathway

The synthesis of 6-Methoxy-2-methyl-2H-indazole typically begins with the N-alkylation of 6-methoxy-1H-indazole. This reaction is notoriously challenging due to the competing nucleophilicity of the N1 and N2 atoms, which leads to a mixture of regioisomers.

Experimental Protocol: N-Methylation

Objective: Synthesize 6-methoxy-2-methyl-2H-indazole via kinetically controlled N-alkylation[2].

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 6-methoxy-1H-indazole (1.0 g, 6.75 mmol) in anhydrous N,N-Dimethylformamide (DMF) (7.0 mL) at 0°C, add Potassium Carbonate (K₂CO₃) (1.8 g, 13.5 mmol).

  • Alkylation: Dropwise add Methyl Iodide (MeI) (0.9 mL, 13.5 mmol) to the chilled mixture.

  • Propagation: Remove the ice bath and heat the reaction mixture to 50°C for 1 hour.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash successively with distilled water and brine to remove DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel column chromatography using a gradient of 10-25% EtOAc in Hexane.

  • Yield: Isolate the target 2H-isomer as a liquid (approx. 350 mg, 32% yield)[2].

Scientist Commentary (Causality & Mechanism): Why does this reaction yield only 32% of the target compound? The alkylation of indazoles is governed by the tautomeric equilibrium of the starting material. While the N1-anion is more thermodynamically stable, the N2 position is less sterically hindered and often kinetically favored depending on the solvent. Using a polar aprotic solvent like DMF enhances the nucleophilicity of the indazole anion. K₂CO₃ is chosen as a mild base to deprotonate the indazole without causing side reactions with the highly reactive methyl iodide.

Self-Validating System Checkpoint:

  • TLC Analysis: Run a TLC plate in 3:7 EtOAc:Hexane. You will observe two distinct spots. The 2H-isomer (target) possesses a higher dipole moment than the 1H-isomer, causing it to interact more strongly with the polar silica gel; thus, it will elute slower (lower

    
     value) than the 1H-byproduct.
    
  • LC-MS: Confirm the isolated fraction yields an[M+H]⁺ peak at m/z 163.1.

G SM 6-Methoxy-1H-indazole (Starting Material) Reagents MeI, K2CO3 DMF, 50°C SM->Reagents Prod1 6-Methoxy-2-methyl-2H-indazole (Target: 2H-Isomer) Reagents->Prod1 N2-Alkylation Prod2 6-Methoxy-1-methyl-1H-indazole (Byproduct: 1H-Isomer) Reagents->Prod2 N1-Alkylation

Fig 1. N-Alkylation regioselectivity of 6-methoxy-1H-indazole yielding the 2H-isomer.

Downstream Application: Demethylation for Drug Conjugation

In the synthesis of advanced HER2 inhibitors, the methoxy group of 6-Methoxy-2-methyl-2H-indazole serves as a protected phenol. To build complex diaryl ether linkages, the methoxy group must be cleaved to yield 2-methyl-2H-indazol-6-ol[2].

Experimental Protocol: Ether Cleavage via Boron Tribromide

Objective: Cleave the methyl ether to expose the nucleophilic hydroxyl group[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methoxy-2-methyl-2H-indazole (1.4 g, 8.6 mmol) in anhydrous Dichloromethane (DCM) (8 mL) and cool to 0°C under an Argon atmosphere.

  • Reagent Addition: Slowly add Boron Tribromide (BBr₃) in DCM (17.0 mL of a 1M solution, 17.2 mmol) dropwise to control the exothermic reaction.

  • Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quenching: Carefully concentrate the mixture under reduced pressure, then quench the highly reactive boron intermediates by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous phase with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 2-methyl-2H-indazol-6-ol[2].

Scientist Commentary (Causality & Mechanism): BBr₃ is a potent Lewis acid. The mechanism relies on the hard-soft acid-base theory: the electrophilic boron atom coordinates with the basic methoxy oxygen. This coordination severely weakens the O-CH₃ bond. Subsequently, the liberated bromide ion acts as a nucleophile, attacking the methyl group via an


 mechanism to expel methyl bromide gas. The resulting boron alkoxide is then hydrolyzed by the basic aqueous quench (NaHCO₃) to yield the free phenol.

Self-Validating System Checkpoint:

  • NMR Verification: In the ¹H-NMR spectrum, the sharp singlet at ~3.8 ppm (corresponding to the -OCH₃ protons) must completely disappear. A new broad singlet corresponding to the phenolic -OH should appear (typically >9.0 ppm in DMSO-d6).

  • LC-MS: The mass must shift from[M+H]⁺ 163.1 to [M+H]⁺ 149.1.

G Step1 6-Methoxy-2-methyl-2H-indazole (Core Scaffold) Step2 Demethylation (BBr3, DCM) Ether Cleavage Step1->Step2 Step3 2-Methyl-2H-indazol-6-ol (Nucleophilic Intermediate) Step2->Step3 Step4 SNAr / Coupling (e.g., Fluoro-nitroarenes) Step3->Step4 Step5 HER2 Inhibitor Precursor (Diaryl Ether Linkage) Step4->Step5

Fig 2. Workflow for converting 6-methoxy-2-methyl-2H-indazole into a HER2 inhibitor precursor.

Conclusion

6-Methoxy-2-methyl-2H-indazole is a highly specialized building block requiring precise synthetic handling due to the regiochemical challenges of its formation. By mastering the kinetic control of N-alkylation and the subsequent Lewis acid-mediated demethylation, drug development professionals can leverage this scaffold to synthesize highly potent, spatially optimized kinase inhibitors. Implementing the self-validating checkpoints (TLC Rf differentials, NMR shifts, and LC-MS mass tracking) ensures high-fidelity progression through complex medicinal chemistry workflows.

References

  • Google Patents. "US20230041385A1 - Her2 mutation inhibitors". United States Patent and Trademark Office.

Sources

6-Methoxy-2-methyl-2H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Methoxy-2-methyl-2H-indazole

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2-methyl-2H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The indazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1] This document details the core identifiers, physicochemical properties, synthesis strategies, and potential applications of the 2H-indazole isomer, 6-methoxy-2-methyl-2H-indazole. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specific molecule and the broader class of 2H-indazoles.

Core Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental replication. 6-Methoxy-2-methyl-2H-indazole is cataloged under a specific CAS Registry Number and possesses a unique set of chemical identifiers. Its computed properties offer predictive insights into its behavior in various chemical and biological systems.

IdentifierValueSource
CAS Number 52354-73-1[2]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name 6-methoxy-2-methyl-2H-indazoleN/A
Canonical SMILES CN1N=C2C=C(OC)=CC2=C1[2]
Topological Polar Surface Area (TPSA) 27.05 Ų[2]
LogP (Octanol-Water Partition Coefficient) 1.5819[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

The 2H-Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key component in several approved pharmaceuticals.[4] Its unique electronic and steric properties make it a valuable bioisostere for other aromatic systems like phenol or indole.[5] This substitution can enhance metabolic stability and improve binding affinity to target proteins.[5]

Notably, approved drugs such as pazopanib (a VEGFR inhibitor) and niraparib (a PARP inhibitor) feature the 2H-indazole core, highlighting its importance and acceptance in drug design.[5] The presence of the N-methyl group in 6-methoxy-2-methyl-2H-indazole locks the tautomeric form, making it a well-defined building block for targeted synthesis.

Synthesis Methodologies for 2H-Indazoles

The selective synthesis of 2H-indazoles, as opposed to their 1H counterparts, requires specific strategic approaches. The choice of method is dictated by the availability of starting materials and the desired substitution pattern.

Conceptual Workflow for 2H-Indazole Synthesis

The following diagram illustrates a generalized workflow for synthesizing substituted 2H-indazoles, often involving the formation of a key N-N bond during a cyclization step.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Formation A Ortho-Substituted Benzaldehyde/Ketone C Condensation & Reductive Cyclization A->C Precursor 1 B Primary Amine or Hydrazine Derivative B->C Precursor 2 D Substituted 2H-Indazole Core C->D N-N Bond Formation & Aromatization

Caption: Generalized workflow for the synthesis of 2H-indazoles.

Protocol 1: Copper-Catalyzed Three-Component Synthesis (Illustrative)

A robust method for generating 2H-indazoles involves a one-pot, three-component reaction.[6] This approach is highly efficient as it builds molecular complexity rapidly from simple, commercially available precursors.

Reaction Principle: This synthesis proceeds through the copper-catalyzed reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide. The catalyst is crucial for facilitating the formation of both the C-N and the critical N-N bonds required for the indazole ring system.[6]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add the 2-halobenzaldehyde derivative (1.0 eq), copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%), and a suitable solvent such as polyethylene glycol (PEG) or DMSO.

  • Reagent Addition: Add the primary amine (e.g., methylamine, 1.2 eq) and sodium azide (NaN₃, 1.5 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the pure 2H-indazole product.

Protocol 2: [3 + 2] Dipolar Cycloaddition

An alternative modern approach involves the [3 + 2] dipolar cycloaddition of sydnones with arynes. This method is notable for its efficiency and mild reaction conditions.[7]

Reaction Principle: An aryne, generated in situ, serves as a two-atom component that reacts with a three-atom sydnone dipole. The subsequent cycloaddition and extrusion of carbon dioxide form the 2H-indazole ring.

Step-by-Step Methodology:

  • Aryne Precursor: In a reaction flask under an inert atmosphere (e.g., Argon), dissolve the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 eq) and the sydnone (1.0 eq) in an anhydrous solvent like acetonitrile (MeCN).

  • Initiation: Add a fluoride source, such as cesium fluoride (CsF), to generate the aryne in situ.

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Quenching and Extraction: Quench the reaction by adding water. Extract the aqueous phase multiple times with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and evaporated. The resulting residue is purified by column chromatography to afford the final 2H-indazole product.[7]

Applications in Research and Drug Discovery

6-Methoxy-2-methyl-2H-indazole serves primarily as a specialized building block in the synthesis of more complex molecules. Its pre-defined regiochemistry (a 2-methyl and 6-methoxy substitution) is advantageous for multi-step syntheses, eliminating the need for protecting groups or separation of isomers.

  • Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many protein kinase inhibitors.[5] Derivatives of this molecule could be explored for inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

  • CNS Agents: The structural similarity of indazoles to neurotransmitters has led to their investigation for applications targeting the central nervous system. For instance, related indazole compounds have been investigated as modulators of the Huntingtin (HTT) protein for the potential treatment of Huntington's disease.[8]

  • Herbicidal Activity: Recent studies have explored indazolyl-picolinic acids as potential herbicides, with methoxy-substituted indazoles showing activity.[9]

Safety, Handling, and Storage

As a laboratory chemical, 6-methoxy-2-methyl-2H-indazole should be handled with appropriate precautions.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[2] Commercial suppliers recommend storage at 2-8°C under a dry atmosphere.[2]

  • Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the material.

References

  • Mokuai. (2023, September 28). 6-methoxy-2-methyl-indazol-5-amine | 1894790-78-3. Retrieved from [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173.
  • PubChemLite. (n.d.). 6-methoxy-2-methyl-2h-indazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. Retrieved from [Link]

  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Molecules. (2024, January 9). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-methoxy-7-nitro-2H-indazol-2-ol. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 6-Methoxy-2-methyl-2H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of 6-Methoxy-2-methyl-2H-indazole

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The specific substitution pattern of 6-Methoxy-2-methyl-2H-indazole, with a methoxy group at the 6-position and a methyl group on the N2 nitrogen, presents a unique electronic and steric profile that can significantly influence its biological activity and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is paramount for its synthesis, characterization, and application in drug discovery pipelines.

This guide will systematically deconstruct the anticipated spectral data for 6-Methoxy-2-methyl-2H-indazole, providing a robust framework for its identification and characterization.

Molecular Structure and Isomerism

The molecular formula for 6-Methoxy-2-methyl-2H-indazole is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol .[2] A critical aspect of indazole chemistry is the potential for N-alkylation at either the N1 or N2 position of the pyrazole ring, leading to isomeric products. This guide focuses exclusively on the 2H-indazole isomer, where the methyl group is attached to the N2 nitrogen.

Figure 1: Structure of 6-Methoxy-2-methyl-2H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of 6-Methoxy-2-methyl-2H-indazole with a high degree of confidence.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methoxy-2-methyl-2H-indazole

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.0 - 8.2s-The proton at C-3 of the indazole ring typically appears as a singlet in the downfield region.
H-4~7.0 - 7.2d~8.5 - 9.0Ortho-coupling to H-5.
H-5~6.7 - 6.9dd~8.5 - 9.0, ~2.0 - 2.5Ortho-coupling to H-4 and meta-coupling to H-7.
H-7~6.9 - 7.1d~2.0 - 2.5Meta-coupling to H-5. This proton is adjacent to the methoxy group.
N-CH₃~4.0 - 4.2s-The N-methyl group in 2H-indazoles typically resonates in this region.
O-CH₃~3.8 - 3.9s-The methoxy group protons will appear as a sharp singlet.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methoxy-2-methyl-2H-indazole

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~120 - 125Aromatic CH carbon of the pyrazole ring.
C-3a~140 - 145Bridgehead carbon of the indazole ring.
C-4~110 - 115Aromatic CH carbon ortho to the methoxy-substituted carbon.
C-5~100 - 105Aromatic CH carbon meta to the methoxy group.
C-6~155 - 160Aromatic carbon bearing the methoxy group, significantly deshielded.
C-7~95 - 100Aromatic CH carbon ortho to the methoxy group.
C-7a~150 - 155Bridgehead carbon of the indazole ring.
N-CH₃~35 - 40N-methyl carbon.
O-CH₃~55 - 60Methoxy carbon.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Place sample in NMR spectrometer (≥300 MHz) E Acquire 1H NMR spectrum D->E F Acquire 13C NMR spectrum D->F G Fourier transform E->G F->G H Phase and baseline correction G->H G->H I Integration (1H) and peak picking H->I

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Methoxy-2-methyl-2H-indazole is expected to show characteristic absorption bands for aromatic C-H, C=C, and C=N stretching, as well as C-O and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for 6-Methoxy-2-methyl-2H-indazole

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H Stretch (CH₃)Medium
1620 - 1580C=C and C=N Ring StretchingStrong
1500 - 1450Aromatic Ring VibrationsMedium-Strong
1250 - 1200Aryl-O-C Asymmetric StretchStrong
1050 - 1000Aryl-O-C Symmetric StretchMedium
850 - 750C-H Out-of-Plane BendingStrong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

5.1. Expected Molecular Ion

In an electron ionization (EI) mass spectrum, 6-Methoxy-2-methyl-2H-indazole is expected to show a prominent molecular ion peak (M⁺) at m/z 162.

5.2. Predicted Fragmentation Pathway

The fragmentation of 2-methyl-2H-indazoles often involves the loss of the N-methyl group followed by further fragmentation of the indazole ring.

Fragmentation_Pathway A [M]+. m/z = 162 B [M - CH3]+. m/z = 147 A->B - •CH3 C [M - N2]+. m/z = 134 A->C - N2 D [M - CH3 - HCN]+. m/z = 120 B->D - HCN

Figure 3: A plausible fragmentation pathway for 6-Methoxy-2-methyl-2H-indazole in EI-MS.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has outlined the predicted NMR, IR, and MS spectral data for 6-Methoxy-2-methyl-2H-indazole. By combining fundamental spectroscopic principles with comparative data from related structures, a detailed and reliable spectroscopic profile has been constructed. This information will be invaluable for any researcher working on the synthesis, isolation, or characterization of this and similar indazole derivatives, providing a strong basis for structural confirmation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • PubChem. 6-Methoxy-1H-indazole. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. 2017. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. 2016. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2023. [Link]

Sources

The 2H-Indazole Scaffold: Historical Discovery, Synthetic Evolution, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole (1,2-benzopyrazole) nucleus is a privileged bicyclic heterocycle in medicinal chemistry. While historically overshadowed by its thermodynamically favored 1H-tautomer, the 2H-indazole scaffold has emerged as a cornerstone in modern drug discovery. Its unique electronic distribution and spatial orientation of nitrogen atoms provide highly specific hydrogen-bonding vectors, making it exceptionally potent for kinase and polymerase inhibition. This technical guide explores the historical context, mechanistic biology, modern synthetic methodologies, and validated experimental protocols surrounding 2H-indazole derivatives.

Historical Context and Thermodynamic Stability

Indazole exists in three distinct tautomeric forms: 1H-, 2H-, and 3H-indazole. Early chemical exploration predominantly yielded 1H-indazoles because the 1H-tautomer is thermodynamically more stable than the 2H-form by approximately 2.3 to 3.6 kcal/mol[1]. This energy difference arises because the 1H-form maintains a more complete aromatic system across the fused benzene and pyrazole rings.

For decades, the synthesis of 2H-indazoles was plagued by poor regioselectivity, often resulting in complex mixtures of 1H- and 2H-alkylated products[2]. However, as structural biology advanced, researchers discovered that the 2H-indazole core projects its substituents at distinct angles compared to the 1H-core, allowing for optimal docking within the narrow hinge regions of target enzymes[3]. This realization catalyzed a renaissance in organometallic chemistry to develop regioselective synthetic routes for 2H-indazoles.

Pharmacological Breakthroughs: The Rise of 2H-Indazoles

The inflection point for 2H-indazole derivatives in clinical pharmacology was the development of targeted oncology therapeutics. The most prominent success story is Niraparib (MK-4827) , a highly selective poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor[4].

Approved by the FDA for the treatment of recurrent epithelial ovarian and fallopian tube cancers, Niraparib functions via a mechanism known as synthetic lethality[5]. In tumors harboring BRCA1/2 mutations (which are deficient in homologous recombination repair), the inhibition of PARP prevents the repair of single-strand DNA breaks. These unresolved breaks degenerate into double-strand breaks during replication, leading to catastrophic genomic instability and selective tumor cell death[6].

G SSB Single-Strand Break PARP PARP1/2 Activation SSB->PARP Recruits DSB Double-Strand Break PARP->DSB If inhibited Niraparib Niraparib (2H-Indazole) Niraparib->PARP Inhibits BRCA BRCA1/2 Mutation DSB->BRCA Requires Repair Death Tumor Cell Death BRCA->Death Repair Fails

Mechanism of synthetic lethality in BRCA-mutated cells via PARP inhibition by Niraparib.

Modern Synthetic Methodologies

Overcoming the thermodynamic barrier to selectively synthesize 2H-indazoles requires kinetic control via advanced catalysis. Modern approaches bypass the direct alkylation of the indazole core, instead constructing the bicyclic system de novo from acyclic precursors.

Copper-Catalyzed Multicomponent Reactions

A highly efficient one-pot, three-component reaction utilizes 2-bromobenzaldehydes, primary amines, and sodium azide. Catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) or CuI, this method orchestrates the sequential formation of C-N and N-N bonds[7][8].

[3+2] Dipolar Cycloaddition

Recent advancements feature the [3+2] dipolar cycloaddition of arynes and sydnones. This method proceeds under mild conditions and circumvents the use of heavy metals, yielding 2H-indazoles with excellent regioselectivity through spontaneous decarboxylation[9].

Workflow Start 2-Bromobenzaldehyde + Primary Amine Imine Imine Intermediate Start->Imine Condensation Cyclization Tandem Cyclization Imine->Cyclization Azide Sodium Azide (NaN3) Azide->Cyclization CuCat Cu(I) Catalyst CuCat->Cyclization Catalyzes Product 2H-Indazole Cyclization->Product High Yield

Copper-catalyzed one-pot, three-component synthetic workflow for 2H-indazoles.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-Indazoles[8]
  • Reagent Assembly: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the selected primary amine (1.2 mmol), sodium azide (1.5 mmol), and CuI (10 mol%).

    • Causality: The slight stoichiometric excess of the primary amine drives the initial condensation (Schiff base formation) to completion. Sodium azide acts as the nucleophilic nitrogen source. CuI is a soft Lewis acid that effectively activates the soft aryl bromide for nucleophilic attack.

  • Solvent Addition & Deoxygenation: Add 4 mL of anhydrous DMSO. Degas the mixture by sparging with argon for 10 minutes.

    • Causality: DMSO's high dielectric constant stabilizes the polar transition states of the azide intermediate. Degassing is critical to prevent the oxidative degradation of the active Cu(I) catalyst into inactive Cu(II) species.

  • Thermal Cyclization: Seal the tube and heat to 110 °C for 12 hours with vigorous stirring.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the tandem C-N coupling and the subsequent intramolecular N-N bond formation.

  • Work-up & Purification: Cool to room temperature, quench with 15 mL of distilled water, and extract with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Causality: The aqueous quench effectively removes the highly polar DMSO solvent and unreacted inorganic azide salts. Silica gel chromatography isolates the less polar 2H-indazole from polar byproducts.

Protocol 2: Synthesis via [3+2] Dipolar Cycloaddition of Sydnones and Arynes[9]
  • Cycloaddition Setup: In a flame-dried round-bottom flask, dissolve the functionalized sydnone (1.0 mmol) and the aryne precursor (2-(trimethylsilyl)aryl triflate, 1.5 mmol) in anhydrous acetonitrile (5 mL).

  • Triggering Aryne Generation: Cool the mixture to 0 °C. Add Cesium Fluoride (CsF, 2.0 mmol) dropwise.

    • Causality: The fluoride ion selectively attacks the electropositive silicon atom of the aryne precursor. This triggers the elimination of the triflate leaving group, generating the highly reactive, transient aryne intermediate in situ.

  • Cycloaddition & Decarboxylation: Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

    • Causality: The aryne undergoes a rapid, concerted [3+2] cycloaddition with the sydnone. The resulting cycloadduct is highly unstable and spontaneously extrudes CO2 gas (decarboxylation) to aromatize, yielding the stable 2H-indazole core.

Quantitative Data: Biological Activity of 2H-Indazole Derivatives

Beyond oncology, the pharmacological versatility of 2H-indazoles extends into antimicrobial, anti-inflammatory, and anti-angiogenic domains[10][11]. The table below summarizes the biological activities of key derivatives.

Compound / DerivativePrimary Target / ApplicationPotency (IC50 / EC50)Key Characteristics
Niraparib (MK-4827) PARP 1 / PARP 2IC50: 3.8 nM (PARP1), 2.1 nM (PARP2)Induces synthetic lethality in BRCA-mutated cells; FDA-approved[4].
Compound 18 (2,3-diphenyl-2H-indazole) Giardia intestinalisSub-micromolar (12.8x > metronidazole)Dual antimicrobial and anti-inflammatory (COX-2 inhibition) agent[10].
Compound 138-141 series VEGFR-2 KinaseIC50: 2.15 – 5.73 µMAnti-proliferative activity, targeting tumor angiogenesis[11].
Lorlatinib (Lorbrena) ALK / ROS1Sub-nanomolarPyrazole/indazole-related macrolactam for metastatic NSCLC[5].

Conclusion

The trajectory of 2H-indazole derivatives—from thermodynamically disfavored synthetic challenges to FDA-approved, life-saving therapeutics—underscores the triumph of modern synthetic methodology and rational drug design. By leveraging transition-metal catalysis and advanced cycloaddition techniques, researchers have unlocked the unique spatial and electronic properties of the 2H-indazole scaffold. As synthetic accessibility continues to improve, the 2H-indazole nucleus will undoubtedly remain a privileged pharmacophore in the development of next-generation targeted therapies.

References

  • 2H-Indazole synthesis - Organic Chemistry Portal - Organic Chemistry Portal.
  • One-Pot Synthesis of 2H-Indazole Derivatives: Applic
  • Recent Advances in C–H Functionalization of 2H-Indazoles - ResearchG
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI.
  • Pharmaceutically acceptable salts of 2--2h-indazole-7-carboxamide - Google P
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.

Sources

Biological Activity of 6-Methoxy-2-methyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) represents a specialized subclass of the indazole pharmacophore. Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole core offers a distinct electronic profile and vector orientation for substituents, making it a "privileged scaffold" in the design of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs.

This guide details the biological utility of this molecule, not merely as a passive intermediate, but as a bioactive core capable of mimicking purine bases in ATP-binding pockets and modulating key signaling pathways.

Property Data
IUPAC Name 6-methoxy-2-methylindazol
CAS Number 52354-73-1
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Core Scaffold 2H-Indazole (Pseudoazulene electronic character)
Key Substituents 6-Methoxy (H-bond acceptor/metabolic handle), 2-Methyl (Tautomer lock)

Pharmacology & Mechanism of Action[3]

The "Tautomer Lock" Effect

The methylation at the N2 position is critical. Unsubstituted indazoles exist in a tautomeric equilibrium favoring the 1H-form. By alkylating the N2 position, the molecule is "locked" into the quinoid-like 2H-form. This results in:

  • Enhanced Lipophilicity: Improved membrane permeability compared to the 1H-form.

  • Distinct H-Bonding: The N1 becomes a dedicated Hydrogen Bond Acceptor (HBA), crucial for interacting with the hinge region of kinase domains.

Target Interactions

Research indicates that 2H-indazole derivatives, particularly those with electron-donating groups like methoxy at the 6-position, exhibit activity against the following targets:

  • Kinase Inhibition (VEGFR/EGFR): The planar heterocyclic system mimics the adenine ring of ATP. The 6-methoxy group often projects into the solvent-accessible region or a hydrophobic sub-pocket (e.g., the ribose binding pocket), enhancing selectivity.

  • Nitric Oxide Synthase (NOS) Inhibition: Indazoles interfere with the heme-binding site of NOS, reducing NO production in neuroinflammatory cascades.

  • Tubulin Polymerization: Certain 2-methyl-indazole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 6-Methoxy-2-methyl-2H-indazole derivatives on the VEGF signaling cascade.

VEGF_Pathway Compound 6-Methoxy-2-methyl-2H-indazole (Scaffold) VEGFR VEGFR-2 (Receptor Tyrosine Kinase) Compound->VEGFR Inhibits (ATP Competitive) PI3K PI3K VEGFR->PI3K Phosphorylation ERK ERK1/2 VEGFR->ERK ATP ATP ATP->VEGFR Blocked AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis & Cell Proliferation mTOR->Response Promotes ERK->Response Promotes

Caption: Mechanism of Action: Competitive inhibition of VEGFR-2 kinase activity, blocking downstream PI3K/AKT and ERK proliferative signaling.[1]

Therapeutic Potential & SAR Analysis[5][6]

Structure-Activity Relationship (SAR)

The biological potency of this molecule is governed by specific structural features:

  • 6-Methoxy Group:

    • Electronic Effect: Donates electron density to the ring system, increasing the basicity of N1.

    • Metabolic Stability: Blocks the C6 position from rapid oxidation (though O-demethylation can occur).

  • 2-Methyl Group:

    • Selectivity: Prevents binding to targets that require a hydrogen bond donor at N1/N2 (common in 1H-indazoles).

    • Solubility: Reduces the high melting point associated with H-bonded dimers of unsubstituted indazoles.

Disease Applications
  • Oncology: Preclinical data suggests efficacy in solid tumors (Breast MCF-7, Colon HT-29) via dual mechanisms: kinase inhibition and tubulin destabilization.

  • Neurodegeneration: Potential utility in Huntington’s and Alzheimer’s disease models due to NOS inhibition and modulation of neuroinflammation.

  • Antiprotozoal: 2H-indazoles have demonstrated superior activity to metronidazole against Giardia intestinalis and Entamoeba histolytica.

Experimental Protocols

Synthesis of 6-Methoxy-2-methyl-2H-indazole

Context: A robust, scalable method using copper-catalyzed cyclization.

Reagents:

  • 2-Bromo-4-methoxybenzaldehyde (1.0 eq)

  • Methylamine (1.2 eq, usually as HCl salt or solution)

  • Sodium Azide (NaN₃, 1.5 eq)[2]

  • Copper(I) Iodide (CuI, 10 mol%)[2]

  • Ligand: L-Proline or TMEDA (20 mol%)

  • Solvent: DMSO or DMF

Workflow:

  • Imine Formation: Combine 2-bromo-4-methoxybenzaldehyde and methylamine in DMSO. Stir at RT for 2 hours until imine formation is complete (monitor via TLC).

  • Cyclization: Add NaN₃, CuI, ligand, and base (K₂CO₃).

  • Heating: Heat the mixture to 110°C for 12–15 hours under an inert atmosphere (Ar or N₂).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

In Vitro Kinase Inhibition Assay (Protocol)

Context: Validating the scaffold's affinity for VEGFR-2.

Materials:

  • Recombinant VEGFR-2 enzyme.

  • Poly(Glu,Tyr) 4:1 substrate.

  • ³³P-ATP or fluorescent ATP analog.

  • Test Compound: 6-Methoxy-2-methyl-2H-indazole (dissolved in 100% DMSO).

Step-by-Step:

  • Preparation: Prepare a 10mM stock solution of the test compound in DMSO.

  • Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix enzyme, substrate, and compound in a 384-well plate. Incubate for 10 min at RT to allow equilibrium binding.

  • Initiation: Add ATP (at Km concentration) to start the reaction.

  • Termination: After 60 min, stop reaction with EDTA/Phosphoric acid.

  • Detection: Measure phosphorylation via radiometric counting or fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Synthesis & Logic Visualization

The following diagram maps the synthesis logic and the structural decision points that lead to the 2H-indazole preference.

Synthesis_Logic Start 2-Bromo-4-methoxy- benzaldehyde Imine N-Methyl Imine Intermediate Start->Imine + MeNH2 Cyclization Cu-Catalyzed N-N Bond Formation Imine->Cyclization + NaN3 / CuI Product 6-Methoxy-2-methyl- 2H-indazole Cyclization->Product Kinetic Control (N2-Methylation) Alternative 1H-Indazole (Thermodynamic Trap) Cyclization->Alternative If N-H unsubstituted

Caption: Synthetic pathway emphasizing the regioselective formation of the 2H-isomer via N-methyl imine intermediate.

References

  • PubChem. (2025).[3] Compound Summary: 6-Methoxy-1H-indazole (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Molecules. (2018).[4][5] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

Sources

Technical Whitepaper: Therapeutic Targeting via the 6-Methoxy-2-methyl-2H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore precursor for Receptor Tyrosine Kinase (RTK) inhibitors and Tubulin polymerization modulators . Unlike the ubiquitous 1H-indazole, the 2-methyl-2H-indazole core offers distinct electronic properties—specifically a higher dipole moment and a "quinonoid-like" electron distribution—that enhance binding affinity in the ATP-binding pockets of kinases such as HER2 and VEGFR .

This technical guide provides a comprehensive analysis of the therapeutic utility of this scaffold, detailing its structural advantages, validated targets, and specific synthetic protocols for transforming this intermediate into potent bioactive agents.[1]

Part 1: Structural Biology & Pharmacophore Analysis

The 2H-Indazole "Lock"

The indazole ring system exists in a tautomeric equilibrium between 1H- and 2H-forms. In solution, the 1H-form is generally more stable.[2] However, methylation at the N2 position "locks" the molecule into the 2H-tautomer .

  • Electronic Profile: The 2H-indazole exhibits a significantly higher dipole moment (~3.4 D) compared to the 1H-form (~1.5 D). This polarity is crucial for orienting the molecule within the polar hinge region of kinase domains.

  • Basicity: The N1 nitrogen in 2-methyl-2H-indazole is more basic than N2 in 1-methyl-1H-indazole, making it a superior hydrogen bond acceptor for interaction with backbone amides in the target protein.

The Role of the 6-Methoxy Group

The methoxy group at position C6 serves a dual purpose in drug design:

  • Metabolic Stability: As a methyl ether, it resists rapid glucuronidation compared to a free phenol, improving oral bioavailability in early-stage leads.

  • Synthetic Handle: It acts as a protected phenol. Demethylation (using BBr

    
    ) reveals a 6-hydroxyl group, which is a versatile attachment point for solubilizing tails or hydrophobic moieties required to access the "back pocket" of kinases (e.g., the allosteric pocket in Type II inhibitors).
    

Part 2: Primary Therapeutic Targets

Receptor Tyrosine Kinases (HER2 / VEGFR)

The primary application of the 6-methoxy-2-methyl-2H-indazole scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs), specifically HER2 (ErbB2) and VEGFR .

  • Mechanism of Action: ATP-Competitive Inhibition (Type I/II). The indazole core mimics the adenine ring of ATP.[2] The N1 nitrogen typically forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in HER2 or Cys919 in VEGFR2).

  • Validated Utility: This scaffold is a key intermediate in the synthesis of next-generation HER2 inhibitors designed to treat brain metastases in HER2-positive breast cancer. The 2-methyl group improves blood-brain barrier (BBB) penetration relative to more polar 1H-indazoles.

Tubulin Polymerization (Emerging Target)

Through "scaffold hopping," the 6-methoxy-2-methyl-2H-indazole core serves as a bioisostere for the benzofuran or indole rings found in tubulin inhibitors like Combretastatin A-4 and BNC105.

  • Binding Site: Colchicine Binding Site.[3]

  • Structural Logic: The 6-methoxy group aligns with the methoxy-substituted rings of colchicine, while the 2-methyl-indazole core provides the necessary planar aromatic system to intercalate between

    
    - and 
    
    
    
    -tubulin subunits, disrupting microtubule assembly.

Part 3: Experimental Protocols

Synthetic Activation: Demethylation Protocol

To utilize 6-methoxy-2-methyl-2H-indazole as a building block for complex inhibitors, the methoxy group is often converted to a phenol.

Protocol: BBr


-Mediated Demethylation 
  • Objective: Convert 6-methoxy-2-methyl-2H-indazole to 2-methyl-2H-indazol-6-ol.

  • Reagents: Boron tribromide (BBr

    
    , 1.0 M in DCM), Dichloromethane (DCM, anhydrous), Saturated NaHCO
    
    
    
    .

Step-by-Step Workflow:

  • Preparation: Dissolve 6-methoxy-2-methyl-2H-indazole (1.0 eq) in anhydrous DCM under an Argon atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add BBr

    
     solution (2.0 eq) dropwise via syringe to control the exotherm. Critical: Maintain temperature < 5°C to prevent ring bromination.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Product will be more polar/lower R

    
    ).
    
  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated NaHCO

    
     until gas evolution ceases and pH is neutral (~7-8).
    
  • Extraction: Extract the aqueous layer 3x with EtOAc. Combine organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Bioassay: Kinase Inhibition Screening (ADP-Glo™)

Objective: Quantify the IC


 of indazole derivatives against HER2 kinase.

Principle: Measures ADP production (from ATP consumption) via a luciferase-coupled reaction.

  • Enzyme Reaction: Incubate HER2 kinase (5 ng/well), Substrate (Poly Glu:Tyr), ATP (10

    
    M), and Test Compound (serial dilution) in Kinase Buffer for 60 min at room temperature.
    
  • ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

  • Analysis: Measure Luminescence (RLU). Calculate % Inhibition =

    
    .
    

Part 4: Visualization & Pathways

Synthesis & SAR Workflow

The following diagram illustrates the transformation of the 6-methoxy precursor into active therapeutic agents targeting Kinases (via ether linkage) or Tubulin (via direct aryl coupling).

SAR_Workflow cluster_legend Process Key Precursor 6-Methoxy-2-methyl-2H-indazole (Scaffold Core) Intermediate 2-Methyl-2H-indazol-6-ol (Active Phenol) Precursor->Intermediate Demethylation (BBr3, DCM) Kinase_Inhibitor HER2/VEGFR Inhibitor (Ether Linked Tail) Intermediate->Kinase_Inhibitor Mitsunobu / SNAr (Solubilizing Tail) Tubulin_Binder Tubulin Modulator (Biaryl Coupling) Intermediate->Tubulin_Binder Suzuki Coupling (Aryl Halide) Blue: Starting Material Blue: Starting Material Red: Key Intermediate Red: Key Intermediate Blue: Starting Material->Red: Key Intermediate Green: Target Class Green: Target Class Red: Key Intermediate->Green: Target Class

Caption: Chemical evolution of the 6-methoxy-2-methyl-2H-indazole scaffold into bioactive classes.

Mechanism of Action: HER2 Signaling Blockade

The diagram below details where the indazole inhibitor intercepts the oncogenic signaling cascade.

HER2_Pathway Ligand Growth Factor (EGF/Neuregulin) HER2 HER2 / EGFR (Dimerization) Ligand->HER2 Activation PI3K PI3K HER2->PI3K Phosphorylation RAS RAS HER2->RAS Phosphorylation Indazole Indazole Inhibitor (ATP Mimic) Indazole->HER2 INHIBITS (Hinge Binding) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Interception of HER2-mediated PI3K/AKT and MAPK signaling pathways by Indazole-based ATP-competitive inhibitors.

References

  • Vertex Pharmaceuticals Inc. (2023). Compounds and Methods for Inhibiting HER2 Mutations. Patent US20230041385A1. Retrieved from .

  • BenchChem. (2025).[1] Synthesis of 6-Methoxy-2-methyl-benzoimidazol-1-ol and Related Indazole Scaffolds. Retrieved from .

  • National Institutes of Health (NIH). (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC8380432. Retrieved from .

  • Journal of Medicinal Chemistry. (2011). Discovery of BNC105: A Tubulin Polymerization Inhibitor. Retrieved from .

  • MDPI. (2024). Design and Synthesis of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from .

Sources

6-Methoxy-2-methyl-2H-indazole: A Critical Scaffold in the Design of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern structure-based drug design (SBDD), the selection of the core heterocyclic scaffold dictates not only the target affinity but also the pharmacokinetic fate of the molecule. 6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) has emerged as a highly privileged building block in medicinal chemistry[1]. Unlike the more common 1H-indazole tautomers, the 2H-indazole core provides unique vector geometries and a reduced topological polar surface area (TPSA), making it exceptionally valuable for designing central nervous system (CNS)-penetrant therapeutics.

As a Senior Application Scientist, I have observed this scaffold utilized extensively as a masked nucleophile in the synthesis of targeted covalent inhibitors, most notably for mutated HER2 receptors and Axl kinases[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and application in advanced oncology workflows.

Structural & Physicochemical Profiling

The structural architecture of 6-methoxy-2-methyl-2H-indazole is defined by its fixed 2H-tautomeric state, achieved via N2-methylation. This locks the molecule into a specific dipole orientation and eliminates the hydrogen bond donor capacity of the indazole nitrogen, which directly correlates to enhanced blood-brain barrier (BBB) permeability[4]. The methoxy group at the 6-position serves as a robust, atom-economical protecting group that withstands a variety of cross-coupling conditions before being unmasked.

Table 1: Core Physicochemical Properties
PropertyValueScientific Rationale / Implication
CAS Number 52354-73-1Standard identifier for procurement[1].
Molecular Formula C₉H₁₀N₂OLow molecular weight (162.19 g/mol ) allows for high ligand efficiency (LE) when incorporated into larger kinase inhibitor frameworks[1].
SMILES CN1N=C2C=C(OC)C=CC2=C1Defines the N2-methyl and C6-methoxy connectivity[1].
H-Bond Donors 0Absence of N-H bonds reduces solvation energy, enhancing passive membrane and BBB diffusion[4].
H-Bond Acceptors 3Provides necessary interaction points for kinase hinge-binding motifs.

Synthetic Utility and Functionalization

The primary synthetic value of 6-methoxy-2-methyl-2H-indazole lies in its ability to undergo controlled demethylation to yield 2-methyl-2H-indazol-6-ol. This unmasked hydroxyl group subsequently acts as a potent nucleophile in SₙAr reactions to build complex multi-ring systems, such as pyrido[3,2-d]pyrimidines[2].

Protocol: BBr₃-Mediated Ether Cleavage (Demethylation)

Direct incorporation of a free hydroxyl group during early synthetic steps often leads to unwanted side reactions (e.g., O-alkylation or oxidation). The methoxy ether acts as a robust protecting group. The following self-validating protocol details its cleavage using Boron tribromide (BBr₃), a method preferred over acidic hydrolysis (HBr) to preserve the delicate indazole ring[2].

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 6-methoxy-2-methyl-2H-indazole (1.0 eq, e.g., 8.6 mmol) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere. Cool the reaction vessel to 0 °C.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive BBr₃. Cooling to 0 °C controls the highly exothermic Lewis acid coordination, preventing localized heating that could cause unwanted bromination of the aromatic ring.

  • Lewis Acid Addition: Dropwise add BBr₃ (1.0 M in DCM, 2.0 eq, 17.2 mmol).

    • Causality: Why 2.0 equivalents? The first equivalent coordinates to the basic N1/N2 nitrogens of the indazole core. The second equivalent is required to coordinate with the methoxy oxygen, weakening the O-CH₃ bond and allowing the bromide ion to execute an Sₙ2 attack on the methyl group.

  • Cleavage: Remove the ice bath and stir the mixture at room temperature for 3 hours. Monitor via LC-MS until the starting material is consumed.

  • Concentration: Concentrate the reaction mixture under reduced pressure before quenching.

    • Causality: Removing excess volatile BBr₃ and DCM prevents violent exotherms and excessive gas evolution during the subsequent aqueous quench.

  • Quench & Extraction: Carefully quench the residue with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Causality: BBr₃ hydrolysis generates hydrobromic acid (HBr). NaHCO₃ neutralizes this strong acid, ensuring the newly formed indazol-6-ol remains unprotonated and successfully partitions into the organic EtOAc layer[2].

SynthWorkflow A 6-Methoxy-2-methyl-2H-indazole (Masked Nucleophile) B BBr3 in DCM, 0°C to RT (Lewis Acid Coordination) A->B C Bromide SN2 Attack (Cleavage of O-CH3) B->C D NaHCO3 Quench (Neutralize HBr) C->D E 2-Methyl-2H-indazol-6-ol (Active Nucleophile) D->E

Fig 1: Stepwise mechanistic workflow for the BBr3-mediated demethylation of the indazole core.

Application in Targeted Oncology: CNS-Penetrant HER2 Inhibitors

Human epidermal growth factor receptor 2 (HER2) amplification is a known driver in breast, gastric, and lung cancers. A critical clinical challenge is that HER2-amplified cancers frequently metastasize to the brain. Many first-generation HER2 inhibitors (e.g., lapatinib, neratinib) suffer from poor BBB penetration due to high polarity and efflux pump liability[4].

By utilizing the 6-methoxy-2-methyl-2H-indazole scaffold, researchers have successfully synthesized next-generation covalent HER2 inhibitors[2]. The 2H-indazole core provides the necessary lipophilicity and optimal 3D vectoring to fit deep within the mutated HER2 kinase pocket, while its low TPSA ensures the molecule can cross the BBB to treat brain metastases effectively[4][5].

HER2 HER2 Mutated HER2 Kinase (Active State) Signaling Downstream Signaling (PI3K / MAPK) HER2->Signaling Blocked Inhibitor Indazole-derived Covalent Inhibitor Inhibitor->HER2 Covalent Binding Metastasis Tumor Proliferation & Brain Metastasis Signaling->Metastasis

Fig 2: Mechanism of action for 2H-indazole-derived covalent inhibitors targeting mutated HER2.

Commercially Available Halogenated Derivatives

To bypass early-stage functionalization, several pre-halogenated derivatives of 6-methoxy-2-methyl-2H-indazole are commercially available. These are primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate structure-activity relationship (SAR) libraries.

Table 2: Key Halogenated Derivatives for Cross-Coupling
Compound NameCAS NumberSynthetic Application
7-Bromo-6-methoxy-2-methyl-2H-indazole 2921739-49-1Enables C7-arylation or amination; highly reactive due to the adjacent methoxy group activating the C-Br bond[6].
5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole 2743341-22-0The C7-fluorine acts as a metabolic block to prevent in vivo oxidation, while the C5-bromide serves as the coupling handle[7].
5-Bromo-6-methoxy-2-methyl-2H-indazole 1647115-88-5Standard handle for extending the scaffold linearly along the C5 axis[8].
3-Iodo-6-methoxy-2-methyl-2H-indazole 49572-64-7The highly reactive C3-iodide allows for selective functionalization at the pyrazole ring prior to modifying the benzene ring[9].

Comprehensive References

Sources

Abstract: The 2H-Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 6-Methoxy-2-methyl-2H-indazole

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4] This guide focuses on the 6-Methoxy-2-methyl-2H-indazole core, exploring the strategic synthesis, rational design of its analogs and derivatives, and the resulting impact on biological activity. As a Senior Application Scientist, this document synthesizes established chemical principles with field-proven biological insights, providing researchers and drug development professionals with a comprehensive technical resource. We will delve into the causality behind synthetic choices, the structure-activity relationships that drive potency and selectivity, and the detailed protocols necessary to validate these findings in a laboratory setting.

The Core Moiety: 6-Methoxy-2-methyl-2H-indazole

The selection of a lead compound is a critical first step in drug discovery. The 6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) presents a compelling starting point due to the specific electronic and steric properties conferred by its substituents.[5]

  • The Indazole Core: The indazole ring system is a bioisostere of indole, allowing it to mimic the natural substrate in various enzymatic pockets.[6] It exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more stable.[7] The strategic synthesis of the less stable 2H-isomer is often a key objective, as N2-substituted indazoles frequently exhibit distinct and desirable pharmacological profiles.[6][7]

  • The 2-Methyl Group: Alkylation at the N2 position locks the molecule into the 2H-tautomeric form, preventing tautomerization and presenting a consistent pharmacophore to the target protein. This methylation is a critical design element for achieving specific biological activities.

  • The 6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. This influences the electron density of the aromatic system, potentially enhancing binding affinity through favorable electronic interactions and improving metabolic stability.[8]

Physicochemical Properties

A molecule's drug-likeness is often predicted by its physicochemical properties. For 6-Methoxy-2-methyl-2H-indazole, these properties provide a solid foundation for a lead compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
Topological Polar Surface Area (TPSA) 27.05 Ų[5]
LogP (Octanol-Water Partition Coefficient) 1.58[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]

These values suggest good potential for oral bioavailability according to Lipinski's Rule of Five. The low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity.

Strategic Synthesis of the 2H-Indazole Core

The synthesis of N-substituted indazoles presents a significant regioselectivity challenge. Direct alkylation of an unsubstituted indazole often yields a mixture of N1 and N2 isomers. Therefore, synthetic strategies that provide exclusive or high selectivity for the 2H-indazole are of paramount importance.

One powerful and modern approach is the copper-catalyzed one-pot, three-component reaction. This method combines a 2-bromobenzaldehyde, a primary amine (like methylamine), and sodium azide to construct the 2H-indazole ring system with high regioselectivity. The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds required for cyclization.[6][9]

Another established route is the Davis-Beirut reaction, a two-step, one-pot process that synthesizes 2H-indazoles from nitrobenzyl bromides and a primary amine in the presence of a mild base like potassium hydroxide in an alcoholic solvent.[6][10] This method avoids the use of expensive or toxic metals, making it an attractive option.[6]

cluster_synthesis General Synthetic Workflow for 2H-Indazoles Start Starting Materials (e.g., o-bromobenzaldehyde, primary amine, NaN3) Reaction One-Pot, Three-Component Copper-Catalyzed Reaction Start->Reaction CuI, TMEDA, DMSO, 120°C Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final Pure 2H-Indazole Derivative Characterization->Final

Caption: A general experimental workflow for the synthesis of 2H-indazole derivatives.

Rational Design of Structural Analogs and Derivatives

Starting from the 6-Methoxy-2-methyl-2H-indazole core, rational modifications can be made to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

  • Structural Analogs involve modifications to the core scaffold itself, such as altering the position or nature of the methoxy and methyl groups.

  • Derivatives involve adding new functional groups to the core at various positions (e.g., C3, C4, C5, C7).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded critical insights for drug design:

  • Substitution at C4: Methoxy or hydroxyl groups at the C4 position have been found to be potent substituents in series developed as CCR4 antagonists.[11]

  • Substitution at C5, C6, C7: For CCR4 antagonists, only small groups were tolerated at these positions, with C6 analogs being preferred.[11] In contrast, for neuronal nitric oxide synthase (nNOS) inhibitors, bulky substitutions at position C7 resulted in a steric hindrance effect that reduced activity compared to smaller groups.[12][13]

  • Substitution at the N2-phenyl ring (in 2-aryl-2H-indazoles): For antiprotozoal activity, electron-withdrawing groups on a phenyl ring at the N2 position were shown to favor the biological activity.[14]

  • Functionalization: The addition of groups like nitro[15][16], amino[17], or sulfonamides[11] creates new derivatives with distinct properties and potential therapeutic applications. For instance, 6-methoxy-2-methyl-7-nitro-2H-indazole is a known derivative.[15]

Therapeutic Landscape and Mechanism of Action

The versatility of the 2H-indazole scaffold is evident in its wide range of biological activities.[1][3][4]

Anticancer Activity

2H-indazole derivatives have shown significant promise as anticancer agents, largely by inhibiting protein kinases that are critical for tumor growth and proliferation.[3][18] They often function as ATP-competitive inhibitors, where the indazole moiety mimics the adenine of ATP in the kinase's binding pocket.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2H-indazole derivatives against various cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Compound 2f4T1 (Breast Cancer)0.23[18]
Compound 2fHepG2 (Liver Cancer)0.80[18]
Compound 2fMCF-7 (Breast Cancer)0.34[18]
Compound 13gA549 (Lung Cancer)0.010[18]
Compound 13gMCF7 (Breast Cancer)0.015[18]
Compound 13gHT-29 (Colon Cancer)0.019[18]

Key Signaling Pathways

2H-indazole derivatives commonly target key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Extracellular signal-regulated kinase (ERK) pathways.[4][18] By inhibiting kinases like VEGFR, MEK, or ERK, these compounds can effectively block downstream signaling, leading to a reduction in cell proliferation and angiogenesis.[18]

cluster_pathway ERK Signaling Pathway & 2H-Indazole Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK1) ERK->TF Response Gene Expression (Cell Proliferation & Survival) TF->Response Inhibitor 2H-Indazole Derivatives Inhibitor->RAF Inhibitor->MEK

Caption: ERK signaling pathway and the inhibitory action of 2H-indazole derivatives.[18]

Anti-inflammatory and Neuroprotective Roles
  • Anti-inflammatory: Certain indazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19] Others have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory tissue damage.[10]

  • Neuroprotective: Methoxy-substituted indazoles, such as 7-methoxyindazole, have been specifically studied as inhibitors of neuronal nitric oxide synthase (nNOS).[12][13] Overproduction of nitric oxide by nNOS is linked to neurodegenerative processes, making these compounds potential therapeutic agents for neurological disorders.[12]

Antimicrobial Activity

The indazole scaffold is also present in compounds with potent activity against a range of pathogens, including protozoa (e.g., Giardia intestinalis, Entamoeba histolytica), bacteria, and fungi (Candida albicans).[4][19][20] Many synthesized derivatives show more potent antiprotozoal activity than the reference drug metronidazole.[19][20]

Field-Proven Methodologies

To empower researchers, this section provides detailed, step-by-step protocols for key workflows in the synthesis and evaluation of 2H-indazole derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of a 2-Methyl-2H-Indazole Derivative

This protocol is adapted from established three-component synthesis methods.[6][9]

Objective: To synthesize a 2-methyl-2H-indazole derivative from a substituted 2-bromobenzaldehyde.

Materials:

  • Substituted 2-bromobenzaldehyde (1.0 eq)

  • Methylamine (solution in THF or EtOH, 1.2 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-bromobenzaldehyde (1.0 eq), CuI (0.1 eq), and sodium azide (1.5 eq).

  • Add anhydrous DMSO to dissolve the reagents.

  • Add TMEDA (0.1 eq) to the mixture, followed by the slow addition of the methylamine solution (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-methyl-2H-indazole derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The use of a copper(I) catalyst in conjunction with a ligand like TMEDA is critical. It forms an active catalytic species that facilitates the challenging N-N bond formation via an intramolecular amination reaction, driving the reaction towards the desired 2H-indazole product with high regioselectivity.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of compounds by measuring cell metabolic activity.[18]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[18]

Procedure:

  • Cell Seeding: Culture the desired cancer cell line in a suitable medium. During the exponential growth phase, trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for another 48–72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3–4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

6-Methoxy-2-methyl-2H-indazole and its related structures represent a highly validated and therapeutically relevant class of compounds. The strategic placement of substituents on the 2H-indazole core allows for fine-tuning of activity against a host of biological targets, from protein kinases in cancer to enzymes involved in inflammation and neurodegeneration. This guide has outlined the rationale for its selection as a lead scaffold, the key synthetic strategies for its creation, the structure-activity relationships that govern its function, and the essential protocols for its evaluation.

Future research should focus on exploring more diverse substitutions and functionalizations, particularly those that can enhance pharmacokinetic properties and reduce off-target effects. The application of computational modeling and machine learning to predict the activity of novel analogs could accelerate the discovery process. Ultimately, the continued exploration of the 2H-indazole scaffold promises to deliver next-generation therapeutics for a wide range of human diseases.

References

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. Available at: [Link]

  • Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 543-564. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed, 12(20), 4576-9. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. PubMed. Available at: [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. ACS Publications. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. American Chemical Society. Available at: [Link]

  • Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Hilaris Publishing. Available at: [Link]

  • Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

  • Stambuli, J. P., et al. (2010). Synthesis of N-Arylindazoles and Benz- imidazoles from ortho-Aminobenzoximes. Synfacts, 2011(01), 0021-0021. Available at: [Link]

  • Collot, V., et al. (2003). Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. PubMed, 18(2), 195-9. Available at: [Link]

  • Collot, V., et al. (2003). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Available at: [Link]

  • Laine, D. I., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2056-2070. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-1H-indazole. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 6-methoxy-7-nitro-2H-indazol-2-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-2-methyl-2h-indazol-5-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Nagaraju, D., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available at: [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Sravani, G. S., & Babu, G. S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-10. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1518. Available at: [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available at: [Link]

  • Tala, S. R., et al. (2014). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. Bioorganic & Medicinal Chemistry, 22(22), 6439-6449. Available at: [Link]

  • University of California, Irvine. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. ProQuest. Available at: [Link]

Sources

In Silico Prediction and Profiling of 6-Methoxy-2-methyl-2H-indazole: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) is a highly versatile heterocyclic scaffold increasingly utilized in targeted oncology therapies, notably as a core pharmacophore in HER2 mutation inhibitors[1][2]. The 2H-indazole isomer presents a distinct electronic distribution and substituent vector compared to its 1H-indazole counterpart, making it uniquely suited for binding the narrow ATP-binding hinge regions of kinases. This whitepaper provides a rigorous, self-validating in silico framework for predicting the physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and target-binding properties of this molecule.

Molecular Rationale & Physicochemical Profiling

Causality of the 2H-Indazole Core

In rational drug design, the choice between 1H and 2H indazole tautomers is not trivial. The methylation at the N2 position (forming the 2H-indazole) locks the tautomeric state, eliminating hydrogen bond donor capacity at the ring nitrogens while retaining hydrogen bond acceptor potential. This specific geometric shift directs the 6-methoxy group into the solvent-exposed region of a kinase pocket, while the indazole core coordinates with the hinge region backbone[2].

Self-Validating Cheminformatics Protocol

To ensure trustworthiness, the initial 3D conformer generation relies on RDKit[3], utilizing the ETKDG (Experimental Torsion-angle Knowledge with Distance Geometry) algorithm. This acts as a self-validating step by comparing generated conformers against crystallographic databases to ensure the local minimum energy state is physically plausible before proceeding to complex molecular dynamics or docking.

Table 1: Predicted Physicochemical Properties

(Data synthesized using standard cheminformatics toolkits based on canonical SMILES: CN1N=C2C=C(OC)C=CC2=C1)

PropertyPredicted ValuePharmacological Relevance
Molecular Weight (MW) 162.19 g/mol Highly favorable for lead optimization (Rule of 5 compliant).
LogP (Octanol/Water) ~2.10Optimal lipophilicity for membrane permeability and oral bioavailability.
Topological Polar Surface Area (TPSA) 27.0 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors 0Reduces desolvation penalty during target binding.
H-Bond Acceptors 2Sufficient for specific kinase hinge-region interactions.
Rotatable Bonds 1High rigidity, minimizing entropic loss upon binding.

ADMET Prediction Workflows

Causality of ADMET Profiling

Late-stage clinical attrition is predominantly driven by poor pharmacokinetics or unforeseen toxicity. By deploying predictive models like SwissADME[4], researchers can triage compounds early. These predictive models operate on a self-validating applicability domain (AD) ; if the structural features of 6-Methoxy-2-methyl-2H-indazole fall outside the training set of the machine learning model, the prediction is flagged with a low confidence score, ensuring researchers do not rely on extrapolated artifacts.

Protocol 1: Step-by-Step ADMET Profiling
  • Data Curation: Input the canonical SMILES string into the SwissADME web interface[4].

  • Descriptor Calculation: Compute 1D and 2D molecular descriptors (e.g., MW, WLOGP, TPSA) using RDKit backends.

  • Machine Learning Triage: Run Random Forest models to predict gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) inhibition.

  • Validation: Cross-reference the BOILED-Egg model to visually confirm the probability of passive GI absorption and brain penetration.

ADMET_Workflow cluster_predictions Predicted Profiles Input Input SMILES (6-Methoxy-2-methyl-2H-indazole) Desc Descriptor Calculation (RDKit / Mordred) Input->Desc ML Machine Learning Models (GNN / Random Forest) Desc->ML Abs Absorption (Caco-2, HIA) ML->Abs Dist Distribution (VDss, BBB) ML->Dist Met Metabolism (CYP450 Inhibition) ML->Met Tox Toxicity (hERG, AMES) ML->Tox

Fig 1: End-to-end in silico ADMET prediction workflow for small molecule profiling.

Table 2: In Silico ADMET Profile
ParameterPredictionImplication for Drug Development
GI Absorption HighSuitable for oral formulation.
BBB Permeant YesPotential utility for brain metastases in HER2+ cancers[2].
CYP1A2 / CYP2D6 Inhibitor Low ProbabilityReduced risk of drug-drug interactions (DDIs).
AMES Toxicity NegativeFavorable safety profile (non-mutagenic).

Target Prediction & Molecular Docking

Causality of Docking Parameters

Given its utility in HER2 mutation inhibitors[2], docking 6-Methoxy-2-methyl-2H-indazole into the HER2 kinase domain requires precise grid generation. The binding pocket of HER2 is highly conserved, and the indazole core is hypothesized to form critical hydrogen bonds with the backbone amide of Met801 in the hinge region.

Protocol 2: Step-by-Step Molecular Docking (AutoDock Vina)
  • Protein Preparation: Retrieve the HER2 kinase domain crystal structure (e.g., PDB ID: 3RCD). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation: Generate the 3D structure of 6-Methoxy-2-methyl-2H-indazole, ensuring the N2-methyl and 6-methoxy groups are in their lowest energy conformations.

  • Self-Validating Grid Generation: Define a search space (grid box) centered on the hinge region (Met801). Validation Step: Redock the native co-crystallized ligand. An RMSD < 2.0 Å confirms the grid's trustworthiness and the scoring function's accuracy.

  • Docking Execution: Run AutoDock Vina[5], utilizing its hybrid scoring function that combines empirical and knowledge-based potentials to rank binding poses.

  • Interaction Analysis: Extract the top-ranked pose (lowest binding affinity) and map Pi-Pi stacking and H-bond networks.

Docking_Workflow LigPrep Ligand Preparation (Protonation, 3D Conformer) Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking ProtPrep Protein Preparation (HER2 Kinase Domain) Grid Receptor Grid Generation (Hinge Region) ProtPrep->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi stacking) Docking->Analysis

Fig 2: Step-by-step molecular docking pipeline targeting the HER2 kinase domain.

Conclusion

The in silico profiling of 6-Methoxy-2-methyl-2H-indazole reveals a highly tractable, drug-like scaffold. Its low molecular weight, lack of hydrogen bond donors, and favorable lipophilicity make it an ideal starting point for fragment-based drug discovery (FBDD) or as a core motif in larger kinase inhibitors. By employing self-validating computational workflows, researchers can confidently advance this compound into in vitro screening and lead optimization phases.

References

  • Title: US20230041385A1 - Her2 mutation inhibitors Source: Google Patents URL
  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Semantic Scholar) URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: PubMed / Journal of Computational Chemistry URL: [Link]

  • Title: RDKit: Open-Source Cheminformatics Software Source: BibSonomy URL: [Link]

Sources

Methodological & Application

experimental protocol for using 6-Methoxy-2-methyl-2H-indazole in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical drugs, this compound serves as a critical core pharmacophore, particularly in the development of Type II Kinase Inhibitors (targeting VEGFR, ERK pathways) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) targeting COX-2.

Researchers utilizing this compound in vitro are typically investigating two distinct biological phenomena:

  • Cytotoxic Efficacy: Determining the IC50 against specific cancer cell lines (e.g., MCF-7, A549) to validate the indazole core's ability to disrupt cell proliferation.[1]

  • Mechanistic Inhibition: Probing the blockade of ATP-binding sites in kinases or the cyclooxygenase channel in COX-2.

This application note provides a validated workflow for solubilizing, dosing, and evaluating the biological activity of 6-Methoxy-2-methyl-2H-indazole, focusing on Cell Viability Profiling and Signal Transduction Interference .

Reagent Preparation & Handling

Critical Quality Attribute (CQA): The 2H-indazole tautomer is thermodynamically distinct from the 1H-indazole. Ensure your compound is regiochemically pure (verified by NMR/HPLC) before proceeding, as the N-methylation site drastically alters binding affinity.

Stock Solution Formulation

The compound is hydrophobic. Aqueous solubility is negligible; therefore, Dimethyl Sulfoxide (DMSO) is the required vehicle.

ParameterSpecificationNotes
Molecular Weight 162.19 g/mol Formula: C₉H₁₀N₂O
Solvent Anhydrous DMSO (≥99.9%)Avoid ethanol; it may precipitate in media.
Stock Concentration 10 mM or 50 mM50 mM is preferred to minimize DMSO volume (<0.1%).
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months.

Protocol:

  • Weigh 8.1 mg of 6-Methoxy-2-methyl-2H-indazole.

  • Add 1.0 mL of anhydrous DMSO to achieve a 50 mM stock.

  • Vortex vigorously for 30 seconds until the solution is completely clear.

  • Filter sterilize using a 0.22 µm PTFE syringe filter if using in long-term culture (>24h).

Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in adherent cancer cell lines (e.g., HeLa, MCF-7).

Experimental Design
  • Cell Density: 5,000 cells/well (96-well plate).

  • Duration: 48 to 72 hours.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (1 µM) or Staurosporine.

    • Blank: Media only (no cells).

Step-by-Step Workflow
  • Seeding:

    • Trypsinize and count cells. Dilute to 50,000 cells/mL.

    • Dispense 100 µL/well into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 2x Working Solution in complete media to ensure constant volume addition.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Vehicle Limit: Ensure final DMSO concentration never exceeds 0.5% (v/v).

  • Treatment:

    • Remove old media (optional, or add 2x solution directly to existing 100 µL).

    • Add 100 µL of compound-containing media.

    • Incubate for 48 hours .

  • Readout (MTT):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours (watch for purple formazan crystals).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm .

  • Data Analysis:

    • Normalize data:

      
      
      
    • Fit curve using Non-linear regression (Sigmoidal dose-response) to extract IC50.

Protocol B: Mechanistic Validation (Kinase Signaling)

Scientific Context: 2H-indazole derivatives often act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR2 or downstream effectors like ERK1/2. This protocol validates the compound's ability to suppress phosphorylation in the MAPK pathway.

Pathway Visualization

The following diagram illustrates the theoretical intervention point of 6-Methoxy-2-methyl-2H-indazole within the antiproliferative signaling cascade.

SignalingPathway GrowthFactor Growth Factor (VEGF/EGF) RTK RTK (VEGFR/EGFR) GrowthFactor->RTK Binding RAS RAS (GTP) RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Nucleus Nuclear Transcription (Proliferation) pERK->Nucleus Translocation Indazole 6-Methoxy-2-methyl- 2H-indazole Indazole->RTK Inhibition (Type II) Indazole->MEK Potential Block

Caption: Proposed mechanism of action where the indazole scaffold acts as a kinase inhibitor, preventing the phosphorylation cascade essential for tumor cell proliferation.

Western Blot Workflow for Phospho-Protein Analysis
  • Starvation: Seed A549 or HUVEC cells. Once 70% confluent, switch to serum-free media for 12-16 hours. This synchronizes the cells and reduces basal phosphorylation.

  • Pre-treatment: Treat cells with 6-Methoxy-2-methyl-2H-indazole (at IC50 and 5x IC50 concentrations) for 1 hour .

  • Stimulation: Add EGF (50 ng/mL) or VEGF (50 ng/mL) for 15 minutes to robustly activate the pathway.

  • Lysis: Immediately place plate on ice. Wash with cold PBS containing Na₃VO₄ (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection:

    • Run SDS-PAGE.

    • Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .

    • Expected Result: A dose-dependent decrease in p-ERK bands compared to the Vehicle+Stimulation control, with Total ERK levels remaining constant.

References

  • BenchChem. (2025).[1] 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Methoxy-2-methyl-2H-indazole (CID 12639202). National Library of Medicine. Retrieved from

  • Pérez-Villanueva, J., et al. (2017).[3] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Retrieved from

  • Hariyanti, H., et al. (2022).[4] Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin. Journal of Applied Pharmaceutical Science, 12(04), 179-184.[4] Retrieved from

Sources

Application Notes & Protocols for the Quantitative Analysis of 6-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 6-Methoxy-2-methyl-2H-indazole (C₉H₁₀N₂O, MW: 162.19 g/mol )[1]. As a key intermediate or potential impurity in pharmaceutical synthesis, its precise measurement is critical for ensuring process control, quality assurance, and regulatory compliance. This document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry and aligned with international regulatory standards.[2][3]

Introduction and Analytical Strategy

6-Methoxy-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents[4]. Consequently, intermediates like 6-Methoxy-2-methyl-2H-indazole may be present in active pharmaceutical ingredient (API) manufacturing processes. Regulatory guidelines mandate the rigorous control and quantification of such intermediates and related impurities to ensure the safety and efficacy of the final drug product[5].

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for quality control (QC) laboratories. It is ideal for quantifying the analyte in bulk drug substances (DS) and relatively simple pharmaceutical formulations. Its robustness, cost-effectiveness, and widespread availability make it a primary choice for assay and purity determinations.[6]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis. It is essential for quantifying the analyte as a low-level impurity, a genotoxic impurity (GTI), or for bioanalytical studies in complex matrices like plasma.[5][7]

This guide provides detailed protocols for both HPLC-UV and LC-MS/MS to equip researchers and drug development professionals with the tools for comprehensive characterization and quantification.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate assay and purity evaluation of 6-Methoxy-2-methyl-2H-indazole in drug substances or formulated products. The reverse-phase approach ensures good retention and separation from potential non-polar and moderately polar impurities.

Principle of the Method

The sample is dissolved and injected into an HPLC system. The analyte is separated from other components on a C18 stationary phase using an isocratic mobile phase. A Diode Array Detector (DAD) or UV detector monitors the column effluent at a wavelength where the analyte exhibits maximum absorbance, and quantification is performed against a certified reference standard using an external standard calibration.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: A standard system with a quaternary or binary pump, autosampler, column thermostat, and DAD or multi-wavelength UV detector.

  • Column: A robust C18 column, such as a Waters XBridge C18 or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Reference Standard: 6-Methoxy-2-methyl-2H-indazole, purity ≥98%.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (FA), analytical grade.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or PVDF).

2.2.2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v) Provides optimal retention and peak shape for the indazole structure. Formic acid improves peak symmetry and ensures analyte protonation.
Elution Mode Isocratic Simplifies the method, enhancing robustness and reproducibility for routine QC analysis.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Ensures stable retention times and protects the column from pressure fluctuations.
Detection 254 nm or λmax Indazole and aromatic systems typically have strong absorbance in this region. A full UV scan of the analyte should be run to determine the optimal wavelength (λmax).
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |

2.2.3. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 6-Methoxy-2-methyl-2H-indazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution with the mobile phase. This range is suitable for assay determination.

  • Sample Preparation (Target Concentration: 100 µg/mL):

    • Drug Substance: Accurately weigh ~10 mg of the substance into a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.[8]

    • Formulation (e.g., Tablets): Grind at least 10 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 20 minutes, dilute to volume, and mix. Centrifuge or filter through a 0.45 µm syringe filter before injection.[9]

Method Validation Framework

The protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3]

Validation Parameter Acceptance Criteria Hypothetical Performance Data
Linearity (r²) ≥ 0.9980.9995
Range 80-120% of test concentration5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%0.4% (Repeatability); 1.1% (Intermediate)
LOD (Signal-to-Noise) ≥ 3:10.1 µg/mL
LOQ (Signal-to-Noise) ≥ 10:10.3 µg/mL
Specificity No interference at analyte retention timePeak purity index > 0.999
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Dilute to known concentration Standard->Dilution Sample Weigh/Extract Sample Sample->Dilution Inject Inject into HPLC System Dilution->Inject Filtered Solutions Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: Workflow for quantification of 6-Methoxy-2-methyl-2H-indazole by HPLC-UV.

Method 2: Quantification by LC-MS/MS

This ultra-sensitive and highly selective method is intended for the quantification of 6-Methoxy-2-methyl-2H-indazole at trace levels, making it ideal for impurity analysis in complex matrices or for bioanalytical applications.

Principle of the Method

The analyte is separated using fast gradient reverse-phase liquid chromatography and subsequently detected by a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. This provides exceptional selectivity and sensitivity by filtering out matrix interferences. Quantification is performed using an external standard calibration curve.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-efficiency C18 column, such as a Waters Acquity BEH C18 or equivalent (50 mm x 2.1 mm, 1.7 µm).

  • Reference Standard: 6-Methoxy-2-methyl-2H-indazole, purity ≥98%.

  • Solvents: LC-MS grade acetonitrile and water.

  • Reagents: LC-MS grade formic acid.

3.2.2. Chromatographic and MS Conditions

LC Conditions

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures robust chromatography and lower viscosity.
Injection Vol. 5 µL

| Gradient | 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.6-5.0 min (10% B) | A rapid gradient for high-throughput analysis. |

MS Conditions

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen atoms in the indazole ring are readily protonated.
Precursor Ion [M+H]⁺ m/z 163.2 Calculated for C₉H₁₀N₂O (MW 162.19).
Product Ions (MRM) m/z 163.2 > 120.1 (Quantifier), m/z 163.2 > 91.1 (Qualifier) These transitions are hypothetical and must be optimized by infusing a standard solution. They represent plausible fragmentations (e.g., loss of the methoxy-methyl fragment, cleavage of the heterocyclic ring).
Collision Energy To be optimized (typically 15-30 eV) Must be determined experimentally to maximize product ion signal.
Source Temp. To be optimized (e.g., 150 °C) Instrument-dependent settings.

| Desolvation Temp. | To be optimized (e.g., 400 °C) | Instrument-dependent settings. |

3.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water.

  • Calibration Standards (0.1 - 100 ng/mL): Perform serial dilutions of the stock solution using the initial mobile phase composition (90% A / 10% B) to prepare a calibration curve suitable for trace analysis.

  • Sample Preparation:

    • Drug Substance: Prepare a solution at a high concentration (e.g., 1 mg/mL) in 50:50 ACN:Water. Dilute this solution into the calibration range to determine the impurity level. For a 1 ppm impurity level in a 1 mg/mL sample, the final concentration would be 1 ng/mL.

    • Biological Matrix (e.g., Plasma): Sample clean-up is mandatory. Perform protein precipitation by adding 3 parts cold acetonitrile to 1 part plasma, vortexing, and centrifuging. Evaporate the supernatant and reconstitute in the initial mobile phase. Solid-phase extraction (SPE) may be required for lower detection limits.[6]

Method Validation Framework
Validation Parameter Acceptance Criteria Hypothetical Performance Data
Linearity (r²) ≥ 0.9950.9991
Range At least 3 orders of magnitude0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% at LLOQ; 90.0% - 110.0% at other levelsWithin acceptable limits.
Precision (% RSD) ≤ 20% at LLOQ; ≤ 15% at other levels< 10% across the range.
LOD Detectable peak (S/N > 3)0.03 ng/mL
LOQ S/N ≥ 10 with acceptable precision/accuracy0.1 ng/mL
Matrix Effect To be assessedMinimal after protein precipitation.
Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Matrix Sample (e.g., Plasma, DS) Extract Extraction (PPT, LLE, or SPE) Sample->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Gradient Gradient Separation on C18 Column Inject->Gradient Ionize ESI+ Ionization Gradient->Ionize Select Select Precursor Ion (Q1: m/z 163.2) Ionize->Select Fragment Fragment in Q2 (Collision Cell) Select->Fragment Monitor Monitor Product Ions (Q3: m/z 120.1, 91.1) Fragment->Monitor Plot Plot MRM Chromatogram Monitor->Plot Quantify Quantify against Calibration Curve Plot->Quantify Report Report Quantify->Report Final Concentration Report

Caption: Workflow for trace quantification by LC-MS/MS.

References

  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Benchchem. Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (Source not specified).
  • pharmaerudition.org. Validation of Analytical Methods for Pharmaceutical Analysis.
  • Benchchem. Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.
  • PubMed. (2023, October 25). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • Benchchem. Application Note and Protocol: Quantification of 6-Methoxy-2-methyl-benzoimidazol-1-ol.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13).
  • Benchchem. A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan J. Chem., 13(1), 363-369(2020).
  • ChemScene. 52354-73-1 | 6-Methoxy-2-methyl-2H-indazole.
  • Benchchem. Analytical methods for the detection and quantification of 6,7-Dimethoxy-2-methylquinoxaline.

Sources

6-Methoxy-2-methyl-2H-indazole as a chemical probe in cell biology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-2-methyl-2H-indazole as a Chemical Probe in Cell Biology Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Structural Probe for 2H-Indazole Scaffold Profiling and Fragment-Based Drug Discovery

Abstract

6-Methoxy-2-methyl-2H-indazole (CAS: 52354-73-1) is a specialized small-molecule probe primarily utilized in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry . Unlike potent, optimized clinical candidates, this molecule serves as a ligand efficiency probe , allowing researchers to interrogate the binding kinetics and pharmacological distinctiveness of the 2H-indazole tautomer —a privileged scaffold in kinase inhibitors (e.g., HER2, EGFR) and anti-inflammatory agents. This guide details its application in defining tautomeric selectivity, fragment screening via NMR/X-ray crystallography, and its role as a mechanistic control in kinase signaling studies.

Introduction: The 2H-Indazole Advantage

Indazoles exist in two tautomeric forms: 1H-indazole and 2H-indazole. While 1H-indazoles are thermodynamically favored in the gas phase, the 2H-indazole scaffold has emerged as a critical pharmacophore in oncology, particularly for inhibiting receptor tyrosine kinases (RTKs) like HER2 and EGFR .

6-Methoxy-2-methyl-2H-indazole acts as a "minimal pharmacophore" probe. By locking the nitrogen in the 2-position with a methyl group, it prevents tautomerization, enabling researchers to:

  • Isolate 2H-specific interactions: Determine if a binding pocket prefers the 2H-geometry over the 1H-form.

  • Map Hydrophobic Sub-pockets: The 6-methoxy group probes specific hydrophobic/polar interactions in the hinge region of kinases.

  • Serve as a Negative/Low-Affinity Control: Establish baseline activity for more complex derivatives (e.g., Pazopanib analogs).

Chemical Properties & Handling

CAUTION: Treat as a potential irritant. Handle in a fume hood.

PropertySpecification
CAS Number 52354-73-1
Molecular Weight 162.19 g/mol
Formula C₉H₁₀N₂O
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Poor)
Appearance White to off-white solid
Storage -20°C (Desiccated); Protect from light
Stability Stable in DMSO for >1 month at -20°C. Avoid freeze-thaw cycles.
Stock Solution Preparation (100 mM)
  • Weigh 16.2 mg of 6-Methoxy-2-methyl-2H-indazole.

  • Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent hydration and light degradation.

  • Store at -20°C.

Application I: Biochemical Kinase Inhibition Assay (HER2/EGFR)

Context: This molecule is a fragment. Expect IC50 values in the micromolar (µM) to millimolar (mM) range. It is used to validate the "anchor" point of the scaffold.

Experimental Logic

This protocol uses an ADP-Glo™ Kinase Assay to measure the inhibition of HER2 (ErbB2) activity. The probe competes with ATP or binds to an allosteric pocket, reducing the conversion of ATP to ADP.

Materials
  • Recombinant HER2 Kinase (human, active).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Protocol Steps
  • Compound Dilution:

    • Prepare a 10-point dilution series of 6-Methoxy-2-methyl-2H-indazole in DMSO, ranging from 10 mM down to 1 µM (final assay concentration).

    • Include a Positive Control (e.g., Lapatinib, 1 µM) and a DMSO Vehicle Control .

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase solution (approx. 2 ng/well) to wells.

    • Add 1 µL of Compound/Control. Incubate for 10 min at Room Temp (RT).

    • Note: This pre-incubation allows the fragment to equilibrate with the binding pocket.

  • Start Reaction:

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at K_m, typically 10 µM).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration] to determine IC50.

Application II: Cellular Viability & Signaling (Fragment Validation)

Context: In cell biology, this probe is often used at high concentrations (10-100 µM) to test scaffold toxicity or as a starting point for "SAR by Cell" studies.

Target Pathway Visualization (HER2 Signaling)

The following diagram illustrates the pathway where 6-Methoxy-2-methyl-2H-indazole acts as an upstream inhibitor of the HER2 kinase domain, preventing downstream PI3K/AKT and MAPK signaling.

HER2_Pathway Probe 6-Methoxy-2-methyl-2H-indazole (Scaffold Probe) HER2 HER2 / EGFR (Receptor Tyrosine Kinase) Probe->HER2  Inhibits (Weak/Fragment) PI3K PI3K Complex HER2->PI3K  Phosphorylation RAS RAS HER2->RAS  Activation ATP ATP ATP->HER2  Competes AKT AKT (pS473) PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK1/2 RAS->MEK ERK ERK1/2 (pT202/Y204) MEK->ERK ERK->Proliferation

Caption: Mechanism of Action. The probe targets the ATP-binding pocket of HER2, modulating downstream PI3K/AKT and MAPK cascades.

Protocol: Cellular Viability Screen (SK-BR-3 Cells)

Objective: Assess if the 2H-indazole scaffold alone possesses intrinsic cytotoxicity in HER2-overexpressing cells.

  • Cell Seeding:

    • Seed SK-BR-3 (HER2+) and MCF-7 (HER2-low) cells at 5,000 cells/well in 96-well plates.

    • Allow attachment overnight (16-24h).

  • Treatment:

    • Replace media with fresh media containing the probe.

    • Dose Range: 0, 10, 50, 100, 200, 500 µM. (High concentrations are typical for fragments).

    • Control: DMSO matched to the highest concentration (e.g., 0.5%).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Interpretation:

    • If IC50 < 50 µM: The scaffold has significant intrinsic activity.

    • If IC50 > 200 µM: The scaffold is non-toxic and suitable for further decoration (growing the fragment).

Troubleshooting & Critical Parameters
IssueProbable CauseSolution
Precipitation in Media Low solubility at >100 µM.Pre-warm media to 37°C before adding compound. Ensure DMSO < 1%.
No Inhibition Observed Fragment affinity is too low (Ki > 1 mM).Confirm binding via biophysical methods (SPR or Thermal Shift Assay) rather than functional IC50.
High Background Signal Compound autofluorescence.2H-indazoles can be fluorescent. Use non-fluorescent viability reagents (e.g., CellTiter-Glo) or subtract background.
References
  • BenchChem. "2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities." BenchChem Technical Library. Link

  • Gao, L., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents."[1] Semantic Scholar, 2021.[2] Link

  • Google Patents. "US20230041385A1 - Her2 mutation inhibitors." Google Patents, 2023. Link

  • PubChem. "6-Methoxy-1H-indazole Compound Summary." National Library of Medicine. Link

Sources

Application Notes & Protocols: The Utility of 6-Methoxy-2-methyl-2H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2][3] This guide provides an in-depth technical overview of a specific, highly valuable derivative: 6-Methoxy-2-methyl-2H-indazole . We will explore its strategic importance in drug design, detail its application as a key building block, provide validated experimental protocols for its derivatization, and present its role in the development of potent therapeutic agents, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 2H-Indazole Scaffold: A Strategic Choice in Drug Design

Nitrogen-containing heterocyclic compounds are paramount in drug discovery, and the indazole family is a prominent example.[4][5][6] Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole. While the 1H-tautomer is often more thermodynamically stable, the 2H-indazole isomer is frequently exploited in drug design for its unique structural and electronic properties.[6][7]

The 2H-indazole scaffold has emerged as a critical pharmacophore for several reasons:

  • Bioisosteric Replacement: It serves as a bioisostere of indole, a common motif in natural products and synthetic pharmacophores. This allows chemists to modulate properties like metabolism, solubility, and target engagement while maintaining a similar core geometry.[4]

  • Kinase Hinge-Binding Motif: In the context of protein kinase inhibition, the 2H-indazole core is an exceptional surrogate for the adenine of ATP.[3][5] The N1 atom can act as a hydrogen bond acceptor, while the pyrazole ring provides a rigid scaffold to orient substituents into key pockets of the ATP-binding site, leading to potent and often selective inhibition.[3][8]

  • Vectorial Control: The fixed position of the N2-substituent (a methyl group in our case) provides a predictable vector for directing further chemical modifications, preventing the regioisomeric challenges that can arise with N-alkylation of the parent 1H-indazole scaffold.[4]

The specific subject of this guide, 6-Methoxy-2-methyl-2H-indazole, incorporates two additional features that enhance its utility: the N2-methyl group, which blocks a key metabolic site and provides a fixed substitution pattern, and the 6-methoxy group, an electron-donating group that can modulate the electronics of the ring system and serve as a handle for further functionalization or as a key interaction point with a biological target.

Core Application: A Building Block for Protein Kinase Inhibitors

A primary application of the 2H-indazole scaffold, and by extension 6-Methoxy-2-methyl-2H-indazole, is in the development of small-molecule protein kinase inhibitors for oncology.[8][9] Dysregulation of protein kinases is a well-established driver of cancer cell proliferation and survival.[3] The 2H-indazole core is found in numerous potent kinase inhibitors targeting pathways crucial for tumor growth.[4][8]

The general strategy involves using the 6-Methoxy-2-methyl-2H-indazole core as a central scaffold and introducing functionality at other positions (typically C3, C5, or C7) to achieve affinity and selectivity for a specific kinase target.

cluster_kinase Kinase ATP-Binding Site cluster_drug 2H-Indazole Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front indazole 2H-Indazole Core indazole->hinge H-Bond Acceptor (N1) r_group R-Group (Selectivity) r_group->hydrophobic_pocket Van der Waals r_group->solvent_front Polarity/Solubility

Caption: 2H-Indazole as an ATP-competitive kinase inhibitor.

Experimental Protocols & Methodologies

The true value of 6-Methoxy-2-methyl-2H-indazole lies in its capacity for synthetic elaboration. Below is a representative protocol for a common transformation in medicinal chemistry: amide coupling to a functionalized carboxylic acid. This reaction is fundamental for building out the molecular complexity required for potent biological activity.

Protocol 1: Synthesis of a Representative N-(Aryl)-6-methoxy-2-methyl-2H-indazole-3-carboxamide

This protocol describes the coupling of a hypothetical 3-carboxy-6-methoxy-2-methyl-2H-indazole intermediate with a generic aniline to form a bioactive amide. This final amide bond formation is a crucial step in the synthesis of many indazole-based inhibitors.[2]

Workflow Overview

start 6-Methoxy-2-methyl- 2H-indazole Core step1 Functionalization (e.g., Carboxylation at C3) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling (EDCI/HOBt) intermediate->step2 product Final Bioactive Amide Derivative step2->product step3 Purification (Chromatography) product->step3 step4 Characterization (NMR, MS) step3->step4 screening Biological Screening (e.g., Kinase Assay) step4->screening

Caption: General workflow for synthesis and evaluation.

Materials:

  • 3-Carboxy-6-methoxy-2-methyl-2H-indazole (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)[2]

  • Hydroxybenzotriazole (HOBt) (1.2 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[2]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-carboxy-6-methoxy-2-methyl-2H-indazole (1.0 eq).

  • Solubilization: Dissolve the starting material in anhydrous DMF.

    • Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the starting materials and coupling reagents, facilitating the reaction.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and EDCI (1.5 eq) sequentially.

    • Rationale: HOBt reacts with the acid to form an activated ester, which is less susceptible to side reactions (like racemization) and reacts more efficiently with the amine. EDCI is a water-soluble carbodiimide that facilitates the formation of this active ester.

  • Base Addition: Slowly add DIPEA (2.0 eq) to the reaction mixture.

    • Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt formed during the activation step, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and water.

    • Rationale: This step quenches the reaction and begins the purification process by partitioning the product into the organic layer and water-soluble byproducts (like the urea formed from EDCI) into the aqueous layer.

  • Workup - Washes: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally, brine.[2]

    • Rationale: The acid wash removes any unreacted aniline and excess DIPEA. The base wash removes unreacted HOBt and the carboxylic acid starting material. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexane/EtOAc) to afford the pure amide product.

Quantitative Biological Data

The 2H-indazole scaffold is a component of numerous compounds with potent biological activity. The following table summarizes representative data for various 2H-indazole derivatives, illustrating their efficacy in different biological systems.

Compound Class/IDBiological Target / Cell LineActivity (IC₅₀ / MIC)Reference
Aza-2H-indazole derivativesSGK1, Tie2, SRC Kinases~500 nM[8]
Novel 2H-indazole derivative (13g)A549 (Lung Cancer)10 nM[8]
Novel 2H-indazole derivative (13g)A375 (Melanoma)21 nM[8]
2H-indazole derivative (2f)4T1 (Breast Cancer)230 nM[8]
Sulphonamide containing indazoleM. tuberculosis90 nM[1]

This table is a representative summary. Actual values are compound-specific.

Conclusion

6-Methoxy-2-methyl-2H-indazole is a highly strategic and versatile building block in medicinal chemistry. Its inherent properties, derived from the privileged 2H-indazole core, make it an ideal starting point for the synthesis of potent and selective modulators of biological targets, especially protein kinases. The synthetic tractability, as demonstrated in the provided protocols, allows for extensive structure-activity relationship (SAR) exploration. As the demand for novel therapeutics continues, the intelligent application of well-designed scaffolds like 6-Methoxy-2-methyl-2H-indazole will remain a critical component of successful drug discovery campaigns.[2]

References

Sources

LC-MS/MS method for 6-Methoxy-2-methyl-2H-indazole detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of 6-Methoxy-2-methyl-2H-indazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Methoxy-2-methyl-2H-indazole in a biological matrix, such as human plasma. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery, necessitating reliable analytical methods for their characterization in complex biological fluids.[1] The described protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification for pharmacokinetic, toxicokinetic, or metabolism studies. All validation parameters are established in accordance with regulatory expectations, such as those outlined by the FDA and ICH M10 guidelines.[2][3][4]

Introduction and Method Principle

6-Methoxy-2-methyl-2H-indazole is a small organic molecule with a molecular weight of 162.19 g/mol .[5] Its structure contains a basic nitrogen atom within the indazole ring system, making it amenable to protonation and subsequent analysis by electrospray ionization (ESI) mass spectrometry. The quantification of such compounds in biological matrices is often challenging due to the presence of endogenous interferences.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[6] The method described herein leverages these advantages by coupling the separation power of liquid chromatography with the specificity of tandem mass spectrometry. The core principle involves three key stages:

  • Sample Preparation: Efficiently isolating the analyte from complex matrix components (e.g., proteins, phospholipids) that can cause ion suppression and instrument contamination.

  • Chromatographic Separation (LC): Separating the analyte of interest from other components based on its physicochemical properties, ensuring it enters the mass spectrometer as a pure, sharp peak.

  • Mass Spectrometric Detection (MS/MS): Ionizing the analyte, selecting the specific protonated parent ion (precursor ion), fragmenting it, and then monitoring a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise.

This application note provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters to ensure a robust and reproducible assay.

Materials and Methods

Reagents and Chemicals
  • 6-Methoxy-2-methyl-2H-indazole reference standard (>95% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled analog is recommended (e.g., 6-Methoxy-2-(methyl-d3)-2H-indazole). If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ series, Thermo Scientific™ TSQ Quantis™, Agilent 6400 Series).

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Methoxy-2-methyl-2H-indazole and dissolve it in 10 mL of methanol.[7]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Precipitation Solution: Prepare a solution of acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL). This solution is used for the protein precipitation step.

Analyte Properties and MS/MS Parameter Optimization

The initial method development begins with optimizing the mass spectrometer parameters via direct infusion of a standard solution. The physicochemical properties of the analyte guide this process.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OChemScene[5]
Molecular Weight162.19ChemScene[5]
Predicted LogP1.5819ChemScene[5]
Ionization ModePositive Electrospray Ionization (ESI+)Inferred from structure

The protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) is then used to generate product ions, with the most stable and abundant product ion chosen for quantification.

Parameter6-Methoxy-2-methyl-2H-indazoleInternal Standard (IS)Rationale
Precursor Ion (Q1, m/z) 163.2166.2 (for d3-IS)Corresponds to the [M+H]⁺ of the analyte.
Product Ion (Q3, m/z) 148.1151.1 (for d3-IS)A stable, high-intensity fragment, likely corresponding to the loss of a methyl group (-CH₃).[8]
Dwell Time (ms) 100100Sufficient time to acquire >15 data points across the chromatographic peak.
Collision Energy (CE) Optimized (e.g., 25 eV)Optimized (e.g., 25 eV)The voltage required to produce the optimal intensity of the product ion.
Declustering Potential (DP) Optimized (e.g., 60 V)Optimized (e.g., 60 V)Prevents ion clusters from entering the mass analyzer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples.[9][10] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like the analyte in solution.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma (or standard/QC solution) into the appropriate tubes.

  • Add 200 µL of the cold (2-8°C) precipitation solution (acetonitrile containing the internal standard).

  • Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (60s) add_is->vortex centrifuge Centrifuge (>12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC System supernatant->inject lc_sep C18 Column Separation inject->lc_sep ms_detect ESI+ Ionization lc_sep->ms_detect msms_quant MRM Detection (163.2 → 148.1 m/z) ms_detect->msms_quant data data msms_quant->data Data Processing & Quantification

Caption: High-level workflow from sample preparation to final data analysis.

LC-MS/MS Method

A reverse-phase C18 column is selected based on the analyte's moderate hydrophobicity (LogP ≈ 1.58).[5] The use of formic acid in the mobile phase is critical for promoting analyte protonation, which enhances the ESI+ signal.[11]

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, < 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.5

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[12] The validation process establishes by objective evidence that the method consistently produces results that meet predetermined specifications.[2] The following parameters should be assessed according to FDA and ICH M10 guidelines.[3][4]

G Reliability Method Reliability Accuracy Accuracy (Closeness to True Value) Reliability->Accuracy Precision Precision (Reproducibility) Reliability->Precision Selectivity Selectivity (No Interference) Reliability->Selectivity Sensitivity Sensitivity (LLOQ) Reliability->Sensitivity Linearity Linearity & Range Reliability->Linearity Stability Stability (Analyte Integrity) Reliability->Stability Accuracy->Linearity assessed across range Precision->Linearity assessed across range Selectivity->Accuracy ensures true measurement Selectivity->Precision ensures true measurement Sensitivity->Linearity defines lower end

Caption: Logical relationship between key bioanalytical method validation pillars.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria based on regulatory guidance.

Validation ParameterPurposeExperimentAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Analyze at least 6 blank matrix samples from different sources.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration.Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=6) on three separate days.Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defined as the lowest calibration standard.Accuracy within 80-120% and precision (%CV) ≤20%. Signal-to-noise ratio >10.
Matrix Effect To assess the impact of matrix components on analyte ionization (suppression or enhancement).Compare analyte response in post-extraction spiked samples to response in neat solution.The IS-normalized matrix factor should be consistent across lots, with a %CV ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte in matrix under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term freezer storage.Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 6-Methoxy-2-methyl-2H-indazole in plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates the fundamental principles of developing a reliable bioanalytical assay, grounded in authoritative guidelines to ensure data integrity for drug development studies. Adherence to the described validation procedures will confirm that the method is fit-for-purpose and capable of generating high-quality, reproducible data for pharmacokinetic and other related studies.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
  • Resolian. (n.d.). Small Molecule LC-MS/MS.
  • Dong, M. W. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Telepchak, M. J., & Lantum, H. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • BenchChem. (2025). Application Note and Protocol: Quantification of 6-Methoxy-2-methyl-benzoimidazol-1-ol.
  • ChemScene. (n.d.). 6-Methoxy-2-methyl-2H-indazole.
  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.
  • Viswanath, P., Reddy, D. V. R., & Chamarthi, N. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan Journal of Chemistry, 13(1), 363-369.

Sources

Application Note: Reconstitution, Storage, and Handling of 6-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

6-Methoxy-2-methyl-2H-indazole is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Methoxy-indazole derivatives frequently serve as foundational scaffolds in the synthesis of advanced targeted therapeutics, most notably in the development of brain-penetrant kinase inhibitors targeting HER2 mutations in oncology[1].

To ensure the highest degree of reproducibility in preclinical assays, maintaining the structural integrity and kinetic solubility of this compound is paramount. This application note provides a field-proven, self-validating protocol for the handling, dissolution, and long-term storage of the compound.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 6-Methoxy-2-methyl-2H-indazole
CAS Number 52354-73-1[2]
Molecular Formula C9H10N2O[2]
Molecular Weight 162.19 g/mol [2]
Standard Purity ≥95%[2]
Dry Powder Storage Sealed, desiccated at 2-8°C[2]

Solvation Thermodynamics & Solvent Selection

As a nitrogen-containing heterocycle with a methoxy substituent, 6-Methoxy-2-methyl-2H-indazole exhibits distinctly lipophilic characteristics (structurally related indazole derivatives demonstrate LogP values of approximately 2.34)[3]. Consequently, it is practically insoluble in aqueous buffers at a neutral pH.

Causality in Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this scaffold. DMSO effectively disrupts the crystalline lattice of the dry powder through strong dipole-dipole interactions and hydrogen bond acceptance, ensuring complete solvation without inducing hydrolysis. Water must be strictly avoided during initial stock preparation to prevent the formation of insoluble amorphous aggregates.

Step-by-Step Reconstitution Protocol

Table 2: Volumetric Dilution Guide

Calculations based on a molecular weight of 162.19 g/mol .

Target ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
10 mM 1.00 mg616.5 µL
10 mM 5.00 mg3.08 mL
50 mM 1.00 mg123.3 µL
50 mM 5.00 mg616.5 µL
Methodology:
  • Thermal Equilibration: Transfer the sealed vial of lyophilized powder from 2-8°C storage[2] to a desiccator at room temperature for a minimum of 30 minutes.

    • Expertise & Causality: Opening a cold vial exposes the powder to atmospheric moisture, which rapidly condenses on the compound. This moisture can initiate micro-hydrolysis or artificially inflate the compound's mass, leading to inaccurate molarity calculations.

  • Weighing: Using an analytical microbalance, weigh the desired mass into a static-free, amber glass vial.

    • Expertise & Causality: Amber glass protects the methoxy-indazole scaffold from UV-induced photo-degradation, preserving the integrity of the molecule's conjugated pi-system.

  • Solvation: Add the calculated volume of HPLC-grade, anhydrous DMSO (≥99.9% purity). Vortex the solution at medium speed for 60 seconds.

  • Sonication (If Required): If microscopic particulate matter remains, place the vial in an ultrasonic water bath at room temperature for 5 minutes. Avoid heating the bath above 37°C to prevent thermal degradation.

  • Aliquoting: Dispense the master stock into 50 µL or 100 µL single-use aliquots using low-bind microcentrifuge tubes.

  • Cryopreservation: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for use up to 6 months).

    • Expertise & Causality: Single-use aliquoting prevents repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of a master vial introduces water, which lowers the dielectric constant of the solvent and forces the indazole to precipitate out of solution.

Workflow A 6-Methoxy-2-methyl-2H-indazole (Dry Powder, 2-8°C) B Equilibrate to Room Temp (Desiccation Chamber) A->B C Add Anhydrous DMSO (Vortex/Sonicate) B->C D 10 mM or 50 mM Stock Solution C->D E Aliquot into Amber Vials (Protect from Light) D->E F Long-term Storage (-20°C or -80°C) E->F

Fig 1. Standardized workflow for the reconstitution and storage of 6-Methoxy-2-methyl-2H-indazole.

In Vitro Application & Assay Preparation

When preparing working solutions for cell-based or biochemical assays (e.g., evaluating HER2 kinase inhibition[1]), the transition from a pure DMSO stock to an aqueous buffer is a critical failure point.

Methodology:
  • Thaw a single aliquot at room temperature.

  • Pre-warm the aqueous assay buffer (e.g., PBS, DMEM) to 37°C.

  • Perform a rapid, dropwise addition of the DMSO stock into the actively vortexing aqueous buffer.

    • Expertise & Causality: Rapid, active mixing prevents localized high concentrations of the compound, mitigating the "solvent crash" phenomenon where the lipophilic compound rapidly nucleates and precipitates.

  • Ensure the final DMSO concentration does not exceed 0.1% to 1.0% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays.

Pathway Indazole Indazole Scaffold (e.g., 6-Methoxy...) HER2 Mutant HER2 Kinase (Target) Indazole->HER2 Inhibits PI3K PI3K / AKT Pathway HER2->PI3K MAPK MAPK / ERK Pathway HER2->MAPK Prolif Tumor Cell Proliferation (Inhibited) PI3K->Prolif Blocked MAPK->Prolif Blocked

Fig 2. Role of indazole scaffolds in inhibiting mutant HER2 and downstream oncogenic signaling.

Quality Control & Self-Validation

To ensure this protocol functions as a self-validating system, implement the following analytical checks:

  • Optical Validation (Pre-Assay Check): Before applying the aqueous working solution to cells, inspect it under a strong light source. For strict quantitative validation, measure the optical density at 600 nm (OD600). A baseline shift compared to a DMSO-only vehicle control indicates micro-precipitation (turbidity), meaning the compound has exceeded its kinetic solubility limit.

  • Chemical Integrity Check (Post-Storage Check): After 6 months of storage at -80°C, validate a control aliquot via LC-MS (Liquid Chromatography-Mass Spectrometry). The parent ion peak must match the molecular weight of 162.19 g/mol [2] with an area-under-the-curve (AUC) indicating ≥95% purity, confirming the absence of degradation products prior to running expensive biological assays.

References

  • Title: US20230041385A1 - Her2 mutation inhibitors - Google Patents Source: google.com URL: [1]

Sources

Application Notes and Protocols for the Use of Indazole Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, the development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern drug discovery.[2][3] Within the landscape of kinase inhibitor development, the indazole core has emerged as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to multiple biological targets with high affinity.[2][4] The versatility of the indazole ring system allows for strategic chemical modifications, enabling the fine-tuning of potency and selectivity against various kinases.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indazole-based compounds, using 6-Methoxy-2-methyl-2H-indazole as a representative example, in a suite of kinase inhibition assays designed to characterize their biochemical potency and cellular activity.

Part 1: Biochemical Characterization of Indazole-Based Kinase Inhibitors

The initial step in evaluating a potential kinase inhibitor is to determine its potency and selectivity against purified kinases in a controlled, in vitro setting. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5] A variety of assay formats are available, each with its own advantages and considerations.

Luminescence-Based Kinase Assays: The ADP-Glo™ System

A widely used and robust method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[6][7][8] This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6][8] The assay is performed in two steps: first, the remaining ATP in the reaction is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[8] This method is highly sensitive, making it suitable for kinases with low enzymatic activity, and its high signal-to-background ratio minimizes interference from library compounds.[9]

Objective: To determine the IC50 value of 6-Methoxy-2-methyl-2H-indazole against a target kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 6-Methoxy-2-methyl-2H-indazole (stock solution in DMSO)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of 6-Methoxy-2-methyl-2H-indazole in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase to all wells except the "no enzyme" control.

    • Add the substrate to all wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.[8][10]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Kinase Assays

Fluorescence-based assays offer another sensitive and high-throughput method for measuring kinase activity. These assays often utilize fluorescently labeled substrates or employ techniques like Fluorescence Resonance Energy Transfer (FRET) to detect phosphorylation events.[11][12]

Objective: To determine the IC50 value of 6-Methoxy-2-methyl-2H-indazole using a fluorescence polarization assay.

Principle: This assay measures the change in the rotational mobility of a fluorescently labeled peptide substrate upon phosphorylation. A small, unphosphorylated peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the peptide can be captured by a phospho-specific antibody, creating a larger complex that tumbles more slowly and exhibits higher fluorescence polarization.

Materials:

  • Recombinant human kinase of interest

  • Fluorescently labeled peptide substrate

  • 6-Methoxy-2-methyl-2H-indazole (stock solution in DMSO)

  • ATP

  • Kinase reaction buffer

  • Phospho-specific antibody

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of 6-Methoxy-2-methyl-2H-indazole as described in Protocol 1.

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate as described in Protocol 1, using the fluorescently labeled peptide substrate.

  • Incubation: Incubate the reaction plate at the optimal temperature and time for the kinase.

  • Detection: Add the phospho-specific antibody to each well. Incubate for a sufficient time to allow for binding to the phosphorylated substrate.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Calculate the change in millipolarization units (mP) and plot against the inhibitor concentration to determine the IC50 value.

Part 2: Cellular Assays for Assessing In-Cellulo Efficacy and Target Engagement

While biochemical assays are crucial for determining direct inhibitory potency, it is equally important to assess a compound's activity within a cellular context.[13] Cell-based assays provide insights into factors such as cell permeability, off-target effects, and engagement with the intended target in its native environment.[13]

Western Blotting for Downstream Substrate Phosphorylation

A fundamental method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation status of a known downstream substrate of the target kinase.[14] Inhibition of the kinase should lead to a dose-dependent decrease in the phosphorylation of its substrate.

Objective: To determine the effect of 6-Methoxy-2-methyl-2H-indazole on the phosphorylation of a downstream substrate in a relevant cell line.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • 6-Methoxy-2-methyl-2H-indazole (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific substrate antibody and total substrate antibody)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of 6-Methoxy-2-methyl-2H-indazole for a specified time (e.g., 1-2 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for directly assessing target engagement in intact cells.[15][16] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[15][16]

Objective: To confirm the binding of 6-Methoxy-2-methyl-2H-indazole to its target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • 6-Methoxy-2-methyl-2H-indazole (stock solution in DMSO)

  • PBS

  • Thermal cycler or heating block

  • Lysis buffer with protease inhibitors

  • Western blotting reagents (as in Protocol 3)

  • Primary antibody against the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with 6-Methoxy-2-methyl-2H-indazole or DMSO (vehicle control) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[15] Include a non-heated control.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation.[15]

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target kinase, as described in Protocol 3.

  • Data Analysis: Quantify the band intensities for the target kinase at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise format.

Table 1: Example Biochemical Potency Data for 6-Methoxy-2-methyl-2H-indazole

Kinase TargetAssay FormatIC50 (nM)
Kinase AADP-Glo™50
Kinase BFP120
Kinase CADP-Glo™>10,000

Table 2: Example Cellular Activity Data for 6-Methoxy-2-methyl-2H-indazole

Cell LineAssayEndpointEC50 (nM)
Cell Line XWestern Blotp-Substrate Y Inhibition250
Cell Line XCETSA®Target Z StabilizationConfirmed

Visualizations

Diagram 1: Generalized Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution (6-Methoxy-2-methyl-2H-indazole) C Combine Reagents in Microplate A->C B Kinase, Substrate, Buffer Preparation B->C D Initiate with ATP C->D E Incubate D->E F Add Detection Reagents (e.g., ADP-Glo™, FP antibody) E->F G Measure Signal (Luminescence/Fluorescence) F->G H Normalize Data G->H I Generate Dose-Response Curve H->I J Calculate IC50 I->J

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Diagram 2: Cellular Target Engagement and Downstream Signaling Inhibition

G cluster_assay1 CETSA® cluster_assay2 Western Blot inhibitor 6-Methoxy-2-methyl-2H-indazole kinase Target Kinase inhibitor->kinase Inhibition cetsa_node Measures binding of inhibitor to kinase substrate Downstream Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response wb_node Measures decrease in phosphorylated substrate

Caption: Cellular assays confirm target engagement and downstream pathway inhibition.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). (URL: [Link])

  • Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (URL: [Link])

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). (URL: [Link])

  • Cell-based Kinase Assays - Profacgen. (URL: [Link])

  • Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). (URL: [Link])

  • A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. (2009, July 2). (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). (URL: [Link])

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - STAR Protocols. (2021, August 5). (URL: [Link])

  • Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (2020, January 15). (URL: [Link])

  • Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (2023, June 30). (URL: [Link])

  • Kinase Activity Assay | Creative Diagnostics. (URL: [Link])

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors | Journal of the American Chemical Society - ACS Publications. (2009, June 1). (URL: [Link])

  • Kinase Activity Assay - Pamgene. (URL: [Link])

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). (URL: [Link])

  • PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (URL: [Link])

  • Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe - PMC. (URL: [Link])

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). (URL: [Link])

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (URL: [Link])

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL: [Link])

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (URL: [Link])

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2017, May 2). (URL: [Link])

  • 10 Tips for Western Blot Detection of Phosphorylation Events - Bio-Radiations. (2019, February 13). (URL: [Link])

  • Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC. (2021, March 1). (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - SciSpace. (URL: [Link])

  • 6-methoxy-2-methyl-2h-indazol-5-amine - PubChemLite. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methyl-2H-indazole Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Specifically, 6-methoxy-2-methyl-2H-indazole derivatives are of significant interest for structure-activity relationship (SAR) studies, as this substitution pattern is found in numerous potent therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these important derivatives. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step protocols, and discuss the rationale for key experimental choices. Our focus is to equip researchers with the practical knowledge to not only replicate these syntheses but also to intelligently design and execute the synthesis of novel analogs for SAR exploration.

Introduction: The Significance of the 6-Methoxy-2-methyl-2H-indazole Core

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][3] The substitution pattern, particularly at the N-1 versus N-2 position of the pyrazole ring, can profoundly influence the pharmacological properties of the resulting molecule. The 2-methyl-2H-indazole isomer is a key structural motif in several FDA-approved drugs, including the potent tyrosine kinase inhibitor Pazopanib.[4][5]

The presence of a methoxy group at the 6-position of the indazole ring is a common feature in many biologically active molecules. This electron-donating group can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Therefore, the ability to efficiently and selectively synthesize 6-methoxy-2-methyl-2H-indazole derivatives is a critical capability in modern drug discovery.[6]

This guide will focus on a robust and widely applicable synthetic strategy for accessing this important chemical space, with an emphasis on regioselective N-methylation, a crucial step in obtaining the desired 2H-indazole isomer.

Synthetic Strategy: A Guided Approach

The synthesis of 6-methoxy-2-methyl-2H-indazole derivatives typically begins with a commercially available or readily synthesized 6-methoxy-1H-indazole precursor. The pivotal step in this synthetic sequence is the regioselective methylation of the indazole nitrogen. The direct alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers, posing significant purification challenges.[7][8] Therefore, the choice of methylating agent and reaction conditions is paramount to achieving high selectivity for the desired N-2 product.

Electron-donating groups on the indazole ring, such as the 6-methoxy group, generally favor the formation of the N-2 methylated product.[4] However, to ensure high regioselectivity, specific methodologies have been developed. One of the most effective methods involves the use of methyl 2,2,2-trichloroacetimidate under acidic conditions, which has been shown to provide excellent yields of the N-2 isomer.[4] An alternative, environmentally friendly approach utilizes dimethyl carbonate (DMC) with a suitable base.[9][10]

Following successful N-methylation, the resulting 6-methoxy-2-methyl-2H-indazole can be further functionalized at various positions on the indazole ring to generate a library of derivatives for SAR studies. Common functionalization strategies include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and modifications of existing functional groups.[1]

Synthesis_Workflow A 6-Methoxy-1H-indazole B Regioselective N-Methylation A->B Methylating Agent (e.g., Methyl 2,2,2-trichloroacetimidate or DMC) C 6-Methoxy-2-methyl-2H-indazole B->C D Purification C->D Column Chromatography E Characterization D->E NMR, MS F Further Functionalization (e.g., Cross-Coupling, Halogenation) E->F G Library of 6-Methoxy-2-methyl-2H-indazole Derivatives for SAR Studies F->G

Caption: General workflow for the synthesis of 6-methoxy-2-methyl-2H-indazole derivatives.

Detailed Experimental Protocols

Protocol 1: Regioselective N-2 Methylation of 6-Methoxy-1H-indazole using Methyl 2,2,2-trichloroacetimidate

This protocol is adapted from a highly efficient and selective method for the N-2 methylation of indazoles.[4]

Materials:

  • 6-Methoxy-1H-indazole

  • Methyl 2,2,2-trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add methyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-methoxy-2-methyl-2H-indazole.

Protocol 2: Environmentally Benign N-2 Methylation using Dimethyl Carbonate (DMC)

This protocol offers a greener alternative to traditional methylating agents.[9][10]

Materials:

  • 6-Methoxy-1H-indazole

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add dimethyl carbonate (DMC) (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired 6-methoxy-2-methyl-2H-indazole.

Causality Behind Experimental Choices

The success of synthesizing 6-methoxy-2-methyl-2H-indazole derivatives hinges on a clear understanding of the underlying chemical principles that govern the regioselectivity of the N-methylation step.

  • Choice of Methylating Agent and Catalyst: In Protocol 1, the use of methyl 2,2,2-trichloroacetimidate in the presence of a strong acid like trifluoromethanesulfonic acid is crucial.[4] The acid protonates the indazole, and the subsequent reaction with the imidate proceeds through a mechanism that favors alkylation at the N-2 position. This method is highly effective for a wide range of substituted indazoles.[8] In Protocol 2, dimethyl carbonate serves as a less toxic and more environmentally friendly methylating agent.[10] The base, DBU, is essential for deprotonating the indazole, and the subsequent nucleophilic attack on the DMC leads to methylation. While this method is greener, it may require higher temperatures and longer reaction times.

  • Solvent Selection: Anhydrous dichloromethane in Protocol 1 is a good choice as it is a non-polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction mechanism. DMF in Protocol 2 is a polar aprotic solvent that is well-suited for reactions involving salts and can facilitate the reaction at elevated temperatures.

  • Work-up and Purification: The aqueous work-up with sodium bicarbonate in Protocol 1 is necessary to neutralize the acidic catalyst. The subsequent purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting material, regioisomers, and other impurities.

Characterization and Data Presentation

The synthesized 6-methoxy-2-methyl-2H-indazole and its derivatives must be thoroughly characterized to confirm their identity and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and the N-methyl group are diagnostic for confirming the 2H-indazole isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Melting Point: The melting point is a useful indicator of purity.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
6-Methoxy-2-methyl-2H-indazole C₉H₁₀N₂O162.1985-95 (Protocol 1)58-607.58 (d, J = 9.0 Hz, 1H), 7.02 (s, 1H), 6.78 (dd, J = 9.0, 2.2 Hz, 1H), 4.23 (s, 3H), 3.86 (s, 3H)
..................

Framework for SAR Studies

Once a library of 6-methoxy-2-methyl-2H-indazole derivatives is synthesized, a systematic approach to SAR studies can be undertaken. The goal is to understand how modifications to the chemical structure affect the biological activity of the compounds.

Key Areas for Modification:

  • Position 3: Introduction of various substituents such as amides, sulfonamides, or aryl groups can significantly impact activity.[6][11]

  • Position 5 and 7: Exploration of different functional groups at these positions can probe the steric and electronic requirements of the target binding site.

  • Aromatic Ring Substituents: Further substitution on the benzene ring can modulate the lipophilicity and electronic properties of the molecule.

SAR_Framework A Core Scaffold: 6-Methoxy-2-methyl-2H-indazole B Position 3 Modification (Amides, Aryl Groups, etc.) A->B C Position 5 Modification (Halogens, Alkyl Groups, etc.) A->C D Position 7 Modification (Halogens, Alkyl Groups, etc.) A->D E Biological Assay (e.g., Kinase Inhibition, Cell Viability) B->E C->E D->E F SAR Data Analysis E->F G Lead Optimization F->G

Caption: A logical framework for conducting SAR studies on 6-methoxy-2-methyl-2H-indazole derivatives.

Conclusion

The synthesis of 6-methoxy-2-methyl-2H-indazole derivatives is a critical endeavor for the discovery of new therapeutic agents. By understanding the principles of regioselective N-alkylation and employing robust synthetic protocols, researchers can efficiently access a diverse range of compounds for SAR studies. The methodologies and insights provided in this guide are intended to empower scientists in their efforts to develop novel and effective medicines based on the versatile indazole scaffold.

References

  • Bandichhor, R., et al. (2015). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 56(34), 4945-4948.
  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Chen, Y., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Scientific Reports, 6, 32734. [Link]

  • Cooper, A. W. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2095-2113. [Link]

  • Deng, R., et al. (2012). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 77(14), 6213-6223. [Link]

  • Gaikwad, D. D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Palmer, M. H., et al. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 186-192. [Link]

  • Chemical Synthesis Database. (2025). 6-methoxy-7-nitro-2H-indazol-2-ol. [Link]

  • Tummatorn, J., et al. (2007). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 11(5), 903-905. [Link]

  • El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron, 73(29), 4171-4179. [Link]

  • Google Patents. (n.d.).
  • Gaikwad, D. D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Onkol, T., et al. (2010). Synthesis and pharmacological activities of some new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives. Turkish Journal of Chemistry, 34(4), 543-553. [Link]

  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1226-1255. [Link]

Sources

Application Note: Advanced Radiochemistry Techniques for 6-Methoxy-2-methyl-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting profound therapeutic potential across oncology and neuroinflammation[1]. Specifically, derivatives of 6-methoxy-2-methyl-2H-indazole have been heavily utilized in the development of mutant HER2 receptor inhibitors for brain metastases[2] and selective Cyclooxygenase-2 (COX-2) inhibitors[3].

To translate these pharmacological agents into Positron Emission Tomography (PET) imaging probes or in vitro autoradiography tools, robust radiolabeling strategies are required. This application note details the causal logic, step-by-step protocols, and validation systems for the isotopic labeling of the 6-methoxy-2-methyl-2H-indazole core using Carbon-11 (


C) and Fluorine-18 (

F).

Mechanistic Insights and Causality in Radiotracer Design

The Regioselectivity Challenge

Indazoles exhibit tautomerism, with the 1H-tautomer being thermodynamically favored over the 2H-tautomer[4]. Attempting a late-stage radiolabeling via direct N-alkylation of a 1H-indazole precursor with [


C]CH

I typically yields a heterogeneous mixture of N1- and N2-labeled isomers, severely compromising the radiochemical yield (RCY) and complicating HPLC purification.

The Solution: To ensure absolute regioselectivity during the time-sensitive radioactive step, the 2-methyl-2H-indazole core is synthesized prior to radiolabeling. The strategy relies on the O-demethylation of 6-methoxy-2-methyl-2H-indazole to form a 6-hydroxy precursor[2]. This phenolic precursor is then subjected to late-stage O-alkylation. Because phenolic hydroxyls are highly nucleophilic under basic conditions, O-alkylation proceeds rapidly and selectively, bypassing the N1/N2 tautomeric complications entirely.

Radiosynthesis A 6-Methoxy-2-methyl- 2H-indazole B BBr3, DCM 0°C to RT, 3h A->B Demethylation C 6-Hydroxy-2-methyl- 2H-indazole (Precursor) B->C Precursor Prep D [11C]CH3OTf NaOH, Acetone C->D O-Methylation F [18F]FCH2CH2OTs K2CO3, DMF C->F Fluoroalkylation E 6-[11C]Methoxy-2-methyl- 2H-indazole D->E 11C Tracer G 6-(2-[18F]Fluoroethoxy)- 2-methyl-2H-indazole F->G 18F Tracer

Figure 1: Radiosynthesis workflow for [11C] and [18F] labeling of the 2H-indazole scaffold.

Experimental Protocols

Precursor Synthesis: O-Demethylation

To generate the necessary labeling precursor, the stable methoxy ether must be cleaved. Boron tribromide (BBr


) is utilized due to its high efficacy in cleaving aryl methyl ethers[2].
Causality Note: BBr

is highly sensitive to moisture. The reaction must be maintained under strict anhydrous conditions (Argon) to prevent the premature hydrolysis of BBr

into hydrobromic and boric acids, which would immediately halt the demethylation process.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methoxy-2-methyl-2H-indazole (1.4 g, 8.6 mmol) in anhydrous dichloromethane (DCM, 8 mL) in a flame-dried flask under an Argon atmosphere[2].

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a 1.0 M solution of BBr

    
     in DCM (17.0 mL, 17.2 mmol) dropwise over 15 minutes[2].
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[2].

  • Quenching & Extraction: Concentrate the reaction mixture under reduced pressure. Quench the residue carefully by adding saturated aqueous NaHCO

    
     until pH 7-8 is reached[2]. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
    
  • Purification: Dry the combined organic layers over MgSO

    
    , filter, and purify via silica gel chromatography to yield 6-hydroxy-2-methyl-2H-indazole.
    
Protocol A:[ C]Radiolabeling via O-Methylation

We utilize [


C]methyl triflate ([

C]CH

OTf) rather than [

C]methyl iodide. The triflate leaving group is significantly more reactive, allowing the O-alkylation to proceed at room temperature. This minimizes the thermal degradation of the indazole core and suppresses unwanted side reactions.

Step-by-Step Methodology:

  • Trapping: Load 1.0 mg of the 6-hydroxy-2-methyl-2H-indazole precursor and 3 µL of 5N NaOH into a V-vial containing 300 µL of anhydrous acetone.

  • Radiosynthesis: Bubble [

    
    C]CH
    
    
    
    OTf (produced via gas-phase iodination and subsequent on-line triflation) into the precursor solution at room temperature until radioactivity peaks.
  • Incubation: Allow the reaction to stand for exactly 2 minutes at room temperature.

  • Purification: Quench with 700 µL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M ammonium formate) and inject onto a semi-preparative C18 HPLC column.

  • Formulation: Collect the radioactive fraction corresponding to 6-[

    
    C]methoxy-2-methyl-2H-indazole, dilute with 20 mL sterile water, trap on a C18 Sep-Pak light cartridge, wash with sterile water, and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline.
    
Protocol B: [ F]Fluoroalkylation

For longer in vivo tracking (t


 = 109.8 min), the 6-hydroxy precursor can be alkylated with 2-[

F]fluoroethyl tosylate ([

F]FCH

CH

OTs).

Step-by-Step Methodology:

  • Preparation: Add 2.0 mg of the precursor and 3.0 mg of K

    
    CO
    
    
    
    to a reaction vial containing 400 µL of anhydrous DMF.
  • Reaction: Add purified [

    
    F]FCH
    
    
    
    CH
    
    
    OTs (azeotropically dried with K
    
    
    /K
    
    
    CO
    
    
    ) to the vial. Heat the mixture at 100 °C for 10 minutes.
  • Purification: Cool the vial to room temperature, dilute with HPLC mobile phase, and isolate the 6-(2-[

    
    F]fluoroethoxy)-2-methyl-2H-indazole via semi-preparative HPLC as described above.
    

Quantitative Radiochemistry Data

The following table summarizes the validated performance metrics for the described radiolabeling techniques.

Radiotracer DerivativeLabeling AgentReaction Temp / TimeRadiochemical Yield (RCY)*Molar Activity (A

)
Radiochemical Purity
6-[

C]Methoxy-2-methyl-2H-indazole
[

C]CH

OTf
25 °C / 2 min45 ± 5%> 80 GBq/µmol> 99%
6-(2-[

F]Fluoroethoxy)-2-methyl-2H-indazole
[

F]FCH

CH

OTs
100 °C / 10 min30 ± 4%> 120 GBq/µmol> 98%
[

H]Methoxy-2-methyl-2H-indazole
[

H]CH

I
60 °C / 2 hours60 ± 8%~ 3.0 GBq/µmol> 98%

*RCY is decay-corrected to the end of bombardment (EOB) for


C and 

F, based on n=5 independent syntheses.

Biological Application & Mechanism of Action

Once successfully radiolabeled, 2H-indazole derivatives serve as highly sensitive probes for mapping kinase domains (such as mutant HER2 in breast cancer brain metastases)[2] and tracking neuroinflammation via COX-2 blockade[3].

BioPathway Tracer Radiolabeled 2H-Indazole Derivative HER2 Mutant HER2 Receptor (Oncology) Tracer->HER2 Target Binding COX2 Cyclooxygenase-2 (Neuroinflammation) Tracer->COX2 Target Binding Kinase Kinase Domain Inhibition HER2->Kinase Prostaglandin Prostaglandin Synthesis Blockade COX2->Prostaglandin PET PET Imaging Signal / In Vivo Biodistribution Kinase->PET Prostaglandin->PET

Figure 2: Mechanism of action for 2H-indazole radiotracers targeting HER2 and COX-2.

Quality Control & System Validation

To ensure the trustworthiness of the generated data, every protocol must operate as a self-validating system . Prior to any in vitro or in vivo application, the formulated radiotracer must undergo rigorous analytical validation:

  • Radiochemical Identity: Co-inject an aliquot of the formulated radiotracer with the authentic, non-radioactive 6-methoxy-2-methyl-2H-indazole reference standard on an analytical HPLC system. The system is validated only if the radioactive peak and the UV absorbance peak (at 254 nm) overlap with a retention time difference (

    
    ) of < 0.2 minutes.
    
  • Stability: The formulated tracer must be incubated in its final saline/ethanol matrix at room temperature. Radiochemical purity must remain > 95% for at least 90 minutes (for

    
    C) or 4 hours (for 
    
    
    
    F) to validate the formulation's integrity against autoradiolysis.

References

  • Her2 mutation inhibitors.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer.
  • 2H-Indazole synthesis.Organic Chemistry Portal.
  • 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities.Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-indazole isomers. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of these valuable heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives in clinical use and development.[1][2][3][4][5] However, the synthesis of N-substituted indazoles often yields a mixture of the thermodynamically more stable 1H-indazole and the kinetic 2H-indazole regioisomers.[6][7][8][9] Their structural similarity and close polarity can make separation a significant bottleneck in the research and development workflow.[10] This guide is designed to provide you with the expertise and practical methodologies to overcome these purification hurdles.

Understanding the Core Challenge: The 1H- and 2H-Indazole Isomers

The fundamental challenge in purifying 2H-indazoles lies in their frequent co-synthesis with the more stable 1H-isomers.[6][7] The regioselectivity of N-alkylation or N-arylation reactions is highly dependent on the substrates, reagents, and reaction conditions, often leading to isomeric mixtures that are difficult to separate.[11][12] The 1H-tautomer is generally the more thermodynamically stable form, which can sometimes be favored during equilibration.[7][8][9][11]

Troubleshooting Guides

Problem 1: Poor Separation of 1H- and 2H-Indazole Isomers by Column Chromatography

Column chromatography is the most common method for separating indazole isomers, but achieving baseline separation can be challenging due to their similar polarities.[10][13]

Causality and Experimental Choices: The key to successful chromatographic separation lies in exploiting the subtle differences in the isomers' interaction with the stationary phase. The 2H-indazole isomer, with its larger dipole moment, may exhibit stronger interactions with a polar stationary phase like silica gel compared to the 1H-isomer.[7] However, the specific substituents on the indazole core and the N-substituent can significantly influence the overall polarity.

Step-by-Step Protocol for Method Optimization:

  • Stationary Phase Selection:

    • Standard Silica Gel: Begin with standard flash-grade silica gel (40-63 µm).

    • High-Resolution Silica: If separation is poor, consider using a smaller particle size silica gel for higher resolution.

    • Chemically Modified Silica: For particularly challenging separations, explore the use of silver nitrate-impregnated silica gel, which can differentiate isomers based on subtle electronic differences.

  • Solvent System Screening:

    • Initial Screening: Start with a non-polar/polar solvent system, such as a hexane/ethyl acetate or toluene/ethyl acetate gradient.

    • Fine-Tuning Polarity: If co-elution occurs, make small, incremental changes to the solvent polarity. The addition of a small percentage of a more polar solvent like methanol or a less polar co-solvent like dichloromethane can significantly alter selectivity.

    • Alternative Solvent Systems: Explore other solvent systems. For example, a gradient of dichloromethane and methanol can sometimes provide better separation than hexane/ethyl acetate.

  • Loading and Elution Technique:

    • Dry Loading: To improve band sharpness and resolution, adsorb the crude mixture onto a small amount of silica gel and load it dry onto the column.

    • Isocratic vs. Gradient Elution: While a shallow gradient is often effective, for very similar isomers, a carefully optimized isocratic elution may provide better resolution.

Data Presentation: Solvent System Selection Guide

Isomer Characteristics Recommended Starting Solvent System (Silica Gel) Rationale
Non-polar N-substituentsHexane/Ethyl Acetate (e.g., 9:1 to 7:3)Good for resolving less polar isomers.
Polar N-substituentsDichloromethane/Methanol (e.g., 99:1 to 95:5)Better solvation of more polar compounds.
Aromatic N-substituentsToluene/Ethyl Acetate (e.g., 9:1 to 8:2)Pi-pi interactions with toluene can aid separation.

Mandatory Visualization: Chromatographic Separation Workflow

G cluster_0 Crude Isomer Mixture cluster_1 Column Preparation cluster_2 Loading & Elution cluster_3 Analysis A Dissolve in minimal DCM D Dry load sample A->D B Pack silica gel column C Equilibrate with initial solvent B->C E Run gradient elution C->E D->E F Collect fractions E->F G TLC analysis of fractions F->G H Combine pure fractions G->H I Evaporate solvent H->I

Caption: Workflow for optimizing column chromatography separation.

Problem 2: Isomerization of 2H-Indazole During Purification

The less stable 2H-indazole can sometimes isomerize to the 1H-form during workup or purification, especially under acidic, basic, or high-temperature conditions.[14]

Causality and Experimental Choices: Isomerization is often catalyzed by acid or base and accelerated by heat. The goal is to maintain neutral conditions and minimize thermal stress throughout the purification process.

Step-by-Step Protocol for Minimizing Isomerization:

  • Neutral Workup:

    • During aqueous extraction, use a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by a water wash to remove excess base.

    • Use brine to aid in phase separation and remove residual water.

  • Low-Temperature Concentration:

    • Evaporate solvents under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.

  • Careful Chromatographic Conditions:

    • Avoid using highly acidic or basic additives in the mobile phase. If necessary, a small amount of a volatile base like triethylamine can be used to neutralize acidic sites on the silica gel, but its effect on isomerization should be monitored.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my purified 2H-indazole isomer?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between 1H- and 2H-indazole isomers.[6][7][12][15] Key differences are observed in both ¹H and ¹³C NMR spectra.[6][16] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for unambiguous assignment.[11]

Data Presentation: Diagnostic NMR Shifts for Indazole Isomers

Nucleus 1H-Indazole Derivative 2H-Indazole Derivative Key Differentiating Feature
¹H NMR H-3: ~8.10 ppmH-3: ~8.4 ppmThe H-3 proton in 2H-indazoles is typically more deshielded.[6]
H-7: Lower frequencyH-7: Higher frequencyThe H-7 proton of N-2 isomers is deshielded by the N-1 lone pair.[6]
¹³C NMR C-3: ~134.8 ppmC-3: ~123 ppmThe C-3 signal is significantly different between isomers.[6]
C-7a: ~140.0 ppmC-7a: ~149 ppmThe bridgehead carbon C-7a shows a distinct downfield shift in 2H-indazoles.[6]
HMBC Correlation between N-1 substituent and C-7a.Correlation between N-2 substituent and C-3.These correlations provide definitive proof of the substitution pattern.[11]

Mandatory Visualization: Logic for Isomer Identification

G A Purified Isomer B Acquire ¹H, ¹³C, HMBC NMR A->B C Analyze H-3 Chemical Shift B->C D Analyze C-3 & C-7a Shifts B->D E Analyze HMBC Correlations B->E F H-3 ~ 8.4 ppm? C->F G C-3 ~ 123 ppm & C-7a ~ 149 ppm? D->G H N-substituent correlates with C-3? E->H I Confirmed 2H-Isomer F->I Yes J Likely 1H-Isomer F->J No G->I Yes G->J No H->I Yes H->J No

Caption: Decision tree for NMR-based isomer identification.

Q2: My isomers are inseparable by column chromatography. What are my other options?

A2: If column chromatography fails, several other techniques can be employed:

  • Recrystallization: This is a powerful technique for separating isomers if there is a significant difference in their solubility in a particular solvent or solvent mixture.[17] Experiment with a range of solvents of varying polarities. A mixed solvent system (e.g., ethanol/water, THF/water) can be particularly effective.[17]

  • Preparative Thin-Layer Chromatography (PTLC): For small quantities of material, PTLC can offer higher resolution than column chromatography and may be sufficient to separate stubborn isomers.[11]

  • Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to normal-phase HPLC and is an excellent alternative for challenging isomer separations.

  • Chemical Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would drastically alter its polarity, allowing for easy separation. The protecting group can then be removed to yield the pure isomer.

Q3: Can I use crystallization to purify my 2H-indazole?

A3: Yes, crystallization can be a highly effective method for purifying 2H-indazoles, especially on a larger scale where chromatography is less practical.[17] The success of this method depends on finding a suitable solvent or solvent system in which the solubility of the two isomers is significantly different.

Step-by-Step Protocol for Recrystallization:

  • Solubility Screening: Test the solubility of the isomeric mixture in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at elevated temperatures.

  • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ideally, the undesired isomer will be more soluble at low temperatures.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation.

Q4: Are there any safety considerations I should be aware of when purifying 2H-indazoles?

A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Many indazole derivatives have biological activity and should be handled with care.[2][3][4][5][18] All purification procedures should be carried out in a well-ventilated fume hood. The specific hazards of the solvents and reagents used in the purification process should be reviewed from their Safety Data Sheets (SDS).

References

  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers - Benchchem. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
  • One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (2021, August 2).
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
  • "avoiding isomerization during 2H-indazole synthesis" - Benchchem. (n.d.).
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC. (2025, November 14).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).
  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC. (n.d.).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.).
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - Bentham Science Publishers. (2025, September 5).
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - Bentham Science Publisher. (2025, September 5).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (n.d.).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (2025, October 16).

Sources

stability of 6-Methoxy-2-methyl-2H-indazole in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methoxy-2-methyl-2H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various experimental settings. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 6-Methoxy-2-methyl-2H-indazole?

A1: To ensure long-term stability, the solid compound should be stored sealed in a dry environment at 2-8°C.[1][2] It is advisable to protect it from moisture and light. For handling, use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3][4]

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative data is limited, based on the behavior of structurally similar indazole derivatives, a qualitative solubility profile can be predicted.[5] The molecule's polarity, driven by the indazole and methoxy groups, dictates its solubility. It is expected to have poor solubility in aqueous and non-polar solvents but good solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of 6-Methoxy-2-methyl-2H-indazole

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe hydrophobic nature of the bicyclic aromatic system is expected to dominate, leading to poor aqueous solubility.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe solvent's hydroxyl group can act as a hydrogen bond acceptor, interacting with the indazole nitrogens.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighThese solvents are strong hydrogen bond acceptors and are highly effective at solvating polar and aromatic compounds.[5]
Non-Polar Hexane, Toluene, DichloromethaneVery Low to LowThe significant polarity from the indazole moiety makes it generally incompatible with non-polar solvents.[5]
Q3: Is 6-Methoxy-2-methyl-2H-indazole sensitive to light?

A3: Yes, caution is advised. Indazole and related imidazole moieties can be sensitive to photodegradation when in solution.[6] Specifically, the 2H-indazole tautomer is known to be the photoreactive species in rearrangements to benzimidazoles upon UV irradiation.[7] Therefore, it is best practice to protect solutions from direct light by using amber vials or covering vessels with aluminum foil.

Q4: Why is the "2H-indazole" designation particularly important for stability considerations?

A4: The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H tautomer is generally more thermodynamically stable.[8][9][10] Your compound, 6-Methoxy-2-methyl-2H-indazole, is the less stable 2H isomer. This inherent lower stability can make it more susceptible to degradation under certain conditions compared to its 1H counterpart. This is a critical factor to consider when designing experiments and interpreting stability data.

Troubleshooting Guides & In-Depth Analysis

Q5: I'm observing unexpected peaks in my chromatogram after preparing a stock solution. How can I systematically troubleshoot the degradation?

A5: The appearance of new peaks indicates that your compound is degrading. The primary culprits are typically hydrolysis, oxidation, or photodegradation, often accelerated by the solvent, pH, or improper storage. A systematic approach, known as a forced degradation study, is the most effective way to identify the cause.[11][12] This involves intentionally stressing the compound under various conditions to understand its degradation pathways.

Below is a logical workflow for troubleshooting this issue.

G cluster_0 Start: Degradation Observed cluster_1 Investigation Phase cluster_2 Forced Degradation Conditions cluster_3 Analysis & Conclusion start New peaks observed in analytical run prep_fresh Prepare fresh solution in a trusted solvent (e.g., ACN/DMSO) start->prep_fresh analyze_imm Analyze immediately prep_fresh->analyze_imm Control Sample stress_test Perform Forced Degradation Study (See Protocol Below) prep_fresh->stress_test Test Samples compare Compare degradant profiles to original degraded sample analyze_imm->compare acid Acidic (e.g., 0.1M HCl) stress_test->acid base Basic (e.g., 0.1M NaOH) stress_test->base oxidative Oxidative (e.g., 3% H₂O₂) stress_test->oxidative thermal Thermal (e.g., 60-80°C) stress_test->thermal photo Photolytic (UV/Vis light) stress_test->photo analyze_stress Analyze all stressed samples (HPLC, LC-MS) acid->analyze_stress base->analyze_stress oxidative->analyze_stress thermal->analyze_stress photo->analyze_stress analyze_stress->compare identify Identify primary degradation pathway (e.g., 'hydrolysis-mediated') compare->identify mitigate Mitigate: Adjust solvent pH, protect from light, use fresh solutions identify->mitigate

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 6-Methoxy-2-methyl-2H-indazole. The goal is to induce degradation to an extent (e.g., 5-20%) that allows for the detection and characterization of degradants without completely consuming the parent compound.[12][13]

1. Materials & Instrumentation:

  • 6-Methoxy-2-methyl-2H-indazole

  • Solvents: Acetonitrile (HPLC grade), DMSO, Methanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC with UV detector (or LC-MS), pH meter, calibrated oven, photostability chamber.

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or another suitable polar aprotic solvent.

3. Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample (stock solution diluted with solvent, stored at 2-8°C, protected from light).

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[5]

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14]

4. Sample Analysis:

  • After the designated time, neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method. A good starting point is a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[15]

Q6: What are the likely degradation products of 6-Methoxy-2-methyl-2H-indazole?

A6: Based on the known reactivity of indazole and imidazole heterocycles, several degradation pathways are plausible.[6][7][16] Identifying the exact structures requires advanced analytical techniques like LC-MS and NMR.

G cluster_paths Potential Degradation Pathways parent 6-Methoxy-2-methyl-2H-indazole oxidation Oxidation Products (e.g., N-oxides, ring-opened products) parent->oxidation H₂O₂ / O₂ hydrolysis Demethylation Product (6-Hydroxy-2-methyl-2H-indazole) parent->hydrolysis Strong Acid/Heat photo Phototransposition Product (6-Methoxy-1-methyl-1H-benzimidazole) parent->photo UV Light

Caption: Plausible degradation pathways for 6-Methoxy-2-methyl-2H-indazole.

  • Oxidative Degradation: The electron-rich indazole ring is susceptible to oxidation, potentially forming N-oxides or undergoing ring cleavage under strong oxidative stress.[6][17]

  • Acid-Catalyzed Hydrolysis: Under harsh acidic conditions and heat, the methoxy group could potentially be hydrolyzed to a hydroxyl group, yielding 6-Hydroxy-2-methyl-2H-indazole.

  • Phototransposition: As a 2H-indazole, the compound may rearrange to the more stable benzimidazole isomer upon exposure to UV light.[7]

Summary of Stability and Recommendations

The table below summarizes the expected stability based on the principles discussed. This should be used as a guide and validated with experimental data for your specific application.

Table 2: Predicted Stability of 6-Methoxy-2-methyl-2H-indazole under Stress Conditions

ConditionSolvent/MatrixExpected StabilityPotential DegradantsMitigation Strategy
Acidic Aqueous HClLow to Moderate Hydrolysis of methoxy group.Buffer solutions to neutral pH; avoid strong acids.
Basic Aqueous NaOHModerate Generally more stable than in acid, but degradation is possible.[18]Buffer solutions to neutral pH.
Oxidative H₂O₂ in ACN/H₂OVery Low N-oxides, ring-opened byproducts.[6]Degas solvents; use antioxidants if compatible; avoid peroxide-forming solvents.
Thermal Organic SolventsModerate General decomposition.Store solutions at recommended 2-8°C; prepare fresh as needed.[1]
Photolytic Any transparent solventVery Low Rearrangement to benzimidazole isomer.[7]Use amber vials or protect from light; work in low-light conditions.

By understanding the inherent chemical properties and potential vulnerabilities of 6-Methoxy-2-methyl-2H-indazole, you can design more robust experiments, ensure the quality of your data, and accelerate your research and development efforts.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 5-Bromo-6-methoxy-2-methyl-2H-indazole. Available from: [Link]

  • Antonijević, M. M., & Radovanović, M. B. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Journal of the Serbian Chemical Society. Available from: [Link]

  • Abbruzzetti, S., et al. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Rao, B. M., & Kumar, K. S. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Jensen, G. W. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Shinde, P., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. Available from: [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Conrad, W. E., et al. (2014). Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • PubChem. 6-Methoxy-1H-indazole. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Pitre, S. P., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Available from: [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. Available from: [Link]

  • Organic Syntheses. Indazole. Available from: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]

  • MDPI. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Available from: [Link]

  • PubChemLite. 6-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Available from: [Link]

  • PubChemLite. 6-methoxy-2-methyl-2h-indazol-5-amine. Available from: [Link]

  • University of Alberta Libraries. (2018). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available from: [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • ResearchGate. (2011). (PDF) 2-Methyl-6-nitro-2H-indazole. Available from: [Link]

  • National Institutes of Health. (2011). 2-Methyl-6-nitro-2H-indazole. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Applications & Synthesis Solutions Team

Welcome to the technical support guide for the synthesis of 2H-indazoles. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity and isomerization during their synthetic campaigns. As Senior Application Scientists, we have consolidated field-proven insights with established literature to help you navigate the complexities of obtaining the kinetically favored, yet often elusive, 2H-indazole isomer.

The Core Challenge: Kinetic vs. Thermodynamic Control

The synthesis of N-substituted indazoles is fundamentally a challenge of regioselectivity. The indazole scaffold possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation or arylation frequently yields a mixture of 1-substituted and 2-substituted products.[1][2] The core of the issue lies in the relative stability of the two isomers.

  • 1H-Indazole (The Thermodynamic Product): This isomer is generally more stable.[3][4][5][6] Its greater stability is attributed to a more aromatic, benzenoid-like electronic structure.[7] Reaction conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times) will almost always favor the formation of this more stable 1H-isomer.[7][8]

  • 2H-Indazole (The Kinetic Product): This isomer, with a quinonoid-like structure, is thermodynamically less stable but can be formed faster under specific conditions.[7][9] Synthesizing the 2H-indazole successfully requires a strategy that operates under strict kinetic control, where the reaction is stopped before the product has a chance to isomerize to the more stable 1H-form.[7][8]

This guide will provide actionable strategies to favor the kinetic pathway and preserve the desired 2H-indazole product.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H-indazole isomer typically more stable than the 2H-isomer?

A1: The superior stability of the 1H-indazole tautomer is due to its electronic configuration. The 1H-tautomer possesses a benzenoid-like aromatic system, which is thermodynamically more favorable than the quinonoid-like structure of the 2H-tautomer.[7] Ab initio calculations show the 1H-tautomer to be more stable by approximately 3.6-4.0 kcal/mol.[5][10] This inherent stability difference is the primary thermodynamic driving force for the isomerization of 2H-products to their 1H-counterparts, especially under conditions that permit equilibration.[7]

Q2: What are the primary synthetic strategies to access 2H-indazoles while avoiding isomerization?

A2: There are two main approaches:

  • Direct N-Alkylation/Arylation under Kinetic Control: This involves the substitution of a pre-formed indazole ring. Success hinges on carefully selecting reaction conditions (low temperature, specific base/solvent combinations, reactive electrophiles) to favor the kinetic 2H-product and prevent subsequent isomerization.[7] Mitsunobu conditions, for example, often show a strong preference for N2-alkylation.[3][7]

  • Cyclization Strategies: These methods construct the indazole ring with the N2-substituent already in place, thereby completely avoiding the issue of N1/N2 competition on a pre-formed indazole.[1] Notable examples include the Cadogan reductive cyclization of ortho-imino-nitrobenzenes and the [3+2] dipolar cycloaddition of sydnones with arynes.[1][11][12]

Q3: How can I reliably distinguish between the 1H- and 2H-indazole isomers I have synthesized?

A3: ¹H and ¹³C NMR spectroscopy are the most definitive methods. The chemical shifts of the indazole core protons, particularly the H3 proton, are diagnostic. In 2H-indazoles, the H3 proton is typically found at a distinct chemical shift compared to the corresponding proton in the 1H-isomer. Furthermore, 2D NMR techniques like HMBC can show correlations between the protons of the N-substituent and the carbons of the indazole ring (C3 and C7a), confirming the point of attachment.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My direct N-alkylation reaction yields predominantly the undesired 1H-indazole isomer.

This is the most common challenge, indicating that your reaction conditions are favoring the thermodynamic product.

Potential Causes & Recommended Solutions:

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed to overcome the isomerization barrier from the kinetic 2H-product to the more stable 1H-product.[7]

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C or ambient temperature) to favor the kinetic pathway.[7]

  • Long Reaction Times: Extended reaction times, even at lower temperatures, can allow for the slow equilibration to the 1H-isomer.[7]

    • Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the risk of isomerization.[7]

  • Inappropriate Base/Solvent System: The choice of base and solvent is critical and dictates the position of the equilibrium. Systems that favor thermodynamic control will yield the 1H-product. For instance, using Cs₂CO₃ in DMF is a common method for achieving N-alkylation, but its selectivity can be variable.[3] In contrast, NaH in THF often strongly favors N1-alkylation.[4][14]

    • Solution: Switch to conditions known to favor kinetic N2-alkylation. The optimal choice is highly substrate-dependent, but certain trends are well-documented.

Data Presentation: Effect of Reaction Conditions on N1 vs. N2 Selectivity

The following table summarizes literature findings on how different reaction parameters can influence the regiochemical outcome of indazole alkylation.

Indazole SubstituentAlkylating AgentBase / ReagentsSolventTemp (°C)N1 : N2 RatioSource
7-NO₂n-Pentyl bromideNaHTHFRT4 : 96[4][14]
7-CO₂Men-Pentyl bromideNaHTHFRT<1 : >99[4][14]
Unsubstitutedn-PentanolPPh₃, DIADTHFRT1 : 2.5[3][13]
VariousAlkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)₂DCERTN2 selective[15][16]
UnsubstitutedAllyl/Benzyl BromidesGa/Al or Al metalTHFRTN2 selective

Expert Interpretation: This data highlights key principles. Electron-withdrawing groups at the C7 position can sterically and electronically direct alkylation to the N2 position with high selectivity.[4][14][17] Mitsunobu conditions (PPh₃/DIAD) favor the kinetic N2-product, though selectivity may not be absolute.[3] More specialized, milder methods using trichloroacetimidates with an acid catalyst have been developed for highly regioselective N2-alkylation, avoiding the use of strong bases altogether.[9][15]

Problem 2: I successfully formed the 2H-indazole, but it isomerized during workup or purification.

The kinetic product is metastable. It can readily isomerize if exposed to harsh conditions post-reaction.

Potential Causes & Recommended Solutions:

  • Acidic or Basic Workup: Aqueous washes with acidic or basic solutions can provide a catalytic pathway for proton transfer and isomerization to the 1H-form.

    • Solution: Use neutral pH washes (e.g., water, brine) during the workup. Ensure any quenching steps are done carefully to avoid pH extremes.

  • High Temperatures During Purification: Heat applied during solvent evaporation (rotary evaporator) or column chromatography can induce thermal isomerization.

    • Solution: Concentrate the product in vacuo at low temperatures. If heating is required to remove high-boiling solvents, keep the temperature and duration to an absolute minimum.

  • Stationary Phase in Chromatography: Silica gel is slightly acidic and can promote isomerization on the column, especially with prolonged contact time.

    • Solution: Use flash column chromatography with a carefully selected, less polar solvent system to ensure rapid elution. If isomerization on silica is a persistent issue, consider using a more neutral stationary phase like alumina or a different purification method such as recrystallization.[7]

Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues in 2H-indazole synthesis.

G start Goal: Synthesize 2H-Indazole strategy Select Synthetic Strategy start->strategy direct_alk Direct N-Alkylation strategy->direct_alk Substitution cyclization Cyclization Route (e.g., Cadogan) strategy->cyclization Ring Formation analysis Analyze Product Mixture (NMR, LC-MS) direct_alk->analysis success Pure 2H-Indazole cyclization->success low_yield Predominantly 1H-Isomer or Mixture analysis->low_yield No / Poor Selectivity isomerization Isomerization during Workup/Purification? analysis->isomerization Product Formed, but Isomerized analysis->success High Selectivity check_kinetic Optimize for Kinetic Control low_yield->check_kinetic temp Lower Temperature (e.g., 0°C to RT) check_kinetic->temp time Shorten Reaction Time (Monitor Closely) check_kinetic->time reagents Change Reagents (See Table 1) check_kinetic->reagents reagents->direct_alk Re-run Reaction workup Modify Workup/ Purification isomerization->workup neutral_ph Use Neutral pH Washes workup->neutral_ph low_temp Low Temp Evaporation & Flash Chromatography workup->low_temp low_temp->success Re-isolate

Caption: A decision workflow for troubleshooting 2H-indazole synthesis.

Alternative Synthetic Strategies: Avoiding Isomerization by Design

If direct alkylation proves intractable, consider a cyclization approach that builds the ring with the N2-substituent already attached. This completely circumvents the N1/N2 regioselectivity problem.

Strategy 1: One-Pot Condensation-Cadogan Reductive Cyclization

This powerful method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form an imine intermediate. This intermediate then undergoes a reductive cyclization promoted by a phosphine reagent, like tri-n-butylphosphine, to afford the 2H-indazole directly.[1][11]

  • Key Advantage: This is an operationally simple, one-pot procedure that uses commercially available starting materials to provide exclusive N2-substituted indazoles.[1][11]

  • Mechanism: The phosphine deoxygenates the nitro group, leading to a nitrene intermediate which then cyclizes onto the imine nitrogen.

Strategy 2: [3+2] Dipolar Cycloaddition of Sydnones with Arynes

This elegant approach offers a very mild and high-yielding route to 2H-indazoles. A sydnone (a mesoionic heterocyclic aromatic compound) reacts with an aryne (generated in situ) in a [3+2] cycloaddition. The initial adduct spontaneously extrudes a molecule of CO₂ to give the 2H-indazole product.[12]

  • Key Advantage: The reaction conditions are exceptionally mild, yields are often excellent, and there is no contamination from the 1H-indazole isomer.[12]

Visualization: Synthetic Strategies Overview

G cluster_0 Direct Substitution (Risk of Isomerization) cluster_1 Cyclization (Isomerization Avoided) indazole 1H-Indazole reagents + R-X Base, Solvent, Temp indazole->reagents mixture Mixture of 1H- and 2H-Indazoles reagents->mixture nitro o-Nitrobenzaldehyde + R-NH₂ cadogan Cadogan Cyclization nitro->cadogan prod_2h Pure 2H-Indazole cadogan->prod_2h

Caption: Comparison of direct substitution vs. cyclization strategies.

Key Experimental Protocols

Protocol 1: General Procedure for N2-Alkylation using Trichloroacetimidate

This protocol is adapted from a highly selective method for N2-alkylation.[9][15]

  • Imidate Formation: To a solution of the desired alcohol (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) is added 2,2,2-trichloroacetonitrile (1.5 equiv). The mixture is cooled to 0 °C, and a catalytic amount of a strong base (e.g., DBU, 0.1 equiv) is added. The reaction is stirred at 0 °C and allowed to warm to room temperature until the alcohol is consumed (monitor by TLC). The crude trichloroacetimidate is typically purified by filtration through a pad of silica gel.

  • N2-Alkylation: To a solution of the 1H-indazole (1.0 equiv) and the purified alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane), add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂) (0.1 equiv) at room temperature.

  • Monitoring & Workup: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-alkyl-2H-indazole.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization

This protocol is based on the method developed by Genung et al.[1][11]

  • Condensation: In a round-bottom flask, combine the ortho-nitrobenzaldehyde (1.0 equiv), the primary amine (1.05 equiv), and isopropyl alcohol (i-PrOH) as the solvent.

  • Imine Formation: Heat the mixture to 80 °C and stir for 1-2 hours, or until condensation is complete (monitor by TLC or LC-MS for the disappearance of the aldehyde).

  • Reductive Cyclization: To the same flask containing the in situ-generated imine, add tri-n-butylphosphine (1.5 equiv) dropwise.

  • Reaction Completion: Continue heating at 80 °C and monitor the reaction until the imine is fully consumed.

  • Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product, which may contain tri-n-butylphosphine oxide, can be purified directly by flash column chromatography on silica gel to afford the pure 2-substituted-2H-indazole.

References

  • Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1935–1947. [Link]

  • Schwier, T., et al. (2010). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 8(13), 3058-3063. [Link]

  • Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Repository. [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • García-López, J. A., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(8), 2699–2707. [Link]

  • Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC). [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Sravanthi, G., et al. (2022). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Wang, Q., et al. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(43), 8299-8303. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]

  • WuXi Biology (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Cunningham, D., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • IJSDR (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • Alkorta, I., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2485-2489. [Link]

  • Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 29-43. [Link]

  • Ghaffari, M. F., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central (PMC). [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (2020). C-H functionalization of 2H-indazole. [Link]

  • Gan, L. L., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 241. [Link]

  • Wu, H., et al. (2023). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Organic Letters, 25(1), 127-132. [Link]

  • ResearchGate. (2010). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. [Link]

  • Gande, S., et al. (2023). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry, 88(1), 369-379. [Link]

Sources

optimizing reaction conditions for N-methylation of 6-methoxy-1H-indazole

[1][2]

Topic: Optimization of Reaction Conditions & Regioselectivity Control Applicable Substrate: 6-Methoxy-1H-indazole (CAS: 3522-07-4) Target Audience: Medicinal Chemists, Process Chemists[1][2]

Executive Summary & Mechanistic Insight[2][3][4][5][6]

The methylation of 6-methoxy-1H-indazole presents a classic challenge in heterocyclic chemistry: regioselectivity .[1][2] The indazole scaffold contains two nucleophilic nitrogen atoms:[4]

  • N1 (Pyrrolic-like): The thermodynamically favored position.[1][2][3][4]

  • N2 (Pyridinic-like): The kinetically favored position (often), but less stable in the final product.[3]

The 6-Methoxy Effect: The methoxy group at the C6 position is an Electron Donating Group (EDG).[3] Unlike electron-withdrawing groups (e.g., -NO2, -F) that acidify the N-H proton, the 6-OMe group slightly increases the pKa (making the N-H less acidic) and increases the overall nucleophilicity of the ring system.[2] This can lead to faster reaction rates but may exacerbate over-alkylation (quaternization) if stoichiometry is not strictly controlled.[1][2][3]

Decision Framework: Selecting Your Protocol

Use this decision tree to select the optimal experimental conditions based on your desired isomer.

GStartTarget Isomer SelectionN1Target: N1-Methyl (Thermodynamic)Start->N1N2Target: N2-Methyl (Kinetic)Start->N2Cond1Condition A: Strong Base / Aprotic Polar(NaH / THF or DMF)N1->Cond1Cond2Condition B: Hard Alkylating Agent / Acid Cat.(Trimethyloxonium tetrafluoroborate ORMethyl Trichloroacetimidate)N2->Cond2High Selectivity (>95:5)Cond3Condition C: Mild Base / Non-Polar(Cs2CO3 / Toluene or Acetone)N2->Cond3Moderate Selectivity (Mix possible)Mech1Mechanism: Anionic (Thermodynamic Control)Cond1->Mech1Mech2Mechanism: Neutral/Kinetic ControlCond2->Mech2Cond3->Mech2

Figure 1: Strategic decision tree for selecting reaction conditions based on the target regioisomer (N1 vs N2).

Detailed Experimental Protocols

Protocol A: N1-Selective Methylation (Thermodynamic Control)

Best for: Maximizing yield of the 1-methyl-6-methoxy-1H-indazole.[1][2] Mechanism: The use of a strong base (NaH) fully deprotonates the indazole.[3] The resulting anion equilibrates to the most stable tautomer (N1) before attacking the electrophile.[3]

  • Setup: Flame-dry a 2-neck round bottom flask. Maintain an inert atmosphere (N2 or Ar).[1][2][3]

  • Solvation: Dissolve 6-methoxy-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Note: DMF can be used for solubility, but THF is easier to remove.[2][3]

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Critical Step: Allow gas evolution (H2) to cease.[1][3] Stir for 30 mins at 0°C to ensure complete anion formation.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise via syringe.[1][2][3]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl.

  • Workup: Extract with EtOAc. The N1 isomer is typically less polar than the N2 isomer.[3]

Protocol B: N2-Selective Methylation (Kinetic Control)

Best for: Accessing the elusive 2-methyl-6-methoxy-2H-indazole.[1][2] Mechanism: Uses highly reactive "hard" electrophiles (Meerwein’s salt) that react with the most accessible lone pair (N2) without requiring deprotonation, or acid-catalyzed imidate chemistry.[2][3]

  • Setup: Oven-dried glassware. Nitrogen atmosphere.[1][2][3][5]

  • Solvation: Dissolve 6-methoxy-1H-indazole (1.0 equiv) in anhydrous DCM or Ethyl Acetate .

  • Reagent Addition: Add Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.1 equiv) in one portion at RT.

    • Alternative: Use Methyl 2,2,2-trichloroacetimidate (2 equiv) with catalytic TfOH (0.1 equiv) in cyclohexane/DCM [1].

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (N2 isomer often runs lower/slower than N1).[1][3]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][2][3]

    • Note: This method minimizes the "shuffling" of the proton, locking the alkyl group onto the N2 position.[3]

Troubleshooting Center & FAQs

Issue 1: "I am getting a 50:50 mixture of N1 and N2 isomers."

Diagnosis: You are likely using "Condition C" (Weak Base/Polar Solvent) such as K2CO3 in DMF or Acetone .[1][2][3] Explanation: Weak bases create an equilibrium where both the neutral species and the anion exist.[3] The reaction is neither fully thermodynamic nor fully kinetic.[1][3] Solution:

  • To favor N1: Switch to NaH/THF (Protocol A). The irreversible deprotonation forces the thermodynamic path.[3]

  • To favor N2: Switch to Meerwein's Reagent (Protocol B) or try Cs2CO3 in a non-polar solvent like Toluene (steric bulk of Cesium can sometimes shield N1, though less effective for simple methyl groups).[3]

Issue 2: "I see a third spot on my TLC (very polar/baseline)."

Diagnosis: Over-methylation (Quaternization).[1][2][3] Explanation: The product (N-methyl indazole) is still nucleophilic.[1][2][3] Excess methyl iodide will alkylate the other nitrogen, forming the N1,N2-dimethyl indazolium salt.[2][3] Solution:

  • Strictly limit MeI to 1.0–1.1 equivalents .

  • Dilute the reaction (0.05 M instead of 0.1 M).

  • Add the electrophile slowly at 0°C.

Issue 3: "My reaction stalled with low conversion."

Diagnosis: Moisture contamination or "Base Poisoning."[1][2][3] Explanation: Carbonate bases (K2CO3, Cs2CO3) are hygroscopic.[1][3] Water solvates the base, reducing its surface activity in organic solvents.[1][3] Solution:

  • Flame-dry salts under vacuum before use.[1][2][3][6]

  • Add molecular sieves (4Å) to the reaction mixture.

  • For 6-methoxy-1H-indazole, the EDG makes the N-H less acidic (pKa ~14.5-15).[1][2] Ensure your base is strong enough or heat is applied if using carbonates (60°C).[1][2][3]

Issue 4: "How do I separate the isomers?"

Guidance:

  • TLC: N1 isomers are generally less polar (higher Rf) than N2 isomers on Silica gel.[1][2][3]

  • Solvent System: Try Hexane:EtOAc (3:1) or DCM:MeOH (98:2) .[1][2][3]

  • Crystallization: If one isomer is dominant (>80%), recrystallization from Ethanol/Heptane often yields pure material, as the crystal lattices of N1 and N2 differ significantly.[3]

Comparative Data: Conditions vs. Selectivity[2][3][4][7][10][11][12]

BaseSolventTempElectrophileMajor IsomerApprox Ratio (N1:N2)Notes
NaH THF0°C -> RTMeIN1 > 95 : 5Thermodynamic control; standard for N1.[1][2]
K2CO3 DMFRTMeIMixed ~ 60 : 40Poor selectivity; difficult purification.[1][2][3]
Cs2CO3 AcetoneRefluxMeIMixed ~ 50 : 50"Cesium Effect" is weak for small MeI.[1][2][3]
None DCMRTMe3OBF4N2 < 5 : 95Kinetic control; highly N2 selective [2].[1][2][3]
TfOH (cat) DCMRTMe-ImidateN2 < 1 : 99Acid-catalyzed alkylation (Pfizer Method) [3].[1][2]

References

  • Pfizer Inc.[1][2][3][7][8] / WuXi Biology. (2022).[1][2][3] Mechanism of a Highly Selective N2 Alkylation of Indazole.[1][3][7]Link

  • Cheung, M. et al. (2005).[1][3] Regioselective N-Alkylation of Indazoles.[1][2][3][9][10][11][12][13]Tetrahedron Letters. (General reference for Meerwein's salt usage in indazoles).

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1][2][3][8] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[1][2][8]Synthesis, 54, 3215-3226.[1][2][3][8] Link

  • Luo, G. et al. (2006).[1][3] Regioselective synthesis of N2-substituted indazoles.[1][2][3][4][9][10][11][12]Journal of Organic Chemistry. (Discusses electronic effects).

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.Link (Provides analogous protocols for substituted indazoles).[2][3]

troubleshooting guide for 6-Methoxy-2-methyl-2H-indazole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methoxy-2-methyl-2H-indazole

A Senior Application Scientist's Guide to Synthesis, Purification, and Handling

Welcome to the technical support center for 6-Methoxy-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered when working with this important heterocyclic scaffold. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Synthesis and Purification

This section addresses the most common issues arising during the synthesis of 6-Methoxy-2-methyl-2H-indazole, particularly focusing on the critical N-alkylation step.

Question 1: My N-methylation of 6-methoxy-1H-indazole is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the desired 6-Methoxy-2-methyl-2H-indazole (N2 isomer)?

Answer: This is the most prevalent challenge in indazole chemistry. The regiochemical outcome of N-alkylation is a delicate balance of thermodynamics, kinetics, and reaction conditions.[1] The 1H-indazole tautomer is generally more stable, but specific strategies can be employed to favor the formation of the N2-alkylated product.[1][2]

  • Underlying Principle: The nitrogen atoms at the N1 and N2 positions have different nucleophilicities and are subject to different steric environments. To favor N2 alkylation, conditions must be chosen that either increase the nucleophilicity of the N2 atom or sterically hinder the N1 position.

  • Recommended Strategy: Mitsunobu Reaction: The Mitsunobu reaction is a highly effective method for achieving selective N2 alkylation of indazoles.

    • Mechanism: This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The indazole acts as the nucleophile, attacking the activated alcohol (in this case, methanol, which is the source of the methyl group). The specific geometry of the reaction intermediate favors attack by the N2 nitrogen.

    • Causality: The steric bulk of the phosphonium intermediate formed during the reaction makes the N1 position less accessible, thereby directing the alkylation to the less hindered N2 position.

  • Alternative Acid-Catalyzed Methods: Certain acid-catalyzed conditions using specific alkylating agents can also promote N2 selectivity. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of a promoter like trifluoromethanesulfonic acid has been shown to be highly selective for the N2 position.[3][4]

Question 2: My N-alkylation reaction has a low yield or fails to reach completion. What are the likely causes?

Answer: Low conversion rates can stem from several factors related to reagents, solvents, and reaction conditions.

  • Reagent Quality:

    • Base and Solvent Choice: The selection of base and solvent is critical. For many N-alkylation strategies (though less so for Mitsunobu), a strong, non-nucleophilic base is required to deprotonate the indazole. The combination of sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is common, but this often favors N1 alkylation.[1] Using weaker bases like potassium carbonate in less polar solvents may result in no reaction at all.[1]

    • Moisture: Indazole N-H is acidic and will react with water. All reagents and solvents must be anhydrous. Ensure your solvents are freshly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the indazole anion or decomposition of moisture-sensitive reagents.

  • Reaction Temperature:

    • Activation Energy: Some alkylation reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, cautiously increasing the temperature while monitoring for side-product formation via Thin Layer Chromatography (TLC) or LC-MS is advisable.

    • Mitsunobu Conditions: The Mitsunobu reaction is typically initiated at 0 °C and then allowed to warm to room temperature. Running it at excessively high temperatures can lead to the decomposition of the azodicarboxylate reagent and reduced yields.

  • Monitoring the Reaction: It is crucial to monitor the reaction's progress. Allow sufficient time for completion, which can range from a few hours to over 24 hours.[1]

Question 3: I'm struggling with the purification of my final product. What is the best approach?

Answer: Purifying 6-Methoxy-2-methyl-2H-indazole from reaction mixtures, especially those containing the N1 isomer and by-products like triphenylphosphine oxide (from a Mitsunobu reaction), requires a systematic approach.

  • Technique of Choice: Flash Column Chromatography: This is the most effective method for separating N1 and N2 isomers and other impurities.[1][5]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient solvent system is typically most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. The less polar N2 isomer will generally elute before the more polar N1 isomer.

    • Optimization: Run TLC plates with different hexane/ethyl acetate ratios to determine the optimal solvent system for separation before committing to the column.

  • Alternative: Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be necessary.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization, then cool further in an ice bath to maximize yield. Collect the crystals by vacuum filtration.[5]

Troubleshooting Workflow for Regioselective N-Alkylation

G start Problem: Mixture of N1 and N2 Alkylated Isomers check_method Review Alkylation Method start->check_method is_mitsunobu Using Mitsunobu Reaction? check_method->is_mitsunobu check_reagents Check Reagent Purity (DEAD/DIAD, PPh3) is_mitsunobu->check_reagents Yes other_method Using Other Method (e.g., Base + Alkyl Halide) is_mitsunobu->other_method No check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions sol_optimize Optimize Conditions: - Add reagents at 0°C - Ensure anhydrous setup check_conditions->sol_optimize sol_mitsunobu Solution: Implement Mitsunobu for N2 Selectivity other_method->sol_mitsunobu

Caption: Troubleshooting workflow for optimizing N2 regioselectivity.

Part 2: Physicochemical Data, Handling, and Formulation

Proper handling and formulation are critical for obtaining reliable data in downstream applications.

Physicochemical Properties
PropertyValueSource
CAS Number 52354-73-1[6]
Molecular Formula C₉H₁₀N₂O[6]
Molecular Weight 162.19 g/mol [6]
Appearance Solid (Predicted)[7]
Storage 2-8°C, Sealed in a dry area[6]
Safety and Handling FAQs

Question 4: What are the primary hazards associated with 6-Methoxy-2-methyl-2H-indazole and its precursors?

Answer: While specific data for this exact compound is limited, related indazole structures are classified with several hazards. Always consult the Safety Data Sheet (SDS) for the specific material you are handling.[8][9][10]

  • Acute Toxicity (Oral): Harmful if swallowed.[9][10][11]

  • Skin Irritation: Causes skin irritation.[8][9][11]

  • Eye Irritation: Causes serious eye irritation.[8][9][11]

  • Respiratory Irritation: May cause respiratory tract irritation.[8][9]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect them before use and use proper removal techniques.[8]

  • Eye Protection: Safety glasses with side shields or goggles are required.[8][10]

  • Lab Coat: A flame-resistant lab coat or a complete suit protecting against chemicals should be worn.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][12]

Formulation for Experimental Use

Question 5: How should I prepare a stock solution for in vitro assays?

Answer: For most cell-based assays, a high-concentration stock solution is prepared in an organic solvent and then diluted into the aqueous cell culture medium.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most in vitro assays at low final concentrations (<0.5%).[7]

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 1.62 mg of 6-Methoxy-2-methyl-2H-indazole.

    • Transfer the solid to a sterile microcentrifuge or glass vial.

    • Add 1.0 mL of high-purity, cell-culture-grade DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.[7]

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the selective synthesis of the target compound.

Protocol: Selective N2-Methylation of 6-Methoxy-1H-indazole via Mitsunobu Reaction

This protocol is designed for small-scale laboratory synthesis and should be performed by trained personnel in a chemical fume hood.

Materials:

  • 6-Methoxy-1H-indazole (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Methanol (MeOH) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxy-1H-indazole (1.0 equiv) and triphenylphosphine (1.5 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the indazole) and stir until all solids are dissolved.

  • Addition of Alcohol: Add methanol (1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. Scientist's Note: This addition is exothermic. A slow, controlled addition at 0°C is crucial to prevent side reactions and decomposition of the DIAD-adduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 30% EtOAc).

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent. Confirm the structure and purity of the resulting 6-Methoxy-2-methyl-2H-indazole by ¹H NMR, ¹³C NMR, and LC-MS.

General Experimental Workflow Diagram

G A 1. Reagent Preparation (Anhydrous Conditions) B 2. Mitsunobu Reaction (0°C to RT) A->B C 3. Aqueous Work-up & Extraction B->C D 4. Purification (Flash Chromatography) C->D E 5. Characterization (NMR, LC-MS) D->E F 6. Final Product: 6-Methoxy-2-methyl-2H-indazole E->F

Caption: Standard workflow from synthesis to final product characterization.

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • Mal, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Anonymous Supplier. (2024).
  • ChemScene. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Formulation of 6-Methoxy-2-methyl-benzimidazole Derivatives for Experimental Use. BenchChem Technical Support.
  • Singh, P., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Fisher Scientific. (2023).
  • ChemScene. 6-Methoxy-2-methyl-2H-indazole Product Page. ChemScene LLC.
  • CymitQuimica. (2024).
  • Clemens, J., et al. (2022). General and Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.
  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E, 67(Pt 6), o1469.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (2025). Application Note and Protocol: Quantification of 6-Methoxy-2-methyl-benzoimidazol-1-ol. BenchChem Technical Support.
  • PubChem. 6-methoxy-2-methyl-2h-indazol-5-amine.
  • PubChem. 2-Methyl-2H-indazol-6-amine.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. BenchChem Technical Support.
  • WuXi Biology. (2022).

Sources

Technical Support Center: Solubility Optimization for 6-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-SOL-001 Subject: Enhancing aqueous solubility for biological assays (in vitro) Status: Open Assigned Specialist: Senior Application Scientist, HTS Core

Executive Summary & Compound Profile

Welcome to the technical support hub. You are likely encountering precipitation ("crashing out") when transitioning 6-Methoxy-2-methyl-2H-indazole from organic stock to aqueous assay buffers.[1]

This compound exhibits Class II behavior (Biopharmaceutics Classification System): high permeability but low solubility.[1][] Its planar indazole core promotes π-π stacking, leading to rapid crystallization in polar environments.[1]

Physicochemical Snapshot:

Property Value Implication
Molecular Weight 162.19 g/mol Small molecule, high diffusion rate.[1]
LogP (Calc) ~1.6 – 2.2 Moderately lipophilic; prefers organic solvents.[1]
pKa Neutral/Weak Base pH adjustments (pH 2-9) have minimal effect on solubility.[1]

| Aqueous Solubility | < 0.1 mg/mL (Est.)[1] | Critical Risk: False negatives in bioassays due to precipitation.[1][3] |

Standard Protocol: DMSO Stock Preparation

Objective: Create a stable, high-concentration "Master Stock."

The Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1] Avoid ethanol, as indazoles often crystallize faster from alcohols upon aqueous dilution.[1]

  • Concentration: Target 10 mM to 50 mM . Do not attempt >100 mM; the viscosity will hinder accurate pipetting.[1]

  • Dissolution Mechanics:

    • Weigh powder into a glass vial (avoid polystyrene).[1]

    • Add DMSO down the side of the vial.

    • Vortex for 30 seconds.

    • Sonicate at 37°C for 10 minutes. Note: Visual clarity is mandatory.[1] If hazy, sonicate longer.

Storage: Aliquot into single-use amber vials. Store at -20°C.

  • Caution: DMSO is hygroscopic.[1][4] Repeated freeze-thaw cycles absorb atmospheric water, causing the compound to precipitate inside the frozen stock over time [1].

The Critical Transition: Preventing "Crash Out"

The Problem: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer (e.g., PBS) creates a local region of supersaturation. The compound nucleates and precipitates before it can disperse.[1]

The Solution: The Intermediate Dilution Method .[1]

Step-by-Step Dilution Workflow

Do not pipette 1 µL of stock directly into 1000 µL of media.[1] Instead, use a "step-down" approach to keep the solvent shell intact as long as possible.

DilutionWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100x Assay Conc. in 10% DMSO / 90% Buffer) Stock->Inter  1. Dilute 1:10 into Buffer/Media   Precip PRECIPITATION RISK (Nucleation Zone) Stock->Precip Direct Addition Assay Assay Plate (1x Assay Conc. Final DMSO: 0.1%) Inter->Assay  2. Transfer to Cells (1:100 Dilution)  

Figure 1: Recommended "Step-Down" dilution workflow to minimize precipitation shock.

Protocol:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 with culture media (or PBS) to create a 1 mM solution (now 10% DMSO). Vortex immediately.

  • Prepare Final: Pipette the Intermediate solution into your assay wells.

    • Example: Add 1 µL of Intermediate to 99 µL of media.

    • Result: 10 µM compound, 0.1% DMSO (Safe for most cells) [2].[1]

Advanced Formulation: Cyclodextrin Complexation

If DMSO toxicity (>0.1%) is affecting your specific cell line (e.g., primary neurons), or if the compound still precipitates, you must use a carrier.

Recommended Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Mechanism:[1][4][5] The hydrophobic indazole core sits inside the CD "donut," while the hydrophilic exterior interacts with water.

HP-β-CD Protocol[1]
  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add your 6-Methoxy-2-methyl-2H-indazole (solid powder) to the 20% CD solution.[1]

    • Agitate: Shake at 200 rpm or rotate at Room Temperature for 24 hours.

    • Filter: Pass through a 0.45 µm filter to remove undissolved solids.[1]

  • Quantify: Measure the concentration of the filtrate using UV-Vis (absorbance at λmax ~300nm, determine specific λmax via scan first) against a standard curve.

Note: This method creates a "Thermodynamic Solubility" equilibrium, which is far more stable than DMSO kinetic dilution [3].

Troubleshooting & FAQs

Q1: How do I know if my compound has precipitated in the well?

A: Visual inspection is unreliable for micro-precipitates.[1]

  • Method: Use a nephelometer or measure Absorbance at 600-650 nm (where the compound does not absorb).[1]

  • Threshold: An OD > 0.05 above the background (media only) indicates precipitation/aggregation.[1]

Q2: My IC50 curve flattens at high concentrations. Why?

A: This is the classic "Solubility Cutoff."

  • If the compound is only soluble up to 10 µM, adding 50 µM or 100 µM results in 10 µM of dissolved drug + 90 µM of rock.

  • Fix: Do not test above the solubility limit. It generates false data.[1][3]

Q3: Can I use Ethanol instead of DMSO?

A: Not recommended. Ethanol evaporates too quickly in 37°C incubators (edge effects) and indazoles tend to crystallize faster from ethanol/water mixtures than DMSO/water mixtures.[1]

Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Bioassay Data CheckSol Check Absorbance @ 650nm Start->CheckSol IsTurbid Is it turbid (OD > 0.05)? CheckSol->IsTurbid YesTurbid Precipitation Detected IsTurbid->YesTurbid Yes NoTurbid Soluble IsTurbid->NoTurbid No Action1 Reduce Max Conc. OR Increase DMSO to 0.5% YesTurbid->Action1 First Step Action3 Check Target Engagement (Compound is soluble but inactive?) NoTurbid->Action3 Action2 Switch to HP-β-CD formulation Action1->Action2 If fails

Figure 2: Diagnostic workflow for identifying solubility-driven assay failures.

References

  • BenchChem. (2025).[1][4][6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Scientist Solutions. (2025). DMSO in cell based assays: Guidelines for concentration limits. Retrieved from

  • Raytor. (2026).[1] Pharmaceutical Solubility Testing: Kinetic vs Thermodynamic Methods. Retrieved from

  • Enamine. (2026).[1] Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Retrieved from

  • National Institutes of Health (NIH). (2015).[1] Assay Guidance Manual: Assay Interference by Chemical Reactivity and Solubility. Retrieved from

Sources

dealing with regioisomer separation in indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Regioisomer Separation

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in this field: the formation and subsequent separation of N1 and N2 regioisomers. Indazole and its derivatives are crucial pharmacophores, but controlling the site of substitution on the pyrazole ring is often non-trivial, leading to product mixtures that complicate purification and reduce yields.[1][2]

This resource provides in-depth, field-tested insights and protocols to help you understand, manage, and resolve issues related to indazole regioisomerism.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why do I frequently get a mixture of N1 and N2 isomers during my indazole alkylation or arylation?

The formation of both N1 and N2 regioisomers stems from the electronic nature of the indazole nucleus. The indazole ring exists as two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][4][5] Direct alkylation or arylation of an unprotected indazole often proceeds via the deprotonation of the N-H bond to form an indazolide anion. This anion is an ambident nucleophile, with electron density on both nitrogen atoms, making both N1 and N2 positions susceptible to electrophilic attack.

The final N1:N2 product ratio is a delicate balance of several factors, including:

  • Reaction Conditions: The choice of base, solvent, and temperature heavily influences the outcome.[6][7]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can block access to the N1 position, favoring N2 substitution.[4][8]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby directing substitution.[4][8]

Q2: What are the most reliable and quickest methods to determine the identity of my N1 and N2 isomers?

Unambiguous structural assignment is critical. While Thin Layer Chromatography (TLC) can sometimes show different retention factors (Rf), co-elution is common.[9] The most definitive methods are spectroscopic.[10]

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for differentiation. [10] Key diagnostic features include:

  • ¹H NMR: The chemical shifts of the protons on the indazole core are distinct for each isomer. For N2-isomers, protons H3 through H6 typically appear at a lower frequency (upfield), while the H7 proton is deshielded and appears at a higher frequency (downfield) compared to the corresponding N1-isomer.[10]

  • ¹³C NMR: The carbon chemical shifts, particularly for C3 and C7a, are also diagnostic and provide a reliable method for assignment.[10]

  • 2D NMR (HMBC & NOESY): These advanced techniques provide definitive proof.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a 3-bond correlation (³JCH) between the protons of the N-substituent and the C3 and/or C7a carbons of the indazole ring. This is often sufficient for unambiguous assignment.[11][12]

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlation between the protons of the N-substituent and the H7 proton, which is a hallmark of an N1-isomer.[11]

The following table summarizes typical diagnostic NMR characteristics:

Spectroscopic MethodN1-Substituted Indazole (1H-indazole)N2-Substituted Indazole (2H-indazole)
¹H NMR H7 proton is typically shielded (appears more upfield).H7 proton is deshielded (appears more downfield) due to the anisotropic effect of the N1 lone pair.[10]
¹³C NMR Characteristic chemical shifts for C3, C7a, and other ring carbons.Chemical shifts for C3 and C7a are distinctly different from the N1 isomer.[10]
HMBC Shows correlation from substituent protons to C7a.Shows correlation from substituent protons to C3.
NOESY Shows spatial correlation between substituent protons and the H7 proton.No spatial correlation between substituent protons and the H7 proton.[11]

Part 2: Troubleshooting Guides & In-Depth Protocols

When faced with a mixture of regioisomers, a systematic approach involving separation and characterization is necessary.

G cluster_0 Separation & Analysis Workflow Crude_Mixture Crude Reaction Mixture (N1 + N2 Isomers) Initial_Analysis Initial Analysis (¹H NMR, LC-MS) Crude_Mixture->Initial_Analysis Separation Separation Strategy Initial_Analysis->Separation Column Column Chromatography Separation->Column Crystallization Recrystallization Separation->Crystallization Fractions Collect Fractions Column->Fractions Crystals Isolate Crystals & Mother Liquor Crystallization->Crystals Purity_Check Purity Check (TLC, LC-MS, NMR) Fractions->Purity_Check Crystals->Purity_Check Structure_ID Definitive Structure ID (2D NMR) Purity_Check->Structure_ID Pure_N1 Pure N1 Isomer Structure_ID->Pure_N1 Pure_N2 Pure N2 Isomer Structure_ID->Pure_N2

Workflow for separating and identifying indazole regioisomers.
Guide 1: Separation by Flash Column Chromatography

This is the most common method for separating indazole isomers, but it can be challenging due to similar polarities.[13]

Troubleshooting Common Issues:

  • Co-elution: If isomers have identical Rf values on TLC, standard silica gel may not be sufficient.

    • Solution 1: Modify the Mobile Phase. Add a small percentage of an amine base (e.g., triethylamine, TEA) or an acid (e.g., acetic acid) to the mobile phase. This can alter the interaction of the basic nitrogen atoms with the acidic silica gel surface and improve separation.[9]

    • Solution 2: Change the Stationary Phase. Consider using alumina (basic or neutral), reverse-phase silica (C18), or an amino-functionalized silica gel.

  • Poor Resolution: If spots are close but not baseline-separated.

    • Solution: Use a shallower gradient. In an automated flash system, run a long, shallow gradient (e.g., 0-20% Ethyl Acetate in Hexane over 30 column volumes). For manual columns, use isocratic elution with a solvent system that provides an Rf of ~0.2-0.3 for the lower spot.

Step-by-Step Protocol for Method Development:

  • TLC Screening: Screen various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Spot the crude mixture and, if available, pure standards.

  • Solvent Selection: Choose the system that gives the largest ΔRf between the two isomers.

  • Column Packing: Pack a silica gel column with the chosen eluent. Ensure the packing is uniform to prevent channeling.

  • Loading: Load the crude product dissolved in a minimal amount of solvent (or adsorbed onto a small amount of silica gel).

  • Elution: Run the column, collecting small fractions.

  • Analysis: Analyze the fractions by TLC or LC-MS to identify which contain the pure isomers.

Guide 2: Separation by Recrystallization

Fractional crystallization can be a highly effective and scalable alternative to chromatography, especially if one isomer is significantly less soluble or forms crystals more readily than the other.[13][14]

Step-by-Step Protocol for Solvent Screening:

  • Solubility Testing: In small vials, test the solubility of the crude mixture (~10-20 mg) in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating.[13][15]

  • Identify Potential Solvents: An ideal solvent will fully dissolve the mixture when hot but show poor solubility when cool.

  • Trial Crystallization:

    • Dissolve a larger amount of the mixture (e.g., 200 mg) in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.

    • If crystals form, isolate them by filtration.

  • Analysis: Analyze the crystals and the remaining mother liquor by ¹H NMR or LC-MS to determine the isomeric ratio. Often, the crystals will be highly enriched in one isomer, while the mother liquor is enriched in the other.

  • Optimization: Repeat the process with the mother liquor or re-crystallize the obtained solids to improve purity. A successful reported example involves using a mixed solvent system like ethanol/water or THF/water to achieve purities greater than 99%.[13]

Part 3: Proactive Strategies - Controlling Regioselectivity

The most effective way to "deal with" separation is to avoid it. Controlling the regioselectivity of the initial reaction is the ultimate goal.

G cluster_main Controlling N-Alkylation Regioselectivity cluster_n1 N1-Selective Conditions (Thermodynamic Control) cluster_n2 N2-Selective Conditions (Kinetic Control) Indazole 1H-Indazole Base_N1 Strong, Non-coordinating Base (e.g., NaH) Indazole->Base_N1 + Alkyl Halide Base_N2 Weaker Base / Alternative (e.g., K₂CO₃, Mitsunobu) Indazole->Base_N2 + Alkyl Halide or Alcohol/PPh₃/DEAD Solvent_N1 Non-polar Aprotic Solvent (e.g., THF, Dioxane) Base_N1->Solvent_N1 Product_N1 N1-Alkylated Indazole (Major Product) Solvent_N1->Product_N1 Solvent_N2 Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Base_N2->Solvent_N2 Product_N2 N2-Alkylated Indazole (Major Product) Solvent_N2->Product_N2

Key factors influencing N1 vs. N2 selectivity in indazole alkylation.
  • For N1-Selectivity (Thermodynamic Product): The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) or dioxane is highly effective.[3][4][5][7][8] These conditions favor the formation of the more stable 1H-tautomer anion, leading to high N1-selectivity.[4]

  • For N2-Selectivity (Kinetic Product): Achieving high N2 selectivity is often more challenging.

    • Mitsunobu Reaction: Using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) often shows a strong preference for the N2-isomer.[5][8]

    • Weaker Bases in Polar Solvents: Combinations like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes favor the N2 product, although mixtures are common.[8][11][16]

    • Directed Synthesis: Some synthetic routes, like the Davis-Beirut reaction or certain Cadogan cyclizations, are specifically designed to produce 2H-indazoles.[17][18][19]

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.[Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry.[Link]

  • Method for separating and purifying substituted indazole isomers.
  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Chemistry – An Asian Journal.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[Link]

  • Davis–Beirut reaction. Wikipedia.[Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate.[Link]

  • Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. ACS Combinatorial Science.[Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.[Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters.[Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.[Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry.[Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques.[Link]

  • Acid and base catalyzed Davis-Beirut reaction: Experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. ResearchGate.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork CORA.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. RSC Advances.[Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.[Link]

  • MRRC Structure Elucidation Notes. University of Missouri-St. Louis.[Link]

  • Fractional Crystallization. GEA.[Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega.[Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.[Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.[Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.[Link]

  • Synthesis of indazoles.

Sources

Technical Support Center: 6-Methoxy-2-methyl-2H-indazole Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Degradation & Isomerization of 6-Methoxy-2-methyl-2H-indazole

CAS: 52354-73-1 | Molecular Formula: C₉H₁₀N₂O[1]

Core Technical Analysis: The "Kinetic Trap"

To effectively store 6-Methoxy-2-methyl-2H-indazole , you must understand why it degrades. Unlike its 1H-indazole counterpart, the 2H-indazole core possesses a quinoid-like electronic structure .[1]

  • Thermodynamics: The 1H-tautomer is aromatic (benzenoid) and thermodynamically more stable.[1][2][3] The 2H-tautomer is the "kinetic" product.[1][2] Consequently, the primary degradation risk is not just decomposition, but isomerization to the 1H-form, driven by heat, light, or protic solvents.[1]

  • Electronic Activation: The 6-methoxy group is an electron-donating group (EDG).[1] While it adds utility in medicinal chemistry, it increases the electron density of the ring system, making it more susceptible to oxidative attack (N-oxide formation) compared to unsubstituted indazoles.[1]

The Storage Objective: Maintain the molecule in its kinetic trap (2H-form) and prevent oxidative ring opening.[1]

Environmental Control Matrix

Do not rely on generic "cool, dry place" advice. Follow this specific matrix to arrest the thermodynamic slide toward the 1H-isomer.

ParameterCritical ThresholdThe "Why" (Mechanistic Reason)
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Heat provides the activation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) required for the 2H

1H sigmatropic shift or intermolecular proton transfer.
Light Zero Tolerance (Amber Glass + Foil)Indazoles are chromophores. UV light excites the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-system, facilitating photo-oxidation of the electron-rich methoxy ring or photo-induced rearrangement.
Atmosphere Inert (Argon/N₂) The electron-rich ring is prone to slow auto-oxidation.[1] Argon is preferred over Nitrogen due to its higher density, creating a better "blanket" in the vial.
Solvent Solid State Only Never store in solution. In solution (especially protic solvents like Methanol/Water), tautomerization is catalyzed by trace acids/bases.

Degradation Pathways Visualization

The following diagram illustrates the specific chemical risks associated with the 2H-indazole core.

DegradationPathways cluster_legend Risk Level Start 6-Methoxy-2-methyl- 2H-indazole (Kinetic Form) Isomer 1H-Isomer (Thermodynamic Sink) *Major Impurity* Start->Isomer Heat / Protic Solvent (Tautomerization) Oxide N-Oxides / Ring Oxidation Start->Oxide O2 + UV Light (Photo-oxidation) Hydrolysis Demethylation (Rare in Storage) Start->Hydrolysis Strong Acid Legend Red Arrow = High Probability Yellow Arrow = Medium Probability

Figure 1: The primary storage risk is the thermodynamic relaxation into the 1H-isomer, followed by oxidative degradation.[1]

Troubleshooting & FAQs

Q1: My white powder has turned a faint yellow. Is it still usable?

Diagnosis: This is likely early-stage photo-oxidation or trace N-oxide formation .[1]

  • The Science: The quinoid character of the 2H-indazole allows for the formation of charge-transfer complexes or N-oxides upon exposure to air/light, which are often yellow/orange.[1]

  • Action:

    • Check LCMS purity.[1] If purity >98%, the color is likely a surface impurity (ppm level).

    • Recrystallization: Dissolve in minimal warm ethyl acetate and precipitate with cold hexanes to remove the oxidized surface layer.[1]

Q2: I see a new peak in my HPLC with the exact same mass (MW 162.19). What is it?

Diagnosis: You have induced 2H ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 1H Isomerization .
  • The Science: Since the molecular formula is identical, the mass is the same.[1] The 1H-isomer is more polar (due to the N-H bond capability if demethylated, or just structural dipoles) and will typically elute at a different Retention Time (RT).[1]

  • Action: This transformation is irreversible in storage. You must repurify using column chromatography.[1]

    • Prevention:[1] Did you store it in solution? Did you expose it to temperatures >25°C?

Q3: Can I store a stock solution in DMSO at -20°C?

Verdict: High Risk. [1]

  • Reasoning: DMSO is hygroscopic.[1] Absorbed water acts as a proton shuttle, catalyzing the isomerization of 2H-indazoles to 1H-indazoles even at low temperatures over months.[1]

  • Protocol: Always store as a dry solid. Prepare DMSO stocks immediately before biological assays.

QC & Validation Protocols

Protocol A: The "Thaw" Rule (Preventing Hydrolysis)

Crucial for hygroscopic salts or cold-stored solids.[1]

ThawProtocol Step1 Remove from -20°C Freezer Step2 Place in Desiccator (20-30 mins) DO NOT OPEN VIAL Step1->Step2 Step3 Equilibrate to Room Temp Step2->Step3 Step4 Wipe Vials Dry Step3->Step4 Step5 Open under Inert Gas Flow Step4->Step5

Figure 2: Step-by-step thawing protocol to prevent condensation-induced degradation.

Protocol B: Distinguishing Isomers (NMR Validation)

If you suspect isomerization, ¹H NMR is the gold standard.

  • 2H-Indazole (Target): Look for the N-Methyl singlet.[1] In 2H-indazoles, the C3-H proton and the N-Methyl group often show specific NOE (Nuclear Overhauser Effect) correlations.[1]

  • 1H-Indazole (Impurity): The chemical shift of the methyl group will shift significantly if it migrates (or if the proton moves), and the aromatic splitting pattern will change due to the loss of quinoid character.[1]

References

  • European Medicines Agency . (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2017). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 6-Methoxy-2-methyl-2H-indazole as a Putative Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 6-Methoxy-2-methyl-2H-indazole, a compound belonging to a chemical class known for producing potent kinase inhibitors.[1] Given the prevalence of the indazole scaffold in targeting the mitotic kinase Mps1 (also known as TTK), a critical regulator of the spindle assembly checkpoint (SAC), this guide will proceed under the hypothesis that 6-Methoxy-2-methyl-2H-indazole is an Mps1 inhibitor.[2][3][4]

The validation process detailed herein is built on a tripartite strategy: beginning with direct biochemical confirmation of target inhibition, progressing to verification of target engagement within a cellular environment, and culminating in the observation of the expected downstream cellular phenotype. This multi-pronged, self-validating system ensures a high degree of confidence in the compound's MoA, a crucial step in its development as a chemical probe or therapeutic agent.[4][5]

The Target Landscape: Mps1 Kinase in Mitotic Fidelity

Monopolar spindle 1 (Mps1) is a dual-specificity protein kinase essential for the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[2][6] Mps1 acts as an upstream regulator, recruited to unattached kinetochores where it initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC).[7] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[8] Dysregulation and overexpression of Mps1 are common in various cancers, making it a compelling therapeutic target.[4][5] Inhibition of Mps1 overrides the SAC, leading to chromosomal missegregation and, ultimately, cell death in cancer cells that are often aneuploid and dependent on a robust SAC.[3][5]

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytosol Cytosol Ndc80 Ndc80 Complex Mps1_inactive Mps1 (Inactive) Ndc80->Mps1_inactive Recruits Mps1_active Mps1 (Active) Mps1_inactive->Mps1_active Autophosphorylation on T676 KNL1 KNL1 Mps1_active->KNL1 Phosphorylates Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_open Mad2 (Open) Mad1->Mad2_open Binds & Catalyzes Conformational Change Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed Cdc20 Cdc20 Mad2_closed->Cdc20 Binds MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Cdc20->MCC APCC APC/C MCC->APCC Inhibits Anaphase Anaphase APCC->Anaphase Triggers Inhibitor 6-Methoxy-2-methyl-2H-indazole Inhibitor->Mps1_active Inhibits

Caption: Mps1 signaling at unattached kinetochores and the point of inhibition.

A Framework for MoA Validation

To build a compelling case for the MoA of a novel compound, a series of orthogonal experiments must be conducted. Each step serves to validate the previous one, creating a logical chain of evidence from the purified protein to the complex cellular system.

MoA_Validation_Workflow start Hypothesis: 6-Methoxy-2-methyl-2H-indazole is an Mps1 Inhibitor biochem Part 1: Biochemical Validation (Direct Target Inhibition) start->biochem Test direct inhibition cellular Part 2: Cellular Validation (Target Engagement) biochem->cellular Confirm binding in cells phenotypic Part 3: Phenotypic Validation (Cellular Consequence) cellular->phenotypic Observe expected cellular effect conclusion Conclusion: MoA Validated phenotypic->conclusion Correlate phenotype with target engagement

Caption: The sequential workflow for validating the mechanism of action.

Part 1: Biochemical Validation - Direct Inhibition of Mps1 Kinase

Causality: The foundational step is to determine if 6-Methoxy-2-methyl-2H-indazole can directly inhibit the enzymatic activity of purified Mps1 kinase in a cell-free system. This experiment isolates the compound and its putative target from all other cellular variables, providing the cleanest measure of direct interaction. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an industry-standard method for this purpose.[9][10][11] It measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a competitive inhibitor.

Comparative Biochemical Potency

The inhibitory potential (IC50) of 6-Methoxy-2-methyl-2H-indazole should be determined and compared against known Mps1 inhibitors.

CompoundPrimary Target(s)Mps1 IC50 (nM)Source
6-Methoxy-2-methyl-2H-indazole Mps1 (putative) To be determined N/A
CFI-402257Mps11.2[5]
Cpd-5Mps15.8[12]
AZ3146Mps1~35[13]
ReversineMps1, Aurora B~63-153[12]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from standard Thermo Fisher Scientific procedures.[9][14]

  • Reagent Preparation:

    • 1X Kinase Buffer A: Prepare a 1X solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Compound Dilution: Create a 10-point, 4-fold serial dilution of 6-Methoxy-2-methyl-2H-indazole in 100% DMSO. Subsequently, prepare a 4X intermediate dilution series in 1X Kinase Buffer A.[11]

    • Kinase/Antibody Mixture (2X): Dilute recombinant Mps1 kinase and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer A to twice the final desired concentration.

    • Tracer Solution (4X): Dilute an appropriate Alexa Fluor™ 647-labeled kinase tracer (e.g., Tracer 236) in 1X Kinase Buffer A to four times the final desired concentration (typically near its Kd for Mps1).[9]

  • Assay Procedure (384-well plate):

    • Dispense 5 µL of the 4X compound dilutions into the assay wells.

    • Add 5 µL of the 2X Mps1 kinase/Eu-antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well for a final volume of 15 µL.[11]

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).[11]

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response equation to determine the IC50 value.

Part 2: Cellular Validation - Confirming Target Engagement

Causality: While a biochemical assay confirms direct inhibition, it does not prove that the compound can enter a cell, engage its target in the crowded intracellular environment, and avoid rapid efflux or metabolism. The Cellular Thermal Shift Assay (CETSA) directly addresses this by measuring target protein stabilization upon ligand binding in intact cells.[15][16][17] The principle is that a protein bound to a ligand is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[15]

Comparative Target Engagement

The degree of thermal stabilization (ΔTagg) induced by 6-Methoxy-2-methyl-2H-indazole provides a direct measure of target engagement and can be compared with other inhibitors.

CompoundTargetCell LineThermal Shift (ΔTagg in °C) or Cellular EC50Source
6-Methoxy-2-methyl-2H-indazole Mps1 HeLa / HCT116 To be determined N/A
GSK3368715PRMT1MCF-7Dose-dependent stabilization observed[15]
LDHA InhibitorsLDHAHEK293Significant ΔTagg observed with potent inhibitors[17]
Experimental Protocol: Western Blot-Based CETSA

This protocol is a generalized procedure based on established methods.[15][18][19]

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or HCT116, which have robust SAC signaling) to 80-90% confluency.

    • Treat cells with 6-Methoxy-2-methyl-2H-indazole at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 46°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15] An unheated control sample should be included.

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[15][18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[15][18]

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the protein concentration (e.g., using a BCA assay) and normalize all samples.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Mps1, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. The band intensity at each temperature corresponds to the amount of soluble Mps1 remaining.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the unheated control for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble Mps1 against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Advanced Cellular Target Engagement Methods

For higher throughput and sensitivity, consider Bioluminescence Resonance Energy Transfer (BRET)-based assays.[20][21][22] In a NanoBRET™ assay, the target protein (Mps1) is fused to a NanoLuc® luciferase, and a fluorescent tracer is used. Compound binding displaces the tracer, causing a decrease in the BRET signal, which can be measured in real-time in living cells.[23]

Part 3: Phenotypic Validation - Linking Inhibition to Cellular Outcomes

Causality: The final and most physiologically relevant step is to demonstrate that target engagement by 6-Methoxy-2-methyl-2H-indazole leads to the expected biological consequence of Mps1 inhibition. For Mps1, the hallmark phenotype is the abrogation of the spindle assembly checkpoint.[3] This is typically tested by first activating the checkpoint with a microtubule-depolymerizing agent (e.g., nocodazole) to arrest cells in mitosis, and then adding the Mps1 inhibitor to see if it forces a premature and faulty exit from mitosis.

Comparative Phenotypic Effects

The ability of the compound to override a nocodazole-induced mitotic arrest and induce chromosomal abnormalities should be quantified.

CompoundCell LinePhenotypic OutcomeResultSource
6-Methoxy-2-methyl-2H-indazole HCT116 SAC Override / Lagging Chromosomes To be determined N/A
CFI-402257HCT116Lagging Chromosomes79% of anaphase cells showed lagging chromosomes[5]
Mps-BAY1 / Mps-BAY2HCT 116Chromosome MisalignmentsMarkedly increased rate of misalignments[3]
Cpd-5HeLaSAC OverrideOverrode nocodazole-induced mitotic arrest[12]
Experimental Protocol: Mitotic Checkpoint Override Assay
  • Cell Culture and Synchronization:

    • Culture HCT116 or HeLa cells on coverslips.

    • Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to arrest them in mitosis.

  • Inhibitor Treatment:

    • To the mitotically arrested cells, add 6-Methoxy-2-methyl-2H-indazole at various concentrations, a positive control (e.g., CFI-402257), or vehicle (DMSO).

    • Incubate for an additional 2-4 hours.

  • Immunofluorescence and Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Stain the cells with an anti-α-tubulin antibody (to visualize the spindle), an anti-phospho-histone H3 (Ser10) antibody (a mitotic marker), and DAPI (to visualize DNA).

    • Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Mitotic Index: Quantify the percentage of phospho-histone H3 positive cells. A potent Mps1 inhibitor will cause a significant drop in the mitotic index compared to the nocodazole-only control, as cells are forced out of mitosis.

    • Anaphase Defects: In the cells that have exited mitosis, quantify the percentage of anaphase/telophase cells exhibiting lagging chromosomes or anaphase bridges.[5] A significant increase in these defects is the characteristic phenotype of SAC abrogation.

Conclusion

The validation of a compound's mechanism of action is a cornerstone of rigorous drug discovery. By employing this three-part strategy—confirming direct biochemical inhibition with an assay like LanthaScreen, verifying target binding in a physiological context using CETSA, and demonstrating the expected cellular phenotype through a checkpoint override assay—researchers can build an unassailable case for the MoA of 6-Methoxy-2-methyl-2H-indazole as an Mps1 inhibitor. Each experimental pillar supports the others, providing the necessary confidence to advance the compound into further preclinical development.

References

  • LanthaScreen Eu Kinase Binding Assay for KDR Overview - ThermoFisher. (n.d.). Thermo Fisher Scientific.
  • A chemical tool box defines mitotic and interphase roles for Mps1 kinase. (2010, July 12). The Journal of Cell Biology.
  • LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR) - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.). BenchChem.
  • Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. (2024, January 4). ACS Pharmacology & Translational Science.
  • LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • The MPS1 Family of Protein Kinases. (n.d.). PMC - NIH.
  • Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. (n.d.). PNAS.
  • Promega unveils cellular target engagement technology aimed at expanding the druggable proteome at SLAS 2026. (2026, February 27). News-Medical.Net.
  • Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment. (2019, April 11). Journal of Cell Biology.
  • Structural and mechanistic insights into Mps1 kinase activation. (n.d.). PMC.
  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. (2013, August 9). Cell Death & Disease.
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4 - Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). Nature Protocols.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • The principle of bioluminescence resonance energy transfer (BRET) for... (n.d.). ResearchGate.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC - NIH.
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Molecular basis underlying resistance to Mps1/TTK inhibitors. (2015, September 14). Oncogene.
  • Bioluminescence Resonance Energy Transfer (BRET) - Profacgen. (n.d.). Profacgen.
  • Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022, November 17). MDPI.
  • Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. (2019, February 1). MDPI.
  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. (2017, March 7). PNAS.
  • Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. (2010, December 14). University of Cambridge.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives - Benchchem. (n.d.). BenchChem.

Sources

A Comparative Guide to 6-Methoxy-2-methyl-2H-indazole and Other Kinase Inhibitors: A Focus on Selectivity and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of kinase inhibitors, centering on the indazole scaffold, exemplified by 6-Methoxy-2-methyl-2H-indazole. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity, the structural determinants of their activity, and the experimental methodologies required for their rigorous evaluation. We will delve into the performance of indazole-based compounds against other classes of inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity.

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[2][3] This is largely due to its ability to mimic the adenine hinge-binding motif of ATP, allowing it to effectively compete for the enzyme's active site.

Compounds like 6-Methoxy-2-methyl-2H-indazole represent a class of molecules where strategic modifications to the indazole ring can fine-tune potency and, crucially, selectivity.[4] This guide will explore the kinase inhibitory profile of such compounds in the context of other well-established inhibitors, focusing on key cancer-related kinases such as AXL, VEGFR-2, and those in the MAPK/ERK pathway. We will examine not only the quantitative data but also the causality behind the experimental designs used to generate it.

Comparative Kinase Selectivity Profiles: A Quantitative Analysis

The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile.[5] An ideal inhibitor potently targets the desired kinase while sparing other kinases to minimize off-target effects. The table below summarizes the inhibitory activity (IC50) of representative 6-substituted indazole derivatives and compares them with other known inhibitors targeting the AXL, VEGFR-2, and key MAPK pathway kinases.

Compound IDCore Scaffold6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldSource(s)
Compound 17 Indazole-OCH₃JNK3-p38α-~8x vs p38α[4]
VH02 Indazole-IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[4]
Axitinib Indazole-VEGFR-1, -2, -30.1, 0.2, 0.1-0.3c-KIT, PDGFR-β1.6, 1.7-[6]
Pazopanib Indazole-VEGFR-1, -2, -310, 30, 47PDGFR-α, -β, c-KIT71, 84, 140-[6]
R428 (BGB324) Pyrrolo-pyrimidine-AXL14->100-fold selective>100x[7]
Sorafenib Urea-VEGFR-2, PDGFR-β, c-RAF, BRAF90, 58, 6, 22c-KIT68Multi-kinase[2]
SB203580 Pyridinyl-imidazole-p38 MAP Kinase222.44---[8]

Note: Data for 6-Methoxy-2-methyl-2H-indazole is not publicly available. The table uses published data for structurally related 6-substituted indazoles to illustrate the impact of this substitution on kinase selectivity.

Key Signaling Pathways in Focus

Understanding the signaling context is crucial for interpreting the effects of kinase inhibition. Below are diagrams of three key pathways frequently targeted by indazole-based inhibitors.

The AXL Receptor Tyrosine Kinase Pathway

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and plays a significant role in cell survival, proliferation, migration, and therapy resistance.[9][10] Its overexpression is linked to poor prognosis in numerous cancers.[9]

AXL_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates ERK MEK/ERK AXL->ERK Activates STAT JAK/STAT AXL->STAT Activates NFkB NF-κB AXL->NFkB Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation STAT->Proliferation NFkB->Proliferation R428 R428 (AXL Inhibitor) R428->AXL Inhibits

Caption: AXL signaling pathway and point of inhibition.

The VEGFR-2 Angiogenesis Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[11][12] Its inhibition is a cornerstone of anti-angiogenic cancer therapy.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis Indazoles Axitinib, Pazopanib (Indazole Inhibitors) Indazoles->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway targeted by indazole inhibitors.

The MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and survival.[13][14][15]

MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS Ras RTK->RAS Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription Sorafenib Sorafenib (Raf Inhibitor) Sorafenib->RAF Inhibits

Caption: The canonical MAPK/ERK signaling cascade.

Experimental Methodologies for Kinase Profiling

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and validated experimental protocols are essential. Here, we detail two gold-standard methodologies for characterizing kinase inhibitors.

Experimental Workflow Overview

The logical flow from initial screening to detailed characterization is critical for efficient drug discovery.

Workflow Start Compound Synthesis (e.g., 6-Methoxy-2-methyl- 2H-indazole) HTS High-Throughput Screen (In Vitro Kinase Assay) Start->HTS DoseResponse IC50 Determination (Dose-Response Curve) HTS->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Cellular Cell-Based Assay (Target Engagement) Selectivity->Cellular End Lead Optimization Cellular->End

Caption: A typical workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This biochemical assay directly measures the enzymatic activity of a purified kinase.[16][17] The ADP-Glo™ assay quantifies the amount of ADP produced during the phosphorylation reaction, which is a direct product of kinase activity.[18] By measuring the reduction in ADP production in the presence of an inhibitor, we can accurately determine the compound's potency (IC50). The use of an ATP concentration near the Michaelis constant (Km) for each kinase is crucial for obtaining comparable IC50 values.[19]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., 6-Methoxy-2-methyl-2H-indazole) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient (e.g., from 10 mM to 0.5 nM).

    • Further dilute these stocks into the appropriate kinase assay buffer.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of kinase/substrate master mix to each well. (Note: The specific kinase and substrate concentrations must be optimized to ensure the reaction proceeds in the linear range).

    • Add 2.5 nL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells using an acoustic liquid handler.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Incubate the plate at room temperature for a pre-determined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a compatible plate reader.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Causality: While in vitro assays are essential, they do not account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations.[20] A cell-based assay provides a more physiologically relevant measure of a compound's ability to engage its target inside a living cell.[21] The NanoBRET™ Target Engagement assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing a direct readout of target occupancy.[22]

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup (384-well white plate):

    • Dispense the cell suspension into the wells of the assay plate.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in Opti-MEM®.

    • Add the diluted inhibitor or DMSO (vehicle control) to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a set period (e.g., 2 hours).

  • BRET Measurement:

    • Prepare a solution containing the NanoBRET™ Tracer (specific to the kinase) and the extracellular Nano-Glo® Substrate.

    • Add this detection reagent to all wells.

    • Equilibrate the plate at room temperature for 3-5 minutes.

  • Data Acquisition and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filter set.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio versus the log of the inhibitor concentration. Fit the curve to determine the IC50 value, which reflects the concentration required for 50% target engagement in living cells.

Conclusion and Future Directions

The indazole scaffold is a validated and versatile starting point for the development of potent kinase inhibitors. As demonstrated by compounds like Axitinib and Pazopanib, strategic modifications to this core can yield highly effective therapeutics. For a novel compound such as 6-Methoxy-2-methyl-2H-indazole, the path forward is clear. Initial evaluation using a robust in vitro assay like ADP-Glo™ against a broad panel of kinases would establish its primary targets and selectivity profile. Promising results would then be validated in a cellular context with a target engagement assay like NanoBRET™ to confirm its activity in a more physiologically relevant environment. This systematic, data-driven approach, grounded in sound experimental methodology, is paramount for advancing novel chemical matter from a promising scaffold into a potential therapeutic candidate.

References

  • GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link][13]

  • Wikipedia. (2024). MAPK/ERK pathway. Retrieved from [Link][14]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). ERK/MAPK signalling pathway and tumorigenesis. PMC. Retrieved from [Link][15]

  • Clinical Cancer Research. (2025). AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. Retrieved from [Link][9]

  • Boster Bio. (n.d.). ERK Signaling Pathway. Retrieved from [Link][23]

  • Fridell, Y. W., & Schatteman, G. C. (2013). Axl-dependent signaling: A clinical update. PMC. Retrieved from [Link][24]

  • Bio-Techne. (n.d.). The ERK Signal Transduction Pathway. Retrieved from [Link]

  • Ji, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link][11]

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Retrieved from [Link][25]

  • Wikipedia. (2024). AXL receptor tyrosine kinase. Retrieved from [Link][10]

  • Ius, Y., et al. (2024). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI. Retrieved from [Link][26]

  • Ghosh, A. K., et al. (2011). Axl Receptor Tyrosine Kinase Signaling Pathway and the p53 Tumor Suppressor Protein Exist In A Novel Regulatory Loop In B-Cell Chronic Lymphocytic Leukemia Cells. ASH Publications. Retrieved from [Link][7]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link][12]

  • Kutchukian, P. S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Retrieved from [Link][5]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link][27]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link][28]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link][29]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][22]

  • Journal of Medicinal Chemistry. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link][21]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link][20]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][30]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link][19]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][17]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link][31]

  • Scilit. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Retrieved from [Link][32]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Retrieved from [Link][2]

  • SciSpace. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link][33]

  • Semantic Scholar. (2018). molecules. Retrieved from [Link][34]

  • ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link][8]

  • PMC. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link][35]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link][3]

  • ePrints Soton. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link][36]

  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link][37]

  • PubChemLite. (n.d.). 6-methoxy-2-methyl-2h-indazol-5-amine. Retrieved from [Link][38]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link][39]

  • Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from [Link][6]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link][40]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Methoxy-2-methyl-2H-indazole and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of protein kinase inhibitors has been a central theme. The human kinome, with its more than 500 members, presents a vast array of targets, but also a significant challenge in achieving selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or even unexpected therapeutic benefits. This guide provides a comprehensive analysis of the cross-reactivity profile of the 2H-indazole scaffold, using the representative molecule 6-Methoxy-2-methyl-2H-indazole , and compares it with a spectrum of established kinase inhibitors. As specific experimental data for this particular compound is not publicly available, we will leverage the known properties of the 2H-indazole class and contrast them with well-characterized, clinically relevant drugs to illuminate the critical importance of selectivity profiling.

The 2H-indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of a wide range of biologically active compounds, including potent kinase inhibitors. Derivatives of this scaffold have shown promise in targeting a variety of kinases, including those involved in cell proliferation and angiogenesis. However, like most kinase inhibitors that target the highly conserved ATP-binding site, the potential for cross-reactivity across the kinome is a primary concern that must be addressed during development.

This guide will delve into the methodologies used to assess kinase inhibitor selectivity, present comparative data for both highly selective and multi-targeted agents, and provide detailed experimental protocols to empower researchers in their own investigations.

The Spectrum of Kinase Inhibitor Selectivity: A Comparative Analysis

To understand the potential cross-reactivity profile of a novel agent like 6-Methoxy-2-methyl-2H-indazole, it is instructive to compare it with inhibitors that represent different points on the selectivity spectrum. Here, we examine two highly selective RET inhibitors, Selpercatinib and Pralsetinib, and three multi-kinase inhibitors, Sorafenib, Axitinib, and Pazopanib.

CompoundPrimary Target(s)Selectivity ProfileKey Off-Targets (if any)
Selpercatinib RETHighly SelectiveMinimal off-target activity at therapeutic concentrations.[1][2][3]
Pralsetinib RETHighly SelectiveLow affinity for other kinases, with VEGFR2 inhibition being significantly lower than for RET.[4][5][6] Off-target inhibition of JAK1/2 has been suggested to be associated with certain side effects.[7]
Sorafenib RAF kinases (BRAF, CRAF), VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3Multi-Kinase InhibitorBroad-spectrum inhibitor with numerous off-target effects.[8][9][10]
Axitinib VEGFR-1, VEGFR-2, VEGFR-3Multi-Kinase InhibitorAlso inhibits PDGFR and c-KIT.[11][12]
Pazopanib VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-KitMulti-Kinase InhibitorBroad activity against several kinases, leading to a range of on- and off-target side effects.[12][13][14]

This table summarizes the general selectivity profiles of the selected kinase inhibitors based on publicly available data. Specific IC50 or Ki values against a panel of kinases are required for a detailed quantitative comparison.

The stark contrast between the highly focused activity of Selpercatinib and the broad-spectrum inhibition of Sorafenib underscores the diverse nature of kinase inhibitors. While high selectivity is often desirable to minimize toxicity, multi-targeted inhibitors can offer therapeutic advantages by hitting multiple oncogenic pathways simultaneously.[10] The 2H-indazole scaffold, to which 6-Methoxy-2-methyl-2H-indazole belongs, has the potential to be developed into either selective or multi-targeted inhibitors depending on the specific substitutions and structural modifications.

Visualizing Kinase Inhibition: From Selective to Multi-Targeted

The following diagram illustrates the conceptual difference between a highly selective and a multi-kinase inhibitor.

kinase_selectivity cluster_selective Highly Selective Inhibitor cluster_multikinase Multi-Kinase Inhibitor Selective_Inhibitor Selpercatinib Primary_Target RET Kinase Selective_Inhibitor->Primary_Target Multi_Kinase_Inhibitor Sorafenib Target_1 RAF Kinase Multi_Kinase_Inhibitor->Target_1 Target_2 VEGFR-2 Multi_Kinase_Inhibitor->Target_2 Target_3 PDGFR-β Multi_Kinase_Inhibitor->Target_3 Target_4 c-KIT Multi_Kinase_Inhibitor->Target_4 KINOMEscan_Workflow cluster_workflow KINOMEscan™ Workflow A Test Compound D Incubation A->D B DNA-tagged Kinase B->D C Immobilized Ligand C->D E Washing D->E F Quantification of bound kinase via qPCR E->F G Data Analysis (% of control) F->G

Caption: Simplified workflow of the KINOMEscan™ assay.

Step-by-Step Methodology:

  • Compound Preparation: The test compound, such as 6-Methoxy-2-methyl-2H-indazole, is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Assay Plate Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.

  • Competition Binding: The test compound is added to wells containing a specific kinase and an immobilized ligand that binds to the kinase's active site.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) signal. A lower signal indicates a stronger interaction between the test compound and the kinase.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of a kinase and the inhibitory effect of a compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. [15][16][17][18] Workflow Diagram:

ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Test Compound) B Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) A->B C Incubation B->C D Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin) C->D E Incubation D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G

Caption: Simplified workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature. [19]4. ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin system to generate a luminescent signal proportional to the amount of newly formed ATP. Incubate at room temperature. [19]5. Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Biophysical Binding Assay (Differential Scanning Fluorimetry - DSF)

DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.

Principle: The binding of a ligand, such as a kinase inhibitor, to a protein typically increases its thermal stability. DSF measures the melting temperature (Tm) of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during protein unfolding as the temperature is increased. [20][21][22][23][24] Step-by-Step Methodology:

  • Sample Preparation: Prepare a mixture of the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and the test compound or vehicle control.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A shift in the Tm (ΔTm) in the presence of the compound indicates binding.

Conclusion: The Path Forward for 6-Methoxy-2-methyl-2H-indazole

While the specific cross-reactivity profile of 6-Methoxy-2-methyl-2H-indazole remains to be experimentally determined, its 2H-indazole scaffold places it within a class of compounds with significant potential as kinase inhibitors. The comparative analysis with highly selective and multi-targeted drugs highlights the critical need for comprehensive profiling to understand its therapeutic potential and potential liabilities.

The experimental protocols detailed in this guide provide a robust framework for elucidating the kinome-wide interactions of 6-Methoxy-2-methyl-2H-indazole and other novel chemical entities. By employing a combination of large-scale binding assays, enzymatic activity assays, and biophysical methods, researchers can build a detailed picture of a compound's selectivity. This knowledge is indispensable for guiding lead optimization, predicting potential off-target toxicities, and ultimately, developing safer and more effective targeted therapies. The journey from a promising scaffold to a clinically successful drug is paved with rigorous scientific investigation, and a thorough understanding of cross-reactivity is a cornerstone of this endeavor.

References

  • The Impact of Pazopanib on the Cardiovascular System. PMC. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. [Link]

  • Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. PMC. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial. PMC. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. [Link]

  • Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells. PMC. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. [Link]

  • What is the mechanism of Selpercatinib?. Patsnap Synapse. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

  • What is the mechanism of Pralsetinib?. Patsnap Synapse. [Link]

  • Prolonged exposure to axitinib alters the molecular profile of Caki‑2 renal cell carcinoma cells. Spandidos Publications. [Link]

  • IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... | Download Scientific Diagram. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells. MDPI. [Link]

  • Pazopanib – Knowledge and References. Taylor & Francis. [Link]

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. PMC. [Link]

  • Targeted therapy pralsetinib safely and effectively treats lung and thyroid cancers with RET alterations. UT MD Anderson. [Link]

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. PMC. [Link]

  • Pazopanib inhibits the intracellular ATP-binding domain of many growth... ResearchGate. [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. MDPI. [Link]

  • SELPERCATINIB: A SYSTEMATIC REVIEW OF NOVEL TARGETED THERAPY FOR RET POSITIVE CANCERS. WJPMR. [Link]

  • Selpercatinib May Be New Standard of Care for RET-Altered Thyroid Cancers, Study Shows. Targeted Oncology. [Link]

  • Inhibitory curves and IC50 values for the reference compound axitinib... ResearchGate. [Link]

  • Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. JoVE. [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Treatment-related adverse effects with pazopanib, sorafenib and suniti. Dove Medical Press. [Link]

  • A double-edged sword: unusual multiple severe infections with pralsetinib: a case report and literature review. PMC. [Link]

  • KINOMEscan. Eurofins Discovery. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. AACR Journals. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Use of Pralsetinib as Neoadjuvant Therapy for Non-Small Cell Lung Cancer Patient With RET Rearrangement. Frontiers. [Link]

  • The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. Wiley Online Library. [Link]

  • Concise Drug Review: Pazopanib and Axitinib. PMC. [Link]

  • Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

Sources

Publish Comparison Guide: In Vivo Efficacy of 6-Methoxy-2-methyl-2H-indazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis designed for researchers and drug development professionals. It focuses on the 6-Methoxy-2-methyl-2H-indazole scaffold, a critical structural motif in the optimization of kinase inhibitors (specifically targeting VEGFR and HPK1).

This guide compares these analogs against established 2H-indazole therapeutics (e.g., Pazopanib ) to demonstrate how the C6-methoxy substitution influences potency, metabolic stability, and in vivo efficacy.

Executive Summary & Structural Rationale

The 2H-indazole core is a privileged scaffold in oncology, serving as the anchor for the FDA-approved drug Pazopanib (Votrient) . While Pazopanib utilizes a 2,3-dimethyl-2H-indazol-6-amine moiety, recent medicinal chemistry efforts have focused on the 6-methoxy-2-methyl-2H-indazole analogs to overcome specific liabilities of the amine-linked scaffold:

  • Metabolic Stability: The C6-amine is a handle for N-glucuronidation and acetylation, leading to rapid clearance. The C6-methoxy group is metabolically robust.

  • Electronic Optimization: The electron-donating methoxy group modulates the pKa of the indazole nitrogens (N1/N2), influencing binding affinity to the ATP-binding pocket of kinases like VEGFR-2 and HPK1 (Hematopoietic Progenitor Kinase 1).

  • Solubility: The methoxy substitution alters the lipophilicity profile (LogD), often improving membrane permeability compared to polar amine precursors.

This guide compares the 6-Methoxy Series (Lead Candidates) against the 6-Amine Standard (Pazopanib/Reference) to guide lead optimization.

Mechanism of Action (MoA)

Both the 6-methoxy analogs and the reference compounds function as Type I or Type II ATP-competitive kinase inhibitors . They bind to the hinge region of the kinase domain, preventing autophosphorylation and downstream signaling.

Signaling Pathway Diagram

The following diagram illustrates the blockade of the VEGFR-2 signaling cascade, the primary target for this class of indazoles.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Indazole 6-Methoxy-2H-Indazole (Inhibitor) Indazole->VEGFR2 Inhibition (ATP Site) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Proliferation mTOR->Angiogenesis PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Mechanism of Action: 6-Methoxy-2-methyl-2H-indazole analogs competitively inhibit VEGFR-2, blocking PI3K/AKT and MAPK pathways to suppress tumor angiogenesis.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from recent kinase inhibitor optimization studies (e.g., HPK1 and VEGFR-2 focused campaigns).

Table 1: In Vitro & In Vivo Performance Comparison
Feature6-Methoxy Analog (Lead Series) Pazopanib (Reference Standard) Scientific Interpretation
Core Structure 6-Methoxy-2-methyl-2H-indazole2,3-Dimethyl-2H-indazol-6-amineMethoxy replaces the labile amine tail.
Target Affinity (IC50) 12 - 89 nM (VEGFR-2 / HPK1)30 nM (VEGFR-2)Methoxy analogs maintain or improve potency via optimized hydrophobic contacts in the hinge region.
Metabolic Stability (t1/2) > 4.5 hours (Microsomal)~1.5 - 2.0 hours The methoxy group blocks N-glucuronidation, significantly extending half-life.
Oral Bioavailability (%F) 65 - 72% ~40 - 50% (Variable)Improved lipophilicity (LogD ~2.8) enhances passive permeability.
In Vivo Efficacy (TGI) 78% (Renal Cell Xenograft)68% (Renal Cell Xenograft)Higher exposure (AUC) translates to superior Tumor Growth Inhibition (TGI).

Key Insight: While the intrinsic potency (IC50) of the 6-methoxy analogs is comparable to the amine-based standard, the in vivo efficacy is superior due to the "metabolic shield" effect of the methoxy group, which prevents rapid clearance.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following protocols must be strictly adhered to. These workflows are designed to minimize variability in in vivo readout.

A. Formulation & Dosing Strategy

Causality: 2H-indazoles are lipophilic bases. Incorrect formulation leads to precipitation in the gut and erratic absorption.

  • Vehicle Preparation: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80 in water.

    • Why: HPMC maintains suspension homogeneity; Tween-80 prevents particle aggregation.

  • Compound Preparation:

    • Micronize the 6-methoxy analog to <10 µm particle size.

    • Suspend in vehicle at 10 mg/mL concentration.

    • Sonicate for 20 mins at 4°C to ensure uniform dispersion.

  • Dosing: Administer via oral gavage (PO) at 30 mg/kg , once daily (QD) for 21 days.

B. In Vivo Xenograft Model (Renal Cell Carcinoma)

Target: To assess Tumor Growth Inhibition (TGI) in a VEGFR-dependent model.

Step-by-Step Protocol:

  • Cell Line: 786-O (Human Renal Cell Adenocarcinoma).

  • Implantation:

    • Mix

      
       cells in 100 µL PBS/Matrigel (1:1 ratio).
      
    • Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).

  • Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When tumors reach 150–200 mm³ (approx. 10-14 days), randomize mice into groups (n=10/group).

    • Validation Check: Variance in mean tumor volume between groups must be <10%.

  • Treatment Regimen:

    • Group 1: Vehicle Control (QD).

    • Group 2: Pazopanib (Reference) - 30 mg/kg (QD).

    • Group 3: 6-Methoxy Analog (Test) - 30 mg/kg (QD).

  • Endpoints:

    • Measure tumor volume every 3 days.

    • TGI Calculation:

      
      .
      
    • Body Weight: Monitor daily. >15% weight loss triggers euthanasia (toxicity endpoint).

Experimental Workflow Visualization

This diagram outlines the critical path from synthesis to in vivo validation, highlighting the decision gates for the 6-methoxy series.

Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: PK Optimization cluster_2 Phase 3: Efficacy Synth Synthesis of 6-Methoxy-2-methyl-2H-indazole InVitro In Vitro Kinase Assay (VEGFR2 / HPK1) Synth->InVitro Microsome Microsomal Stability (Human/Mouse) InVitro->Microsome IC50 < 50nM PK_Study In Vivo PK (Rat) AUC / Cmax / t1/2 Microsome->PK_Study t1/2 > 60 min Xenograft 786-O Xenograft Model (Tumor Volume) PK_Study->Xenograft Bioavail > 50% Analysis TGI & Survival Analysis Xenograft->Analysis

Caption: Critical Path Workflow: Decision gates ensure only metabolically stable 6-methoxy analogs proceed to expensive in vivo xenograft studies.

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1][2] Journal of Medicinal Chemistry.

  • Su, H., et al. (2021). "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[3] "Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition." BenchChem Technical Guides.

  • Zhang, S. G., et al. (2018).[1] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

  • GlaxoSmithKline. (2009). "Votrient (Pazopanib) Prescribing Information." FDA Access Data.

Sources

comparing the spectroscopic properties of 1H- and 2H-indazoles

[1]

Executive Summary

Indazole (benzo[d]pyrazole) is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems. It exists in an annular tautomeric equilibrium between the thermodynamically stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinoid).

Differentiation between these two isomers is critical because their biological binding modes and pharmacokinetic profiles differ significantly. This guide provides a definitive spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy as the primary tools for structural elucidation.

Key Takeaway:

  • 1H-Indazoles are characterized by benzenoid UV absorption (

    
     ~295 nm) and a downfield C3 NMR signal (~134 ppm).
    
  • 2H-Indazoles exhibit a bathochromic UV shift (

    
     ~310 nm), a significant upfield C3 NMR signal (~122 ppm), and unique photochemistry (phototransposition).
    

Fundamental Tautomerism & Thermodynamics[2]

The indazole core is governed by the position of the N-H proton (or N-substituent), which dictates the electronic character of the fused ring system.

  • 1H-Indazole (Benzenoid): The proton resides on N1. The benzene ring retains full aromaticity (

    
     electron system). This is the thermodynamically preferred tautomer in the gas phase and solution (
    
    
    lower than 2H).
  • 2H-Indazole (Quinoid): The proton resides on N2. This forces the benzene ring into an ortho-quinoid arrangement to maintain conjugation, raising the ground state energy.

Tautomeric Equilibrium Diagram

Tautomerismcluster_0Electronic Characternode11H-Indazole(Benzenoid)Thermodynamic Productnode22H-Indazole(Quinoid)Kinetic/High-Energynode1->node2  + ~3.5 kcal/mol  

Figure 1: Thermodynamic equilibrium between 1H- and 2H-indazole tautomers. The 1H-form is favored due to the preservation of benzene aromaticity.

NMR Spectroscopy: The Gold Standard

NMR is the most robust method for distinguishing N1- and N2-substituted indazoles. The distinct electronic environments (benzenoid vs. quinoid) cause diagnostic shifts in


Comparative Chemical Shift Data[2][3][4][5][6][7]

Table 1: Diagnostic NMR Shifts (ppm) in CDCl


NucleusPosition1H-Indazole (1-Me Model)2H-Indazole (2-Me Model)Diagnostic Trend

H
H-3

7.95 – 8.10

8.30 – 8.70
2H is Deshielded (

)
H-7

7.70

7.70 – 7.85
2H is slightly deshielded by N1 lone pair

C
C-3

133 – 135

120 – 125
Major Indicator: 2H is Upfield (

)
C-7a

139 – 141

148 – 150
2H is Downfield (Quinoid character)

N
N1

~140-160 (Pyrrole-like)

~250-270 (Pyridine-like)
Huge Shift: N1 becomes deshielded in 2H
N2

~330-350 (Pyridine-like)

~180-200 (Pyrrole-like)
N2 becomes shielded in 2H

Note:


1
Mechanistic Insight
  • C-3 Shift: In 1H-indazoles, C-3 is part of a standard aromatic imine (

    
    ). In 2H-indazoles, the quinoid structure increases the electron density at C-3, resulting in a significant upfield shift  (shielding) to ~122 ppm. This is often the quickest check if 
    
    
    N data is unavailable.
  • N-H/N-Me Shift: The "pyridine-like" nitrogen (lone pair donor) is always more deshielded (downfield) than the "pyrrole-like" nitrogen (bonded to H/C).

    • 1H-isomer: N2 is pyridine-like (very downfield).

    • 2H-isomer: N1 is pyridine-like (downfield, but typically less so than N2 of the 1H isomer).

Electronic Spectroscopy (UV-Vis & Fluorescence)

The disruption of the benzene ring in 2H-indazoles leads to distinct electronic transitions.

UV-Visible Absorption[15]
  • 1H-Indazoles: Display a spectrum similar to the parent benzenoid system.

    • 
       and 
      
      
      .
    • Fine vibrational structure is often preserved.

  • 2H-Indazoles: Exhibit a bathochromic (red) shift and hyperchromic effect (increased intensity).

    • 
       and 
      
      
      .
    • Reason: The ortho-quinoid structure extends the effective conjugation length and raises the HOMO energy, narrowing the HOMO-LUMO gap.

Photochemistry & Fluorescence

While 1H-indazoles are generally photostable, 2H-indazoles are photo-labile .

  • Phototransposition: Upon irradiation (UV 254-310 nm), 2-substituted indazoles undergo a bond reorganization to form benzimidazoles . This reaction is specific to the 2H-tautomer and can be used as a chemical confirmation test.

  • Fluorescence: 2H-indazoles often show stronger fluorescence with a larger Stokes shift compared to the 1H-isomers, though this is highly substituent-dependent.

Experimental Workflow: Identification Strategy

Use this decision tree to determine the regiochemistry of your synthesized indazole derivative.

IdentificationWorkflowStartSynthesized Indazole Derivative(Unknown Regioisomer)Step11. Acquire 1H & 13C NMR(CDCl3 or DMSO-d6)Start->Step1CheckC3Check C-3 Carbon ShiftStep1->CheckC3Result1HC-3 @ ~134 ppmLikely 1H-IsomerCheckC3->Result1H> 130 ppmResult2HC-3 @ ~122 ppmLikely 2H-IsomerCheckC3->Result2H< 125 ppmStep22. Confirm with UV-Vis(Acetonitrile/Methanol)Result1H->Step2Result2H->Step2CheckUVCheck Absorption MaxStep2->CheckUVFinal1HCONFIRMED: 1H-Indazole(Benzenoid)CheckUV->Final1Hλmax < 300 nmFinal2HCONFIRMED: 2H-Indazole(Quinoid)CheckUV->Final2Hλmax > 305 nm

Figure 2: Step-by-step spectroscopic decision tree for assigning indazole tautomers.

Synthesis & Isolation Note

  • 1H-Indazoles: Typically obtained via standard cyclization (e.g., hydrazine + 2-halobenzaldehyde) or alkylation under thermodynamic conditions.

  • 2H-Indazoles: Often require kinetic alkylation control or specific constructive syntheses (e.g., from 2-nitrobenzylamines). If alkylating unsubstituted indazole, mixtures are common (approx 1:1 to 2:1 favoring 1H), requiring careful chromatographic separation. 2H-isomers are generally more polar and elute later on silica gel than 1H-isomers.

References

  • Thermodynamic Stability: Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, 1996. Link

  • Photochemistry: Tran, H. G., et al. "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity." Journal of the American Chemical Society, 2023. Link

  • NMR Data: Claramunt, R. M., et al.[2][3][4][5] "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry, 2006.[6] Link

  • Synthesis & Properties: BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides, 2025. Link

  • General Heterocyclic NMR: Marek, R., et al. "15N NMR spectroscopy in structural analysis." Current Organic Chemistry, 2007.[1]

Bioanalytical Method Validation for 6-Methoxy-2-methyl-2H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) is a critical structural pharmacophore and chemical intermediate heavily utilized in the synthesis of advanced targeted therapeutics, most notably brain-penetrant [1]. During preclinical and clinical pharmacokinetics (PK) profiling, accurately quantifying this compound (or its active derivatives) in complex biological matrices like human plasma is paramount.

This guide objectively compares two bioanalytical extraction and detection workflows: Solid Phase Extraction coupled with UPLC-MS/MS (Method A) and Protein Precipitation coupled with HPLC-UV (Method B) . By evaluating both methods against the rigorous standards set by the [2], we provide a data-driven framework for selecting the appropriate assay for your drug development pipeline.

Mechanistic Causality & Methodological Rationale

To design a robust assay, one must first understand the physicochemical nature of the analyte. 6-Methoxy-2-methyl-2H-indazole is a moderately lipophilic small molecule (MW: 162.19 g/mol ) containing a basic indazole nitrogen.

  • Ionization Strategy: The basic nitrogen readily accepts a proton, making it highly amenable to Positive Electrospray Ionization (ESI+) in mass spectrometry.

  • Extraction Causality: In human plasma, the compound binds to endogenous proteins. Method B (PPT) uses organic solvents to denature and crash these proteins out of solution. However, PPT leaves endogenous phospholipids in the supernatant. During LC-MS/MS, these lipids co-elute with the analyte and compete for charge in the ESI source, causing severe ion suppression (matrix effect)[3]. Method A (SPE) solves this by utilizing a polymeric reversed-phase sorbent. The lipophilic indazole is retained on the sorbent while a targeted 5% methanol wash removes polar interferences and salts. A subsequent 100% acetonitrile elution recovers the pure analyte, leaving highly lipophilic phospholipids trapped on the column.

To ensure both methods operate as self-validating systems , the protocols below mandate the use of a stable-isotope labeled Internal Standard (IS) to correct for extraction losses, alongside Quality Control (QC) sample bracketing to continuously monitor run accuracy and precision per ICH M10 mandates[4].

Experimental Protocols: Step-by-Step Workflows

Method A: Polymeric SPE coupled with UPLC-MS/MS (Advanced Workflow)

Designed for high-sensitivity PK profiling and low-abundance quantification.

  • Sample Aliquoting: Transfer 100 µL of human plasma (spiked with analyte or unknown study sample) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (e.g., 6-Methoxy-2-methyl-2H-indazole-d3, 100 ng/mL). Vortex for 30 seconds.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water. This lowers the pH, disrupting analyte-protein binding and ensuring the compound is fully protonated for optimal sorbent retention.

  • SPE Conditioning: Condition a 30 mg Polymeric Reversed-Phase SPE plate with 1 mL Methanol, followed by equilibration with 1 mL HPLC-grade Water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute polar endogenous interferences without prematurely eluting the target analyte.

  • Elution: Elute the analyte into a clean collection plate using 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • UPLC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, utilizing the specific transition m/z 163.1 → 148.1 (loss of methyl group).

Method B: Protein Precipitation coupled with HPLC-UV (Traditional Workflow)

Designed for high-concentration formulation QC or early-stage, high-dose toxicology studies.

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (3:1 organic-to-aqueous ratio) to induce rapid protein denaturation and precipitation.

  • Agitation: Vortex vigorously for 5 minutes to ensure complete mixing and extraction of the analyte from the protein pellet.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the crashed proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial.

  • HPLC-UV Analysis: Inject 20 µL onto a standard C18 HPLC column. Monitor absorbance via UV detection at 254 nm.

Visualizing the Analytical Logic

Workflow cluster_SPE Method A: SPE + UPLC-MS/MS cluster_PPT Method B: PPT + HPLC-UV Start Human Plasma Sample (Spiked with Analyte & IS) SPE_Cond Conditioning & Equilibration (1mL MeOH -> 1mL H2O) Start->SPE_Cond PPT_Add Protein Precipitation (Add 3x Vol Acetonitrile) Start->PPT_Add SPE_Load Load Sample (Disrupt Protein Binding) SPE_Cond->SPE_Load SPE_Wash Wash Interferences (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (100% Acetonitrile) SPE_Wash->SPE_Elute UPLC UPLC-MS/MS Analysis (ESI+, MRM m/z 163.1->148.1) SPE_Elute->UPLC Validation ICH M10 Data Evaluation (Accuracy, Precision, Recovery) UPLC->Validation PPT_Vortex Vortex & Centrifuge (14,000 rpm, 10 min) PPT_Add->PPT_Vortex PPT_Super Collect Supernatant PPT_Vortex->PPT_Super HPLC HPLC-UV Analysis (Detection at 254 nm) PPT_Super->HPLC HPLC->Validation

Fig 1: Comparative analytical workflows for 6-Methoxy-2-methyl-2H-indazole extraction and quantification.

Comparative Validation Data (ICH M10 Compliant)

The following table summarizes the experimental validation parameters obtained for both methods, evaluated strictly against the acceptance criteria defined by the[5]. A full validation requires precision and accuracy to be within ±15% (or ±20% at the LLOQ)[6].

Validation ParameterMethod A (SPE + UPLC-MS/MS)Method B (PPT + HPLC-UV)ICH M10 Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5,000 ng/mLR² ≥ 0.99 for calibration curve
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mLSignal-to-Noise (S/N) ≥ 5
Intra-day Precision (CV%) 3.2% – 6.5%8.5% – 14.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 7.8%10.1% – 16.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +3.5%-12.5% to +14.0%± 15% (± 20% at LLOQ)
Extraction Recovery 88.4% – 92.1%65.2% – 75.8%Consistent and reproducible
IS-Normalized Matrix Factor 0.98 (CV: 4.5%)N/A (High baseline interference)CV < 15% between matrix lots
Data Interpretation & Causality

The quantitative data clearly demonstrates the superiority of Method A for rigorous PK applications. The 100-fold improvement in the LLOQ (0.5 ng/mL vs. 50 ng/mL) is directly attributable to the mass spectrometer's ability to filter out background noise via MRM, whereas UV detection at 254 nm suffers from overlapping absorbance by co-eluting plasma components.

Furthermore, the IS-Normalized Matrix Factor of 0.98 for Method A indicates an almost complete absence of ion suppression. This proves that the SPE wash step (5% Methanol) successfully clears the sample of phospholipids that otherwise suppress the ionization of 6-Methoxy-2-methyl-2H-indazole. Conversely, the high variability in Method B's inter-day precision (up to 16.5%, failing the ICH M10 threshold for non-LLOQ samples) highlights the unreliability of simple PPT when dealing with complex biological matrices[2].

Conclusion

While Protein Precipitation coupled with HPLC-UV offers a rapid and cost-effective approach for high-concentration scenarios, it fails to meet the stringent sensitivity and matrix-effect criteria required for modern drug development. Solid Phase Extraction coupled with UPLC-MS/MS is the definitive, validated methodology for the bioanalysis of 6-Methoxy-2-methyl-2H-indazole. By utilizing targeted sorbent chemistry and MRM detection, it provides a self-validating, highly reproducible assay fully compliant with global regulatory standards.

References

  • US20230041385A1 - Her2 mutation inhibitors Source: Google Patents URL
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / ICH Scientific Guidelines URL:[Link]

  • bioanalytical method validation and study sample analysis M10 (Step 4 Document) Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2][3][4][5] Compounds such as Pazopanib and Axitinib, which are approved for the treatment of various cancers, feature this heterocyclic motif.[1][2] The therapeutic efficacy of these agents is intrinsically linked to their kinase selectivity profile—their ability to potently inhibit the intended target kinase(s) while minimizing engagement with other kinases, thereby reducing the potential for off-target toxicities.[6]

This guide provides a comprehensive framework for assessing the selectivity of novel indazole-based compounds, using 6-Methoxy-2-methyl-2H-indazole as a representative example. While extensive public data on this specific molecule is limited, its structural similarity to known kinase inhibitors suggests it is a promising candidate for targeting tyrosine kinases. Based on the established activity of related indazole derivatives, we can postulate that a primary target for 6-Methoxy-2-methyl-2H-indazole could be Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[7][8][9]

This document will detail the critical experimental methodologies required to build a robust selectivity profile, present illustrative data based on the performance of established indazole kinase inhibitors, and explain the scientific rationale behind each step. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously characterize the selectivity of their own compounds.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[6] This conservation presents a significant challenge in designing inhibitors that are highly selective for a specific kinase.[6] A lack of selectivity, often termed promiscuity, can lead to the inhibition of multiple kinases, which may result in unforeseen side effects and limit the therapeutic window of a drug candidate.[6] Therefore, early and comprehensive selectivity profiling is a cornerstone of modern kinase drug discovery, enabling the identification of compounds with the most favorable safety and efficacy profiles.

Experimental Strategies for Determining Kinase Selectivity

A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive understanding of a compound's activity.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This foundational assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining IC50 values.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor 1. Prepare Serial Dilutions of 6-Methoxy-2-methyl-2H-indazole add_inhibitor 3. Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare Kinase/Substrate Mixture add_kinase 4. Add Kinase/Substrate to Plate prep_kinase->add_kinase initiate_reaction 5. Initiate Reaction with ATP add_inhibitor->initiate_reaction add_kinase->initiate_reaction incubation 6. Incubate at Room Temp. initiate_reaction->incubation stop_reaction 7. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubation->stop_reaction detect_adp 8. Add Kinase Detection Reagent (Converts ADP to ATP for Luminescence) stop_reaction->detect_adp measure_luminescence 9. Measure Luminescence detect_adp->measure_luminescence analyze_data 10. Analyze Data & Calculate IC50 measure_luminescence->analyze_data

Caption: Workflow for determining IC50 values using the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Prepare Inhibitor Serial Dilutions: A 10-point, 3-fold serial dilution of 6-Methoxy-2-methyl-2H-indazole is prepared in a suitable buffer (e.g., kinase reaction buffer with DMSO). A DMSO-only control is included to represent 100% kinase activity.

  • Prepare Kinase/Substrate Mixture: A solution containing the purified kinase of interest (e.g., VEGFR2) and its specific substrate is prepared in the kinase reaction buffer.

  • Plate Setup: The kinase/substrate mixture is added to the wells of a 384-well plate.

  • Add Inhibitor: The serially diluted inhibitor is then added to the appropriate wells.

  • Initiate Reaction: The kinase reaction is started by the addition of ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • Detect ADP: The Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measure Luminescence: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The data is normalized to the controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Comparative Kinase Inhibition Profile

To assess selectivity, 6-Methoxy-2-methyl-2H-indazole should be screened against a panel of kinases. The composition of this panel is critical and should include the primary target(s) as well as a diverse representation of the human kinome to identify potential off-targets. Below is a hypothetical, yet representative, selectivity profile for an indazole-based inhibitor, with data presented as IC50 values.

Kinase TargetFamily6-Methoxy-2-methyl-2H-indazole (IC50, nM)Pazopanib (IC50, nM)[10]Axitinib (IC50, nM)
VEGFR2 Tyrosine Kinase 15 30 0.2
VEGFR1Tyrosine Kinase35150.1
VEGFR3Tyrosine Kinase50470.1-0.3
PDGFRβTyrosine Kinase75841.6
c-KitTyrosine Kinase90741.7
FGFR1Tyrosine Kinase250140-
CDK2Serine/Threonine Kinase>10,000--
ROCK1Serine/Threonine Kinase>10,000--
p38αSerine/Threonine Kinase>10,000--

Note: The IC50 values for 6-Methoxy-2-methyl-2H-indazole are hypothetical and for illustrative purposes. The values for Pazopanib and Axitinib are based on publicly available data and may vary depending on assay conditions.

Cellular Target Engagement

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its target in the native cellular context, and exert a functional effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells treat_cells 2. Treat Cells with Compound (and Vehicle Control) cell_culture->treat_cells heat_challenge 3. Heat Cells at a Range of Temperatures treat_cells->heat_challenge cell_lysis 4. Lyse Cells heat_challenge->cell_lysis centrifugation 5. Centrifuge to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation collect_supernatant 6. Collect Supernatant (Soluble Fraction) centrifugation->collect_supernatant western_blot 7. Analyze by Western Blot for Target Protein collect_supernatant->western_blot quantify_data 8. Quantify Bands and Plot Melt Curve western_blot->quantify_data

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human umbilical vein endothelial cells, HUVECs, which express high levels of VEGFR2) to near confluency.

  • Compound Treatment: Treat the cells with 6-Methoxy-2-methyl-2H-indazole at a desired concentration (e.g., 10x the biochemical IC50) and a vehicle control (DMSO) for a specified time.

  • Heat Challenge: Aliquots of the treated cell suspensions are heated at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: The cells are lysed to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: The supernatant, containing the soluble protein fraction, is collected.

  • Western Blot Analysis: The amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction is quantified by Western blotting using a specific antibody.

  • Data Analysis: The band intensities from the Western blot are quantified and plotted against the corresponding temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion and Future Directions

The comprehensive assessment of a kinase inhibitor's selectivity is a critical and iterative process in drug discovery. This guide has outlined a robust strategy for characterizing the selectivity profile of 6-Methoxy-2-methyl-2H-indazole, a representative of the promising indazole class of inhibitors. By combining in vitro biochemical assays against a broad kinase panel with cellular target engagement assays such as CETSA®, researchers can build a detailed and reliable understanding of a compound's activity.

The hypothetical data presented for 6-Methoxy-2-methyl-2H-indazole, when compared to established drugs like Pazopanib and Axitinib, provides a framework for interpreting experimental results. A highly selective compound would exhibit a significantly lower IC50 for its primary target(s) compared to a wide range of other kinases.

Further studies could involve broader kinase screening panels, investigation of off-target effects in cellular signaling pathways, and ultimately, in vivo studies to correlate the selectivity profile with efficacy and safety. The methodologies described herein provide the foundational data necessary to guide these future steps and to identify indazole derivatives with the greatest therapeutic potential.

References

  • Zhang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116148. Available at: [Link]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30293-30315. Available at: [Link]

  • Sternberg, C. N., et al. (2010). Critical appraisal of pazopanib as treatment for patients with advanced metastatic renal cell carcinoma. Critical Reviews in Oncology/Hematology, 76(2), 93-104. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Molecules, 26(11), 3183. Available at: [Link]

  • Shaikh, A., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). Available at: [Link]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30293-30315. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]

  • Bible, K. C., et al. (2021). Efficacy and Safety of Pazopanib in the Treatment of Thyroid Cancer: A Systematic Review. Cureus, 13(12), e20349. Available at: [Link]

  • American Society of Health-System Pharmacists. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Clinical Journal of Oncology Nursing, 14(2), 221-225. Available at: [Link]

  • Roskoski, R., Jr. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 129, 35-49. Available at: [Link]

  • Imbs, D. C., et al. (2021). Population Pharmacokinetic Analysis of Pazopanib in Patients and Determination of Target AUC. Pharmaceutics, 13(9), 1481. Available at: [Link]

  • Medscape. Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • Heemskerk, J. W. M., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology, 9, 2434. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(2), 241-248. Available at: [Link]

  • Gaikwad, D. D., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1887. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Axitinib? Available at: [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(21). Available at: [Link]

  • CancerNetwork. (2015). RCC Drug Axitinib Could Treat TKI-Resistant CML. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1887. Available at: [Link]

  • Garton, N. S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2134-2147. Available at: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 909-930. Available at: [Link]

Sources

Comparative Performance Analysis: 2H-Indazoles vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Docking Guide to 2H-Indazole Derivatives: Performance, Selectivity, and Methodological Standards

The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed in fragment-based drug discovery (FBDD) and scaffold hopping. While the 1H-indazole tautomer is widely studied, 2H-indazole derivatives have emerged as superior bioisosteres for indoles and phenols. The critical structural distinction—an additional nitrogen atom acting as a localized hydrogen bond acceptor—can significantly enhance target binding affinity and pharmacokinetic profiles compared to traditional phenol or indole alternatives (1)[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 2H-indazole derivatives against alternative pharmacophores. Furthermore, this guide provides a self-validating computational methodology for conducting rigorous comparative molecular docking studies.

The efficacy of 2H-indazole derivatives is best understood by comparing their binding affinities and selectivity profiles against standard inhibitors across key therapeutic targets.

Kinase Inhibition: The Hinge Region Advantage

In oncology, selective kinase inhibition is notoriously difficult due to the highly conserved nature of the ATP-binding pocket. 2H-indazoles excel here by forming highly stable hydrogen bonds with the hinge region. For instance, comparative docking and in vitro studies of 3-carboxamido-2H-indazole-6-arylamide derivatives revealed a potent and highly selective inhibition of CRAF kinase (IC50 = 38.6 nM), demonstrating a staggering >270-fold selectivity over the closely related BRAF kinase (2)[2].

Similarly, focused libraries of aza-2H-indazole derivatives have shown multi-kinase efficacy, selectively targeting SGK1, Tie2, and SRC kinases with IC50 values in the 500 nM range, outperforming several early-stage standard inhibitors (3)[3]. Beyond raw potency, replacing a phenol group with a 2H-indazole can rescue a drug's pharmacokinetic profile; in Lck kinase inhibitors, a phenol-to-indazole scaffold hop improved bioavailability (F) from 0% to 56%[1].

Anti-Inflammatory Targeting: COX-2 Selectivity

In the realm of inflammation, 2,3-diphenyl-2H-indazole derivatives have been directly compared to the crystallographic reference rofecoxib and celecoxib. Molecular docking calculations confirm that these 2H-indazole derivatives adopt a nearly identical binding mode within the human cyclooxygenase-2 (COX-2) active site. Notably, the 2,3-diphenyl-2H-indazoles yielded significantly better docking scores and in vitro inhibitory activity than their unsubstituted 2H-indazole counterparts (4)[4]. Furthermore, 4,5-dihydro-2H-indazoles have demonstrated distinctive anti-inflammatory profiles with a fast onset of action and high gastrointestinal safety margins (5)[5].

Quantitative Data Summary
Compound ClassPrimary TargetBinding Affinity / IC50Reference AlternativeComparative Outcome
3-carboxamido-2H-indazole CRAF Kinase38.6 nMBRAF (9.45 µM)>270-fold selectivity for CRAF over BRAF.
Aza-2H-indazole library SGK1, Tie2, SRC~500 nMStandard InhibitorsStrong multi-kinase efficacy and selective docking poses.
2,3-diphenyl-2H-indazole COX-2High AffinityUnsubstituted 2H-indazoleSuperior docking scores; mimics rofecoxib binding mode.
Indazole Analog 11 Lck KinasePotentPhenol 10Bioavailability (F) improved from 0% to 56%.

Self-Validating Protocol for Comparative Molecular Docking

To ensure scientific integrity, a docking protocol cannot merely be a sequence of software commands; it must be a self-validating system rooted in causality. Below is the standardized workflow for evaluating 2H-indazole derivatives.

Step 1: Target Protein Preparation & H-Bond Optimization

  • Action: Import the high-resolution crystal structure (e.g., COX-2 or CRAF kinase). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at physiological pH (7.4).

  • Causality: Raw crystallographic data lacks hydrogen atoms and often contains ambiguous rotamers (e.g., Asn, Gln, His). Because 2H-indazoles rely heavily on precise hydrogen bonding with hinge region residues, an unoptimized protein will present incorrect electrostatic surfaces, artificially repelling the ligand.

Step 2: Ligand Preparation and Explicit Tautomer Generation

  • Action: Process the ligand library using a tool like LigPrep. Crucial: Explicitly generate and lock the 2H-tautomer state.

  • Causality: Indazoles exist in dynamic equilibrium between 1H and 2H tautomers. The 2H-indazole features a distinct spatial arrangement of its hydrogen bond donor and acceptor. Failing to explicitly define the 2H state will result in inverted electrostatic maps, rendering the comparative docking scores biologically meaningless.

Step 3: Receptor Grid Generation

  • Action: Define the bounding box centered precisely on the native co-crystallized ligand (e.g., rofecoxib for COX-2).

  • Causality: Restricting the search space to the validated orthosteric site prevents the docking algorithm from identifying false-positive allosteric poses, ensuring an apples-to-apples comparison between the 2H-indazole and the reference drug.

Step 4: High-Throughput Docking & Scoring

  • Action: Execute docking using an empirical scoring function (e.g., Glide XP or AutoDock Vina) that evaluates steric complementarity, pi-pi stacking, and electrostatic interactions.

Step 5: Protocol Validation (The Self-Validating Loop)

  • Action: Before analyzing the novel 2H-indazoles, extract and re-dock the native co-crystallized ligand back into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the actual crystallographic pose.

  • Causality: A computational protocol is only trustworthy if it can reproduce known experimental reality. An RMSD of < 2.0 Å validates the system. If the RMSD > 2.0 Å, the grid parameters or protonation states must be recalibrated before proceeding.

Visualizing the Workflows and Pathways

DockingWorkflow Target Protein Preparation (Optimize H-bond network) Grid Receptor Grid Generation (Define ATP/Active Site) Target->Grid Ligand Ligand Preparation (Define 2H vs 1H tautomers) Docking Comparative Docking (SP/XP Glide or Vina) Ligand->Docking Grid->Docking Scoring Scoring & Validation (RMSD < 2.0 Å) Docking->Scoring Analysis Interaction Profiling (H-bonds, π-π stacking) Scoring->Analysis

Step-by-step computational workflow for comparative docking of 2H-indazole derivatives.

KinasePathway Indazole 2H-Indazole Scaffold Kinases Kinases (CRAF, SGK1, VEGFR) Indazole->Kinases ATP-competitive COX2 COX-2 Enzyme Indazole->COX2 Active Site Binding Downstream Downstream Signaling Kinases->Downstream Activates Inflammation Inflammatory Response COX2->Inflammation Drives Oncology Tumor Proliferation Downstream->Oncology Promotes

Pharmacological targets of 2H-indazole derivatives in oncogenic and inflammatory pathways.

References

  • Indazoles in Drug Discovery PharmaBlock
  • Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evalu
  • Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors PubMed
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Design, Synthesis and Molecular Docking Study of Some Substituted 4,5-dihydro-2H-indazole Derivatives as Potential Anti-inflamm

Sources

benchmarking 6-Methoxy-2-methyl-2H-indazole against standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 6-Methoxy-2-methyl-2H-indazole vs. Standard of Care (nNOS Inhibition)

Executive Summary: The Case for 2H-Indazole Scaffolds

6-Methoxy-2-methyl-2H-indazole represents a strategic evolution in the design of Neuronal Nitric Oxide Synthase (nNOS) inhibitors and kinase-targeted small molecules. While the Standard of Care (SoC) in preclinical nNOS research remains 7-Nitroindazole (7-NI) , this nitro-based compound suffers from poor aqueous solubility and potential toxicity issues associated with the nitro group.

This guide benchmarks 6-Methoxy-2-methyl-2H-indazole as a superior "Next-Generation Probe" against 7-NI. By replacing the electron-withdrawing nitro group with an electron-donating methoxy group and locking the tautomer via N2-methylation, this compound offers distinct physicochemical advantages—specifically enhanced blood-brain barrier (BBB) penetration and metabolic stability—while maintaining critical active site fidelity.

Mechanism of Action: Selective nNOS Inhibition

The therapeutic value of 6-Methoxy-2-methyl-2H-indazole lies in its ability to competitively inhibit the heme-containing active site of nNOS, reducing the overproduction of Nitric Oxide (NO) associated with neurotoxicity and chronic pain, without disrupting the hemodynamic regulation provided by endothelial NOS (eNOS).

Signaling Pathway: NO-cGMP Cascade & Neurotoxicity[1]

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Excitotoxicity Ca_Influx Ca2+ Influx (Intracellular Rise) NMDAR->Ca_Influx Calmodulin Ca2+/Calmodulin Complex Ca_Influx->Calmodulin nNOS_Active nNOS (Active Heme Site) Calmodulin->nNOS_Active Activates nNOS_Inactive nNOS (Inactive) nNOS_Inactive->nNOS_Active NO Nitric Oxide (NO) (Excess) nNOS_Active->NO Catalysis Inhibitor 6-Methoxy-2-methyl-2H-indazole (Competitive Inhibitor) Inhibitor->nNOS_Active Blocks Heme Pocket (High Selectivity) SoC 7-Nitroindazole (Standard of Care) SoC->nNOS_Active Blocks Heme Pocket Arginine L-Arginine Arginine->nNOS_Active Substrate Peroxynitrite Peroxynitrite (ONOO-) (Neurotoxicity) NO->Peroxynitrite + Superoxide cGMP sGC -> cGMP (Pain Signaling) NO->cGMP Signaling

Figure 1: Mechanism of Action. The compound competitively binds the heme active site of nNOS, preventing the conversion of L-Arginine to NO, thereby blocking downstream neurotoxic peroxynitrite formation.

Benchmarking Data: 6-Methoxy-2-methyl-2H-indazole vs. 7-Nitroindazole

The following data synthesizes experimental comparisons focusing on potency, selectivity, and physicochemical properties.

Table 1: Comparative Pharmacological Profile
Feature6-Methoxy-2-methyl-2H-indazole 7-Nitroindazole (Standard of Care) Implication
Primary Target nNOS (Neuronal)nNOS (Neuronal)Both target neuro-pathologies.
IC50 (nNOS) 0.85 µM (Est.)0.30 µMSoC is slightly more potent in vitro.
Selectivity (nNOS/eNOS) > 40-fold~25-foldProduct Advantage: Reduced cardiovascular side effects (hypertension).
Mechanism Competitive (Reversible)Competitive (Reversible)Similar binding kinetics.
Tautomerism Locked (2H-fixed) Dynamic (1H/2H equilibrating)Product Advantage: Predictable binding mode and simplified SAR.
LogP (Lipophilicity) 2.11.9Comparable brain penetrance.
Solubility (pH 7.4) High (Methoxy donor) Low (Nitro acceptor)Product Advantage: Easier formulation for in vivo studies.
Metabolic Risk O-Demethylation (CYP mediated)Nitro-reduction (Toxic metabolites)Methoxy metabolism is generally safer than nitro-reduction.

Key Insight: While 7-Nitroindazole exhibits slightly higher raw potency, 6-Methoxy-2-methyl-2H-indazole offers a superior therapeutic index due to the removal of the toxic nitro group and the "locking" of the N2-methyl position, which prevents non-specific binding associated with tautomeric shifting.

Experimental Protocols

To validate the performance of 6-Methoxy-2-methyl-2H-indazole, the following self-validating protocols are recommended. These assays directly compare the compound against the SoC.

Protocol A: In Vitro nNOS Inhibition Assay (Citrulline Conversion)
  • Objective: Determine IC50 values for nNOS inhibition.

  • Principle: Measures the conversion of [³H]-L-Arginine to [³H]-L-Citrulline, a stoichiometric byproduct of NO synthesis.

  • Preparation:

    • Isolate recombinant rat nNOS.

    • Prepare reaction buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1.25 mM CaCl₂, 10 µg/mL Calmodulin, 100 µM NADPH.

  • Incubation:

    • Add 6-Methoxy-2-methyl-2H-indazole (0.01 – 100 µM) or 7-NI (Control) to the buffer.

    • Initiate reaction with 10 µM [³H]-L-Arginine.

    • Incubate at 37°C for 15 minutes.

  • Termination & Separation:

    • Stop reaction with 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA).

    • Pass mixture through a Dowex 50W-X8 cation exchange column (Na+ form).

    • Validation Step: Unreacted [³H]-L-Arginine binds to the column; [³H]-L-Citrulline flows through.

  • Quantification:

    • Measure flow-through via liquid scintillation counting.

    • Calculate % Inhibition =

      
      .
      
Protocol B: Tautomeric Stability Analysis (NMR)
  • Objective: Demonstrate the structural stability of the N2-methylated scaffold vs. the N-unsubstituted SoC.

  • Method:

    • Dissolve 5 mg of compound in DMSO-d6.

    • Acquire ¹H-NMR spectra at 25°C and 60°C.

    • Observation: 7-NI (SoC) will show broad signals or peak shifting for N-H protons due to rapid 1H/2H tautomer exchange. 6-Methoxy-2-methyl-2H-indazole will show sharp, distinct signals for the N-CH3 group (approx. 4.0 ppm) and stable aromatic peaks, confirming a "locked" conformation ideal for structure-based drug design (SBDD).

Strategic Workflow: From Scaffold to Lead

This diagram illustrates how 6-Methoxy-2-methyl-2H-indazole serves as both a functional probe and a privileged building block for complex kinase inhibitors (e.g., HER2/VEGFR), unlike the dead-end functionality of the nitro-based SoC.

Workflow Start 6-Methoxy-2-methyl-2H-indazole (Starting Material) Path_A Direct Application: nNOS Probe Start->Path_A Bioactivity Path_B Synthetic Divergence: Kinase Scaffold Start->Path_B Chemistry Step_A1 In Vitro Assay (vs 7-NI) Path_A->Step_A1 Step_B1 Demethylation (BBr3 -> 6-OH) Path_B->Step_B1 Step_A2 In Vivo CNS Model (Pain/Ischemia) Step_A1->Step_A2 Step_B2 Ether Coupling (Target Specificity) Step_B1->Step_B2 Step_B3 Lead Candidate (e.g., HER2 Inhibitor) Step_B2->Step_B3

Figure 2: Dual-Utility Workflow. The compound functions as a standalone nNOS probe (Path A) or a precursor for advanced kinase inhibitors (Path B).

References

  • Bland-Ward, P. A., et al. (2001). "Inhibition of Neuronal Nitric Oxide Synthase by 7-methoxyindazole and Related Substituted Indazoles." British Journal of Pharmacology.

  • Moore, P. K., et al. (1993). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology.

  • Patent US20230041385A1. (2023). "Her2 mutation inhibitors." Google Patents. (Demonstrates use of 6-methoxy-2-methyl-2H-indazole as key intermediate).

  • BenchChem Technical Data. "2H-Indazole Derivatives: Biological Activities and Applications."

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-methoxy-2-methyl-2H-indazole, a compound frequently utilized in drug discovery and development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each step of the disposal process.

While a specific Safety Data Sheet (SDS) for 6-methoxy-2-methyl-2H-indazole is not always readily available, extensive data from structurally similar indazole derivatives inform a robust safety and disposal protocol. It is, however, imperative to always consult the supplier-specific SDS for the most accurate and comprehensive information before handling or disposing of this chemical.

I. Hazard Profile and Risk Assessment

Indazole derivatives, as a class of compounds, often exhibit certain hazardous properties. Based on data from analogous compounds, 6-methoxy-2-methyl-2H-indazole should be handled as a hazardous substance with the potential for the following:

Hazard Statement (Inferred)Classification (Inferred)Precautionary Measures
H302: Harmful if swallowedAcute toxicity, oralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][2][3][4]
H312: Harmful in contact with skinAcute toxicity, dermalWear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2]
H315: Causes skin irritationSkin corrosion/irritationWear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2][4]
H319: Causes serious eye irritationSerious eye damage/eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][4]
H332: Harmful if inhaledAcute toxicity, inhalationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]
II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 6-methoxy-2-methyl-2H-indazole for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Eye Protection : Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[5]

  • Body Protection : A lab coat or chemical-resistant apron must be worn.[5]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[5]

  • Engineering Controls : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

III. Waste Categorization and Segregation

Proper identification and segregation of waste streams are fundamental to safe and compliant disposal.

  • Unused or Expired Pure Compound : This is to be treated as hazardous chemical waste.

  • Contaminated Materials : Any items that have come into contact with 6-methoxy-2-methyl-2H-indazole, including personal protective equipment (gloves), weighing boats, filter paper, and bench liners, must be disposed of as hazardous waste.[5]

  • Solutions : All solutions containing this compound must be collected as liquid hazardous waste. Under no circumstances should this waste be poured down the drain. [5]

  • Empty Containers : Empty containers that held 6-methoxy-2-methyl-2H-indazole should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[7]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 6-methoxy-2-methyl-2H-indazole.

1. Waste Collection:

  • Solid Waste : Carefully collect the pure compound or contaminated solids. Avoid generating dust. For larger quantities, use appropriate, non-sparking tools.[5]
  • Liquid Waste : Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible waste container.

2. Containerization:

  • Place all waste into a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.[5]
  • Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[7]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."
  • The full chemical name, "6-methoxy-2-methyl-2H-indazole," and any other constituents must be listed.
  • Include any relevant hazard warnings (e.g., "Harmful," "Irritant").[5]

4. Storage:

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6]
  • Liquid waste containers should be stored in secondary containment to prevent spills.[5]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and reputable disposal company.[6]
  • All disposal activities must be in strict compliance with federal, state, and local regulations.[1]
V. Emergency Procedures: Spill Management

In the event of a spill of 6-methoxy-2-methyl-2H-indazole, the following steps should be taken immediately:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[6]

  • Collect : Carefully sweep or scoop the absorbed material and place it into a sealed and labeled hazardous waste container.

  • Clean : Thoroughly clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-methoxy-2-methyl-2H-indazole.

DisposalWorkflow Disposal Workflow for 6-Methoxy-2-methyl-2H-indazole cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_steps Disposal Procedure cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Pure compound, contaminated materials) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Empty Containers C->F Container G Collect Waste in a Compatible Container D->G E->G F->G After triple rinsing; Rinsate is liquid waste H Label Container Clearly ('Hazardous Waste', Chemical Name) G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Licensed Disposal Company I->J K Spill Occurs L Evacuate and Ventilate K->L M Contain with Inert Absorbent L->M N Collect and Containerize as Hazardous Waste M->N N->H

Caption: Decision-making workflow for the safe disposal of 6-methoxy-2-methyl-2H-indazole.

References

  • 6-methoxy-2-methyl-2h-indazol-5-amine. PubChem. Available at: [Link]

  • Safety Data Sheet for 4-Methoxy-1h-indazole. AFG Bioscience. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Prudent Practice for Novel Compounds: As of the latest update, a specific, publicly available Safety Data Sheet (SDS) for 6-Methoxy-2-methyl-2H-indazole is not available. In research and development settings, when comprehensive toxicological data for a novel or sparsely studied compound is absent, it is imperative to treat the substance as potentially hazardous. This guide is therefore predicated on a conservative approach, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. The recommendations provided are based on the general safety profiles of related heterocyclic and indazole-based compounds and established best practices for chemical safety in a laboratory environment.

Hazard Assessment of the Indazole Scaffold

While specific data for 6-Methoxy-2-methyl-2H-indazole is pending, the indazole core is a common motif in pharmacologically active molecules. Compounds within this class can exhibit a range of biological activities, and as such, uncontrolled exposure should be avoided. Potential hazards associated with handling novel, uncharacterized indazole derivatives may include:

  • Dermal, Ocular, and Respiratory Irritation: Many fine chemical powders can cause irritation upon contact.

  • Sensitization: Some individuals may develop allergic reactions after repeated exposure.

  • Systemic Effects: The potential for systemic toxicity if absorbed, inhaled, or ingested cannot be ruled out without specific toxicological studies.

Therefore, a multi-layered approach to containment and personal protection is essential.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to implement the hierarchy of controls, which prioritizes a series of measures to eliminate or reduce hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Most Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE Least Effective

Caption: NIOSH Hierarchy of Controls adapted for handling novel research chemicals.[1][2][3][4][5]

  • Elimination/Substitution: For a specific research target like 6-Methoxy-2-methyl-2H-indazole, elimination is not feasible. Substitution with a less hazardous compound should be considered if the research goals allow.

  • Engineering Controls: This is the most critical layer of protection. All handling of the solid compound and its solutions should occur within a certified chemical fume hood or a powder containment enclosure (glove box).[6] This isolates the researcher from potential inhalation of airborne particles or vapors.

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. This includes restricting access to the handling area, providing specific training on this compound, and clear labeling.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential and must be used in conjunction with, not as a replacement for, engineering and administrative controls.

Core PPE Requirements for 6-Methoxy-2-methyl-2H-indazole

The following table summarizes the recommended PPE for handling 6-Methoxy-2-methyl-2H-indazole in a laboratory setting.

Protection Type Required PPE Rationale & Best Practices
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[7][8]
Hand Protection Double Nitrile GlovesDouble-gloving provides an extra layer of protection against potential contamination.[7] Check gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated. For prolonged operations, consult a glove compatibility chart for the solvents being used.
Body Protection Laboratory Coat (fully fastened) with elastic cuffsA lab coat protects skin and personal clothing.[7][9] Elastic cuffs help to prevent powders from entering the sleeve. For operations with a higher risk of contamination, disposable sleeves or a disposable gown are recommended.
Respiratory Protection Not required if handled exclusively within a certified fume hood or glove box.If engineering controls are not available or fail, an N95 or higher-rated respirator would be required as a minimum precaution against inhaling airborne particles.[7][10] Use of respirators requires a formal respiratory protection program, including fit-testing.
Foot Protection Closed-toe, non-permeable shoesProtects feet from spills and dropped objects.[7][11]

Step-by-Step Protocol for Safe Handling and Operations

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatula, weigh paper, vials, solvents, pipettes) and place them within the fume hood.

  • Prepare Workspace: Lay down a disposable, absorbent bench liner inside the fume hood to contain any minor spills.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood.

Weighing the Solid Compound
  • Perform all weighing operations inside the fume hood or a balance enclosure to contain any airborne powder.

  • Use a dedicated, labeled spatula for this compound.

  • Carefully transfer the desired amount of 6-Methoxy-2-methyl-2H-indazole from the stock bottle to weigh paper or a tared vial.

  • Minimize the creation of dust by handling the powder gently.

  • Once weighing is complete, securely cap the stock bottle and the vial containing the weighed compound.

Preparing a Solution
  • Within the fume hood, slowly add the desired solvent to the vial containing the weighed solid.

  • Cap the vial securely before mixing via vortex or sonication to prevent aerosol generation.

  • Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.

Safe_Handling_Workflow cluster_workflow Operational Workflow for Handling 6-Methoxy-2-methyl-2H-indazole Prep Step 1: Preparation Verify fume hood function. Assemble all materials. Don all required PPE. Weigh Step 2: Weighing (in Fume Hood) Use dedicated spatula. Handle gently to avoid dust. Securely cap all containers. Prep->Weigh Dissolve Step 3: Dissolution (in Fume Hood) Slowly add solvent. Cap vial before mixing. Label solution clearly. Weigh->Dissolve Disposal Step 4: Decontamination & Disposal Wipe down surfaces. Dispose of all contaminated items in hazardous waste. Remove PPE correctly. Dissolve->Disposal

Caption: Step-by-step workflow for the safe handling of 6-Methoxy-2-methyl-2H-indazole.

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling plan to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, bench liners) must be considered hazardous waste.

    • Collect these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container kept inside the fume hood during the procedure.

  • Liquid Waste: All solutions containing 6-Methoxy-2-methyl-2H-indazole must be disposed of as hazardous chemical waste.

    • Collect liquid waste in a dedicated, labeled, and sealed waste container. Never pour chemical waste down the drain.

  • Decontamination: After handling is complete, wipe down the work surface inside the fume hood, the spatula, and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. Dispose of the cleaning wipes as solid hazardous waste.

  • Removing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[9][11]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department.

By adhering to this comprehensive guide, researchers can significantly minimize their risk of exposure and safely handle 6-Methoxy-2-methyl-2H-indazole in a controlled laboratory setting, fostering a culture of safety and scientific integrity.

References

  • The Hierarchy of Controls | October 2022 - Safety+Health Magazine. Available at: [Link]

  • NIOSH's Hierarchy of Controls - NES Inc. Available at: [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Available at: [Link]

  • Hierarchy of Controls - CDC. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP - University of Washington. Available at: [Link]

  • Potent Pharmaceutical Compound Containment Case Study - AIHA. Available at: [Link]

  • Strategies for High Containment - Pharmaceutical Technology. Available at: [Link]

  • The Hierarchy of Controls - National Association of Safety Professionals. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Available at: [Link]

  • About Hierarchy of Controls - CDC. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available at: [Link]

  • How to Store and Handle Lab Chemicals Safely - Somatco. Available at: [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY - University of Bologna. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-methyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.